Product packaging for 5-cyano-1H-benzoimidazole-2-thiol(Cat. No.:CAS No. 106135-31-3)

5-cyano-1H-benzoimidazole-2-thiol

Cat. No.: B009978
CAS No.: 106135-31-3
M. Wt: 175.21 g/mol
InChI Key: JJKFHPCWCOXSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Cyano-1H-benzoimidazole-2-thiol is a versatile and high-value benzimidazole derivative designed for advanced research applications in medicinal chemistry and drug discovery. The compound features a benzimidazole core, a privileged scaffold in pharmaceuticals, substituted with a cyano group at the 5-position and a thiol group at the 2-position. This distinct structure makes it a key synthon for developing novel bioactive molecules and studying structure-activity relationships. Key Research Applications & Value: Medicinal Chemistry & Drug Discovery: This compound serves as a critical building block for synthesizing novel derivatives with targeted biological activities. The benzimidazole nucleus is a known pharmacophore with demonstrated significance in oncology, antimicrobials, and metabolic diseases . The electron-withdrawing cyano group and nucleophilic thiol group offer excellent sites for chemical modification, allowing researchers to create diverse libraries of compounds for high-throughput screening. Enzyme Inhibition Studies: Derivatives of 2-mercaptobenzimidazole show potent inhibitory activity against various enzymes. Notably, closely related Schiff base analogs have exhibited exceptional α-glucosidase inhibition (IC 50 values in the sub-micromolar range), far surpassing the standard drug acarbose, highlighting their potential in anti-diabetic research . The core structure is also investigated for its interaction with other enzymatic targets. Ophthalmic Research: Research into 5-substituted-1H-benzo[d]imidazole-2-thiol derivatives has identified compounds with significant ophthalmohypotensive (intraocular pressure-lowering) activity in experimental models, suggesting potential applications in glaucoma research . Antimicrobial and Anticancer Screening: The benzimidazole scaffold is prevalent in compounds with documented antimicrobial and anticancer properties . This derivative provides a strategic starting point for developing new anti-infective and chemotherapeutic agents. Handling & Usage: This product is intended for research purposes by qualified laboratory personnel. Researchers can utilize this compound as a precursor in organic synthesis, particularly in nucleophilic substitution reactions at the thiol group or further functionalization of the cyano group. Always consult the relevant safety data sheet (SDS) before use. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3S B009978 5-cyano-1H-benzoimidazole-2-thiol CAS No. 106135-31-3

Properties

IUPAC Name

2-sulfanylidene-1,3-dihydrobenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKFHPCWCOXSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and characterization of 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of 5-cyano-1H-benzoimidazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide presents a proposed synthetic route based on established methodologies for analogous compounds and predicts its characterization data with referenced examples.

Proposed Synthesis

The synthesis of this compound can be achieved through a one-step cyclization reaction of 4-cyano-1,2-phenylenediamine with carbon disulfide. This reaction is a well-established method for the preparation of benzimidazole-2-thiol derivatives. The reaction proceeds in the presence of a base, such as potassium hydroxide, in an alcoholic solvent.

The proposed starting material, 4-cyano-1,2-phenylenediamine (also known as 3,4-diaminobenzonitrile), is commercially available and can also be synthesized by the reduction of 4-nitrobenzonitrile[1]. The reaction with carbon disulfide introduces the thiocarbonyl group, which subsequently leads to the formation of the benzimidazole-2-thiol ring system.

Synthesis_Pathway 4-cyano-1,2-phenylenediamine 4-cyano-1,2-phenylenediamine This compound This compound 4-cyano-1,2-phenylenediamine->this compound Cyclization CS2_KOH CS2, KOH Ethanol, Reflux CS2_KOH->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of substituted benzimidazole-2-thiols.

Materials:

  • 4-cyano-1,2-phenylenediamine (3,4-diaminobenzonitrile)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), dilute solution

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.01 mol) in ethanol (40 mL).

  • To this solution, add 4-cyano-1,2-phenylenediamine (0.01 mol). Stir the mixture until the diamine is completely dissolved.

  • Slowly add carbon disulfide (0.02 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water (100 mL).

  • Acidify the aqueous solution with dilute hydrochloric acid until a precipitate is formed.

  • Filter the crude product, wash with cold water, and dry.

  • For purification, recrystallize the crude product from an ethanol-water mixture, using activated charcoal to decolorize if necessary.

Characterization

The synthesized this compound should be characterized using various spectroscopic and analytical techniques to confirm its structure and purity. The following tables summarize the expected data based on the characterization of analogous benzimidazole-2-thiol derivatives.

Physical Properties (Predicted)
PropertyPredicted Value
Molecular FormulaC₈H₅N₃S
Molecular Weight175.21 g/mol
AppearanceOff-white to pale yellow solid
Melting Point> 250 °C (decomposes)
SolubilitySoluble in DMSO, DMF; sparingly soluble in ethanol
Spectroscopic Data (Predicted)

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference Analogs
~3100-3000N-H stretching (imidazole)General for benzimidazoles
~2230-2220C≡N stretching[2]
~1620-1600C=N stretchingGeneral for benzimidazoles
~1340-1320C=S stretching (thione)General for benzimidazoles

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference Analogs
~12.5 - 13.0singlet1HN-H (imidazole)[3]
~7.6 - 7.8doublet1HAromatic H (H-4)[3]
~7.4 - 7.6doublet1HAromatic H (H-7)[3]
~7.2 - 7.4singlet1HAromatic H (H-6)[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentReference Analogs
~170 - 165C=S (C-2)[3]
~145 - 140Aromatic C (C-7a)[3]
~135 - 130Aromatic C (C-3a)[3]
~125 - 120Aromatic CH (C-6)[3]
~120 - 115C≡N[3]
~115 - 110Aromatic CH (C-4)[3]
~110 - 105Aromatic C (C-5)[3]
~105 - 100Aromatic CH (C-7)[3]

Mass Spectrometry (MS)

m/z ValueAssignment
176.02 (M+H)⁺Molecular Ion
175.01 (M)⁺Molecular Ion

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the .

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Mix 4-cyano-1,2-phenylenediamine, KOH, and Ethanol add_cs2 Add Carbon Disulfide start->add_cs2 reflux Reflux for 3-4 hours add_cs2->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Water and Acid cool->precipitate filter_dry Filter and Dry Crude Product precipitate->filter_dry recrystallize Recrystallize from Ethanol/Water filter_dry->recrystallize final_product Pure this compound recrystallize->final_product mp Melting Point final_product->mp Analyze ir FT-IR Spectroscopy final_product->ir Analyze nmr ¹H and ¹³C NMR Spectroscopy final_product->nmr Analyze ms Mass Spectrometry final_product->ms Analyze purity Purity Analysis (e.g., HPLC) final_product->purity Analyze

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines a feasible synthetic route and predicted analytical data for this compound. The provided experimental protocol and characterization benchmarks, derived from established literature on similar compounds, offer a solid foundation for researchers and scientists to synthesize and validate this molecule. Further experimental work is necessary to confirm the exact physical and spectroscopic properties of the title compound.

References

An In-depth Technical Guide to 5-cyano-1H-benzoimidazole-2-thiol: Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-cyano-1H-benzoimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related benzimidazole-2-thiol and cyano-substituted benzimidazole analogues to provide insights into its structure, potential synthetic routes, and anticipated biological activities.

IUPAC Name and Structure

The chemical structure of this compound exists in a tautomeric equilibrium between the thiol and thione forms. This is a common characteristic of 2-mercaptobenzimidazoles.

The corresponding IUPAC names for these tautomers are:

  • Thiol form: 2-sulfanyl-1H-benzoimidazole-5-carbonitrile

  • Thione form: 2-thioxo-2,3-dihydro-1H-benzoimidazole-5-carbonitrile

The thione tautomer is generally considered to be the more stable form in the solid state.

Chemical Structure:

Figure 1: Tautomeric forms of this compound (Thione and Thiol)

Synthesis

A likely precursor for this synthesis is 3,4-diaminobenzonitrile . This starting material can be reacted with agents such as carbon disulfide (CS₂) or thiophosgene (CSCl₂) to yield the target compound.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3,4-Diaminobenzonitrile C Cyclocondensation A->C B Carbon Disulfide (CS₂) B->C D This compound C->D

A proposed synthetic pathway for this compound.

Biological Activity and Potential Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2] The introduction of a cyano group can positively influence the biological activity of heterocyclic compounds.[3] Cyano-substituted benzimidazoles, for instance, have been investigated as potential antitumor agents.[1][3]

While specific biological data for this compound is not available, studies on closely related analogues provide valuable insights. For example, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which are derivatives of the structurally similar 5-amino-1H-benzoimidazole-2-thiol, have shown potent in vitro α-glucosidase inhibitory activity, suggesting potential applications in the management of type 2 diabetes.

Quantitative Data of Related Compounds

The following table summarizes the α-glucosidase inhibitory activity (IC₅₀ values) for a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives. This data is presented to illustrate the therapeutic potential of the 1H-benzoimidazole-2-thiol scaffold.

CompoundSubstituent on ArylideneIC₅₀ (µM)
7a 4-Cl11.84 ± 0.26
7b 4-Br27.26 ± 0.30
7c 4-F9.84 ± 0.08
7d 4-OH5.34 ± 0.16
7e 4-CH₃16.38 ± 0.53
7f 2,4-di-OH6.46 ± 0.30
7g 3-OH8.62 ± 0.19
7h 3-OCH₃20.73 ± 0.59
7i 2,4-di-Cl0.64 ± 0.05
7j 2-Cl18.65 ± 0.74
7k 2-F70.28 ± 1.52
7l 2-NO₂343.10 ± 1.62
7m 4-N(CH₂CH₃)₂11.09 ± 0.79
Acarbose (Standard) -873.34 ± 1.21

Data sourced from a study on 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as potent anti-diabetic agents.

Experimental Protocols

Detailed experimental protocols for the synthesis of the target compound are not available. However, the following sections provide protocols for a) the synthesis of a structurally related oxo-analogue, and b) the multi-step synthesis of the 5-amino analogue and its derivatives, which can serve as a reference for researchers.

Synthesis of 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile (An Oxo-Analogue)

This protocol describes the synthesis of the oxo-analogue of the target compound, which may be adapted for the synthesis of the thiol/thione version by using a thiocarbonylating agent.

  • Dissolution: Under an argon atmosphere at room temperature, dissolve 3,4-diaminobenzonitrile (1.5 mmol) in tetrahydrofuran (THF) (10 mL).[4]

  • Addition of Reagent: Add N,N'-carbonyldiimidazole (1.5 mmol) to the solution.[4]

  • Reaction: Stir the reaction mixture for 16 hours.[4]

  • Work-up: After the reaction is complete, remove the solvent by distillation under reduced pressure.[4]

  • Purification: Purify the crude product by silica gel column chromatography using a 40% acetone/hexane mixture as the eluent to obtain 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile.[4]

Multi-step Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols

This protocol details the synthesis of derivatives from 5-amino-1H-benzoimidazole-2-thiol, a compound structurally similar to the target molecule.

G A 2-Nitroaniline B Benzene-1,2-diamine A->B Reduction C 1H-benzo[d]imidazole-2-thiol B->C Cyclization with CS₂ D 5-Nitro-1H-benzo[d]imidazole-2-thiol C->D Oxidation E 5-Amino-1H-benzo[d]imidazole-2-thiol D->E Reduction G 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols E->G Condensation F Aromatic Aldehydes F->G

Synthesis workflow for 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols.

Step 1: Synthesis of Benzene-1,2-diamine

  • 2-Nitroaniline is reduced to form benzene-1,2-diamine.

Step 2: Synthesis of 1H-benzo[d]imidazole-2-thiol

  • Benzene-1,2-diamine is cyclized using carbon disulfide (CS₂) to yield 1H-benzo[d]imidazole-2-thiol.

Step 3: Synthesis of 5-nitro-1H-benzo[d]imidazole-2-thiol

  • The product from the previous step is oxidized to introduce a nitro group at the 5-position.

Step 4: Synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol

  • The nitro group of 5-nitro-1H-benzo[d]imidazole-2-thiol is reduced to an amino group.

Step 5: Synthesis of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols

  • 5-amino-1H-benzo[d]imidazole-2-thiol is reacted with various aromatic aldehydes to yield the final target compounds.

The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the structures of the synthesized compounds are confirmed using spectroscopic methods such as ESI-HRMS, ¹H NMR, and ¹³C NMR.

Conclusion

This compound represents a molecule with significant potential in the field of medicinal chemistry. Based on the known biological activities of the benzimidazole scaffold and the influence of cyano substituents, this compound and its derivatives are promising candidates for further investigation as therapeutic agents. The synthetic pathways and experimental protocols for related compounds provided in this guide offer a solid foundation for researchers to synthesize and evaluate this and other novel benzimidazole derivatives.

References

physical and chemical properties of 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-cyano-1H-benzoimidazole-2-thiol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related benzimidazole-2-thiol derivatives to project its characteristics and guide future research. All inferred data is clearly noted.

Core Chemical Properties

This compound is a heterocyclic compound featuring a benzimidazole core, which is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties. The introduction of a cyano group at the 5-position and a thiol group at the 2-position creates a molecule with unique electronic and structural features, making it a compound of interest for drug discovery and materials science.

Like other 2-mercaptobenzimidazoles, this compound can exist in two tautomeric forms: the thione and the thiol. Experimental and theoretical studies on related compounds confirm that the thione form is the predominant tautomer in both the solid state and in polar solvents like DMSO.

Table 1: General and Predicted Physical Properties of this compound

PropertyValueSource/Basis
Molecular Formula C₈H₅N₃SCalculated
Molecular Weight 175.21 g/mol Calculated
Appearance Predicted to be a white to light yellow/brown solidAnalogy to similar compounds[1]
Melting Point >290 °C (Predicted, with decomposition)Estimated based on benzimidazole-2-thiol (300-304 °C) and 5-methyl derivative (286-288 °C)[2][3]
Solubility Predicted to be poorly soluble in water; soluble in polar organic solvents like DMSO and DMFAnalogy to benzimidazole-2-thiol[3]
pKa ~7.5 (Predicted for the thiol group)Based on the pKa of benzimidazole-2-thiol[3]

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through the cyclization of 3,4-diaminobenzonitrile with carbon disulfide. This is a standard and widely reported method for preparing benzimidazole-2-thione derivatives.

Experimental Protocol: Synthesis of this compound
  • Materials:

    • 3,4-Diaminobenzonitrile (1.0 eq)

    • Carbon Disulfide (CS₂) (1.5 eq)[4][5]

    • Potassium Hydroxide (KOH) (1.2 eq)

    • Ethanol (95%)

    • Water

    • Hydrochloric Acid (HCl) (for acidification)

  • Procedure:

    • Dissolve potassium hydroxide (1.2 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • To this solution, add 3,4-diaminobenzonitrile (1.0 eq). Stir the mixture at room temperature for 15 minutes.

    • Slowly add carbon disulfide (1.5 eq) to the reaction mixture. The reaction is exothermic; addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate slowly with dilute hydrochloric acid until a precipitate forms (pH ~5-6).

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.

    • Dry the final product under vacuum.

  • Characterization:

    • The final product should be characterized by melting point determination, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Predicted Spectroscopic Data

The following tables summarize the expected spectral characteristics of this compound based on data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)Rationale / Comments
¹H NMR ~12.5 - 13.0 (s, 2H, N-H)The two N-H protons of the thione tautomer are expected to be a broad singlet in this region, similar to related benzimidazole-2-thiols[2][6].
~7.6 (d, 1H, H-4)Aromatic proton adjacent to the cyano group, expected to be a doublet.
~7.5 (dd, 1H, H-6)Aromatic proton ortho to the cyano group and meta to the other ring nitrogen.
~7.2 (d, 1H, H-7)Aromatic proton adjacent to the second ring nitrogen.
¹³C NMR ~170.0 (C=S)The thione carbon typically appears in this downfield region[7][8].
~140.0, ~135.0 (C-3a, C-7a)Quaternary carbons of the fused benzene ring.
~125.0 (C-6)Aromatic CH carbon.
~120.0 (C≡N)Cyano group carbon.
~115.0, ~110.0 (C-4, C-7)Aromatic CH carbons.
~105.0 (C-5)Quaternary carbon attached to the cyano group.

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Predicted VibrationRationale / Comments
~3100-3300N-H StretchBroad absorption characteristic of the N-H groups in the benzimidazole ring[9][10].
~2220-2240C≡N StretchSharp, strong absorption characteristic of a nitrile group.
~1620C=N StretchImine stretch within the imidazole ring[2].
~1500-1590C=C StretchAromatic ring skeletal vibrations[9].
~1100-1300C=S StretchThione stretching vibration, can be of medium intensity[8].

Visualizations: Workflows and Logical Relationships

Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

G Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Work-up and Isolation cluster_2 Purification and Analysis A Dissolve KOH in Ethanol B Add 3,4-Diaminobenzonitrile A->B Stir 15 min C Slowly Add Carbon Disulfide (CS2) B->C Exothermic D Reflux for 3-4 hours C->D E Cool and Pour into Water D->E F Filter (optional) E->F G Acidify with HCl F->G pH ~5-6 H Collect Precipitate (Filtration) G->H I Recrystallize from Ethanol/Water H->I J Dry Under Vacuum I->J K Characterize (NMR, IR, MS, MP) J->K

Caption: Proposed synthesis workflow for this compound.

Drug Discovery and Development Pathway

For drug development professionals, the following diagram outlines a generalized workflow for advancing a novel compound like this compound from initial synthesis to a potential drug candidate.

G Generalized Drug Discovery Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of This compound screening High-Throughput Screening (Target-Based or Phenotypic) synthesis->screening hit_id Hit Identification screening->hit_id Active Compounds sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme ADME/Tox Profiling (in vitro) sar->adme lead_opt Lead Optimization adme->lead_opt Improved Properties lead_opt->sar Iterative Design in_vivo In Vivo Efficacy (Animal Models) lead_opt->in_vivo safety Safety & Toxicology (GLP Studies) in_vivo->safety candidate Candidate Selection safety->candidate Favorable Profile clinical Clinical Trials (Phase I-III) candidate->clinical IND Filing

Caption: A generalized workflow for drug discovery and development.

References

Spectroscopic Data for 5-cyano-1H-benzoimidazole-2-thiol Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases has revealed a notable absence of publicly accessible 1H NMR and 13C NMR spectral data for 5-cyano-1H-benzoimidazole-2-thiol. Despite the importance of benzimidazole derivatives in medicinal chemistry and drug development, detailed spectroscopic characterization for this specific cyano-substituted thiol variant appears to be unpublished or not indexed in readily available resources.

Researchers and scientists in the field of drug development often rely on such spectroscopic data for structural elucidation, purity assessment, and as a basis for further molecular design and synthesis. The lack of this foundational data for this compound presents a significant knowledge gap for those interested in this particular compound.

While the search did not yield the specific data for the target molecule, general experimental protocols for the NMR analysis of related benzimidazole-2-thiol derivatives are commonly reported. These procedures typically involve dissolving the compound in a deuterated solvent, such as DMSO-d6 or CDCl3, and acquiring the spectra on a high-resolution NMR spectrometer.

General Experimental Protocol for NMR Spectroscopy of Benzimidazole Derivatives

For researchers who may synthesize this compound, a typical experimental protocol for acquiring NMR data would be as follows. It is important to note that this is a generalized procedure and may require optimization for the specific compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • Transfer the solution to a standard 5 mm NMR tube.

1H NMR Spectroscopy:

  • Acquire a one-dimensional proton NMR spectrum.

  • Typical parameters include a 90° pulse, a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • The chemical shifts are typically referenced to the residual solvent peak.

13C NMR Spectroscopy:

  • Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Typical parameters include a 30° or 45° pulse, a spectral width of approximately 220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative analysis if desired.

  • A significantly larger number of scans is usually required compared to 1H NMR to obtain a good signal-to-noise ratio.

Below is a conceptual workflow for the characterization of a novel benzimidazole derivative, which would include the acquisition and analysis of NMR data.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Elucidation synthesis Synthesis of 5-cyano-1H- benzoimidazole-2-thiol purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr 1H and 13C NMR Spectroscopy purification->nmr ms Mass Spectrometry nmr->ms structure Structural Elucidation nmr->structure ir Infrared Spectroscopy ms->ir ms->structure ir->structure purity Purity Assessment structure->purity final_report final_report structure->final_report Final Report and Data Archiving

Caption: Conceptual workflow for the synthesis and characterization of a novel compound.

Signaling Pathways and Biological Context

The initial request also included a requirement for diagrams of signaling pathways. However, without the specific compound's biological activity data, it is not possible to identify and diagram relevant signaling pathways. The biological effects of novel compounds are typically determined through extensive in vitro and in vivo studies, which would first need to be conducted for this compound.

In-Depth Technical Guide on the FTIR Spectroscopic Analysis of 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 5-cyano-1H-benzoimidazole-2-thiol. This document details the expected vibrational frequencies, a plausible synthetic protocol, and standard experimental procedures for FTIR analysis, catering to the needs of researchers and professionals in drug development and materials science.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a key structural motif in numerous pharmacologically active agents. The addition of a cyano group at the 5-position and a thiol group at the 2-position introduces unique electronic and structural features, making it a valuable candidate for further functionalization and biological screening. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides crucial information about the functional groups and molecular structure of this compound. By analyzing the vibrational modes of the molecule, researchers can confirm its identity, assess its purity, and study its interactions with other molecules.

Predicted Vibrational Frequencies and Band Assignments

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its specific functional groups and the benzimidazole core. The precise positions of these bands can be influenced by intermolecular interactions, the physical state of the sample, and the measurement technique. Based on the analysis of related benzimidazole-2-thiol derivatives, the following table summarizes the expected characteristic vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~ 3400Medium, BroadN-H stretching vibration of the imidazole ring
~ 3100 - 3000Medium to WeakC-H aromatic stretching vibrations
~ 2550WeakS-H stretching vibration (thiol group)
~ 2230StrongC≡N stretching vibration of the cyano group
~ 1620MediumC=N stretching vibration of the imidazole ring
~ 1500 - 1400Medium to StrongC=C aromatic ring stretching vibrations
~ 1350MediumIn-plane N-H bending vibration
~ 1250MediumC-N stretching vibration
~ 1100MediumC-S stretching vibration
Below 900Medium to WeakOut-of-plane C-H bending vibrations (aromatic)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from a commercially available substituted o-phenylenediamine.

Reaction Scheme:

  • Nitration: 4-aminobenzonitrile is nitrated to yield 4-amino-3-nitrobenzonitrile.

  • Reduction: The nitro group of 4-amino-3-nitrobenzonitrile is selectively reduced to an amino group to form 3,4-diaminobenzonitrile.

  • Cyclization: The resulting 3,4-diaminobenzonitrile is then cyclized using carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide (KOH), to yield the final product, this compound.

Detailed Protocol:

  • Step 1: Synthesis of 3,4-diaminobenzonitrile. A detailed procedure for the synthesis of the precursor, 3,4-diaminobenzonitrile, would be required. This typically involves the reduction of a corresponding nitro-substituted aniline.

  • Step 2: Cyclization to this compound.

    • To a solution of 3,4-diaminobenzonitrile in ethanol, an equimolar amount of potassium hydroxide is added, and the mixture is stirred until the potassium hydroxide is dissolved.

    • Carbon disulfide (1.1 equivalents) is then added dropwise to the solution at room temperature.

    • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

    • The solid product is collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

FTIR Spectroscopic Analysis

The FTIR spectrum of the synthesized this compound can be recorded using standard techniques for solid samples.

A. KBr Pellet Method

This is a common method for obtaining high-quality transmission spectra of solid samples.

  • Sample Preparation:

    • Finely grind 1-2 mg of the dried this compound sample using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the mortar.

    • Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

B. Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.

    • Place a small amount of the powdered this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

    • Record a background spectrum with the clean, empty ATR crystal.

    • Record the sample spectrum.

    • The instrument's software will automatically perform the ATR correction to generate a spectrum that is comparable to a transmission spectrum.

Visualizations

The following diagrams illustrate the key processes involved in the analysis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_product Product 3_4_Diaminobenzonitrile 3_4_Diaminobenzonitrile Cyclization Cyclization 3_4_Diaminobenzonitrile->Cyclization CS2 Carbon Disulfide CS2->Cyclization KOH Potassium Hydroxide KOH->Cyclization Product 5-cyano-1H- benzoimidazole-2-thiol Cyclization->Product FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Sample Solid Sample KBr_Pellet KBr Pellet Method Sample->KBr_Pellet ATR ATR Method Sample->ATR FTIR FTIR Spectrometer KBr_Pellet->FTIR ATR->FTIR Background Background Scan FTIR->Background Sample_Scan Sample Scan FTIR->Sample_Scan Spectrum FTIR Spectrum Sample_Scan->Spectrum Analysis Spectral Interpretation (Band Assignment) Spectrum->Analysis

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation behavior of 5-cyano-1H-benzoimidazole-2-thiol. In the absence of direct experimental data for this specific molecule, the fragmentation pathways outlined herein are proposed based on established fragmentation patterns of the benzimidazole core, aromatic nitriles, and aromatic thiols. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and related compounds.

Proposed Fragmentation Pathways

The fragmentation of this compound in electrospray ionization tandem mass spectrometry (ESI-MS/MS) is expected to be influenced by its three key structural features: the benzimidazole core, the cyano substituent, and the thiol group. The fragmentation patterns are anticipated to differ between positive and negative ion modes due to the different ionization processes.

1.1. Positive Ion Mode Fragmentation

In positive ion mode, the molecule is expected to be protonated, likely at one of the nitrogen atoms of the imidazole ring, to form the precursor ion [M+H]⁺. The subsequent fragmentation of this ion is proposed to proceed through several key pathways:

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of benzimidazoles is the elimination of a molecule of hydrogen cyanide.[1][2] In this case, the initial loss of HCN from the protonated precursor ion is a highly probable event.

  • Loss of the Cyano Radical (·CN): Aromatic nitriles are known to undergo fragmentation via the loss of the cyano radical.[3]

  • Loss of Thiocyanate (SCN) Radical or Isothiocyanic Acid (HNCS): The thiol group can participate in rearrangements and subsequent fragmentation, potentially leading to the loss of a thiocyanate radical or isothiocyanic acid.

  • Sequential Losses: Following the initial fragmentation, further losses of small neutral molecules such as carbon monosulfide (CS) or another molecule of HCN are plausible.

1.2. Negative Ion Mode Fragmentation

In negative ion mode, the molecule will likely be deprotonated at the acidic thiol group or one of the N-H protons of the imidazole ring, forming the precursor ion [M-H]⁻. The fragmentation of this anion is predicted to involve:

  • Loss of the Cyano Radical (·CN): Similar to the positive ion mode, the loss of the cyano radical is a likely fragmentation pathway for the deprotonated molecule.[3]

  • Loss of a Sulfur Atom: The thiol group may lose a sulfur atom, particularly in its thione tautomeric form.

  • Ring Opening and Rearrangement: The deprotonated benzimidazole ring may undergo ring-opening, followed by rearrangements and subsequent fragmentation, leading to the loss of species like cyanogen (C₂N₂) or other small neutral fragments.

Data Presentation: Predicted Fragment Ions

The following tables summarize the predicted major fragment ions for this compound in both positive and negative ion modes. The exact mass of the parent molecule (C₈H₅N₃S) is 175.0231 u.

Table 1: Predicted Fragment Ions in Positive Ion Mode (Precursor Ion [M+H]⁺ at m/z 176.0309)

Proposed Fragment Ion (m/z)Elemental CompositionNeutral LossProposed Structure
149.0243C₇H₄N₂S⁺HCNProtonated benzothiazole-like ion
150.0274C₈H₅NS⁺·CNProtonated 1H-benzo[d]thiazole
118.0359C₇H₄N₂⁺CSProtonated cyanobenzimidazole
91.0393C₆H₄N⁺HCN, CSPhenylnitrile cation

Table 2: Predicted Fragment Ions in Negative Ion Mode (Precursor Ion [M-H]⁻ at m/z 174.0153)

Proposed Fragment Ion (m/z)Elemental CompositionNeutral LossProposed Structure
148.0192C₈H₄N₂S⁻·CNDeprotonated benzothiazole
142.0231C₈H₄N₃⁻SDeprotonated 5-cyanobenzimidazole
116.0124C₇H₂N₂⁻·CN, SAnion of benzenedicarbonitrile
90.0192C₆H₂N⁻·CN, S, C₂N₂Benzonitrile-derived anion

Visualization of Fragmentation Pathways

G cluster_positive Positive Ion Mode Fragmentation precursor_p [M+H]⁺ m/z = 176.0309 frag1_p m/z = 149.0243 precursor_p->frag1_p - HCN frag2_p m/z = 150.0274 precursor_p->frag2_p - ·CN frag4_p m/z = 91.0393 frag1_p->frag4_p - CS frag3_p m/z = 118.0359 frag2_p->frag3_p - S G cluster_negative Negative Ion Mode Fragmentation precursor_n [M-H]⁻ m/z = 174.0153 frag1_n m/z = 148.0192 precursor_n->frag1_n - ·CN frag2_n m/z = 142.0231 precursor_n->frag2_n - S frag3_n m/z = 116.0124 frag1_n->frag3_n - S G start Sample Preparation (1-10 µg/mL solution) lc Liquid Chromatography (C18 column) start->lc esi Electrospray Ionization (Positive & Negative Modes) lc->esi ms1 MS Full Scan (Identify Precursor Ion) esi->ms1 ms2 MS/MS Product Ion Scan (Fragment Precursor Ion) ms1->ms2 data Data Analysis (Fragmentation Pattern) ms2->data

References

Tautomeric Forms of 5-Cyano-1H-benzoimidazole-2-thiol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-1H-benzoimidazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Like other 2-mercaptobenzimidazoles, it exhibits thione-thiol tautomerism, a phenomenon crucial to its reactivity, binding modes with biological targets, and physicochemical properties. This technical guide provides a comprehensive overview of the tautomeric forms of this compound, detailing the structural aspects, relative stability, and the experimental and computational methods used for their characterization. While specific experimental data for the 5-cyano derivative is limited in publicly accessible literature, this guide draws upon extensive studies of closely related 5(6)-substituted benzimidazole-2-thiones to present a robust and analogous model.

Introduction: The Principle of Thione-Thiol Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of this compound, the tautomerism involves the migration of a proton between a nitrogen atom of the imidazole ring and the exocyclic sulfur atom. This results in two primary tautomeric forms: the thione form (or amide-like) and the thiol form (or imidic acid-like).

The equilibrium between these two forms is a critical determinant of the molecule's chemical behavior. Factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature can influence the position of this equilibrium. Understanding this tautomeric relationship is fundamental for structure-activity relationship (SAR) studies, as the different forms present distinct hydrogen bonding patterns and three-dimensional shapes.

The Tautomeric Equilibrium

The two tautomeric forms of this compound are the thione and the thiol isomers. Due to the asymmetry introduced by the cyano group at the 5-position, two distinct thiol tautomers are possible, depending on which imidazole nitrogen is protonated (N1 or N3). However, in solution, rapid proton exchange often leads to an averaged structure. The predominant equilibrium is between the thione form and the thiol form.

Caption: Tautomeric equilibrium of this compound.

Note: As I cannot generate images, the DOT script above uses placeholders (https://i.imgur.com/example1.png, https://i.imgur.com/example2.png) for the chemical structures of the thione and thiol forms. In a real application, these would be replaced with the actual image files.

Relative Stability of Tautomers

Computational studies on a range of 5(6)-substituted benzimidazole-2-thiones have consistently shown that the thione form is significantly more stable than the thiol form .[1][2] This preference is attributed to the greater thermodynamic stability of the C=S double bond within the conjugated system compared to the C=N bond in the thiol tautomer.

Quantum chemical calculations, including semi-empirical (AM1, PM3) and Density Functional Theory (DFT) methods, have been employed to determine the energetic differences between the tautomers. For closely related substituted benzimidazole-2-thiones, the thione form is reported to be more stable by approximately 51–55 kJ/mol.[2] While specific values for the 5-cyano derivative are not available, a similar trend is expected.

Table 1: Calculated Relative Energies for Tautomers of Substituted Benzimidazole-2-thiones (Analogous System)
TautomerMethodRelative Energy (kJ/mol)Reference
ThioneDFT0 (Reference)[2]
ThiolDFT51 - 55[2]

This table represents typical values for the benzimidazole-2-thione scaffold and serves as an estimate for the 5-cyano derivative.

Experimental Protocols for Tautomer Characterization

The characterization of the dominant tautomeric form in different conditions relies on a combination of spectroscopic techniques and computational modeling.

Synthesis of this compound

A general and established method for the synthesis of 5-substituted-1H-benzoimidazole-2-thiols involves the cyclization of the corresponding substituted o-phenylenediamine with carbon disulfide.

Protocol:

  • Starting Material: 4-Amino-3-nitrobenzonitrile is reduced to 3,4-diaminobenzonitrile.

  • Cyclization: A solution of 3,4-diaminobenzonitrile in ethanol is treated with an equimolar amount of carbon disulfide.

  • Reaction: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Upon cooling, the product, this compound, precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Spectroscopic Analysis

A. Infrared (IR) Spectroscopy

  • Objective: To identify the presence or absence of key functional groups (S-H vs. N-H and C=S).

  • Methodology: The solid sample is analyzed using a KBr pellet or Attenuated Total Reflectance (ATR).

  • Expected Results:

    • Thione Form: Presence of a broad N-H stretching band around 3100-3400 cm⁻¹ and the absence of a distinct S-H stretching band (typically weak, around 2550-2600 cm⁻¹). A characteristic C=S stretching vibration is expected in the region of 1100-1200 cm⁻¹.

    • Thiol Form: Presence of a weak S-H stretching band and a C=N stretching band around 1600-1650 cm⁻¹.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To probe the chemical environment of the carbon and hydrogen atoms, which differs significantly between tautomers.

  • Methodology: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Results:

    • ¹H NMR: In the thione form, a broad singlet corresponding to the N-H proton is expected, which is exchangeable with D₂O. In the thiol form, a sharper S-H proton signal would be anticipated.

    • ¹³C NMR: The chemical shift of the C2 carbon is a key indicator. In the thione form, this carbon is expected to be significantly deshielded, with a chemical shift in the range of 165-180 ppm. In the thiol form (or its S-alkylated derivatives), the C2 signal appears further upfield, typically around 145-155 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Tautomeric Forms
Carbon AtomExpected Shift (Thione)Expected Shift (Thiol/S-Alkyl)
C2165 - 180145 - 155
C4~110~115
C5Varies with CNVaries with CN
C6~120~125
C7~110~115
C8 (C3a)~135~140
C9 (C7a)~130~135

Note: These are approximate chemical shift ranges based on analogous compounds.

C. UV-Vis Spectroscopy

  • Objective: To study the tautomeric equilibrium in solution.

  • Methodology: UV-Vis absorption spectra are recorded in solvents of varying polarity. The experimental spectra can be compared with theoretically calculated spectra for each tautomer.

  • Expected Results: The thione and thiol forms will have different chromophores and thus different absorption maxima (λ_max). By deconvoluting the experimental spectrum, the relative populations of the tautomers in solution can be estimated.

Computational Workflow for Tautomer Analysis

Computational chemistry plays a vital role in complementing experimental findings. A typical workflow for analyzing the tautomerism of this compound is as follows:

Computational_Workflow start Define Tautomeric Structures (Thione and Thiol) geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain ZPE) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory/Basis Set) freq_calc->energy_calc solvation Solvation Modeling (e.g., PCM, SMD) energy_calc->solvation spec_calc Spectra Calculation (NMR, UV-Vis) solvation->spec_calc analysis Data Analysis (Relative Energies, Compare Spectra) spec_calc->analysis conclusion Determine Dominant Tautomer analysis->conclusion

Caption: A typical computational workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, with the thione form being the thermodynamically more stable species in most conditions. This stability is supported by extensive computational and experimental data from analogous benzimidazole-2-thione systems. A multi-pronged approach utilizing spectroscopic methods like IR and NMR, complemented by quantum chemical calculations, is essential for a thorough characterization of the tautomeric equilibrium. For professionals in drug development, a deep understanding of this equilibrium is paramount for designing molecules with optimal target engagement and pharmacokinetic properties. Future experimental studies focusing specifically on the 5-cyano derivative are warranted to precisely quantify its tautomeric behavior.

References

CAS number and molecular weight of 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Compound Identification

Detailed searches for the specific compound, 5-cyano-1H-benzoimidazole-2-thiol, in chemical databases and scientific literature have not yielded a specific CAS number or experimentally verified molecular weight. The information available pertains to similar benzimidazole-2-thiol derivatives with different substitutions at the 5-position. This suggests that this compound is likely a novel or less-documented compound. For the purpose of this guide, the molecular formula is C₈H₅N₃S.

PropertyValueSource
Molecular Formula C₈H₅N₃SCalculated
Molecular Weight 175.21 g/mol Calculated
CAS Number Not availableN/A

Theoretical Synthesis Protocol

Proposed Synthetic Pathway:

A plausible synthesis would involve the reaction of 4-amino-3-nitrobenzonitrile with a reducing agent to form 3,4-diaminobenzonitrile, followed by cyclization with thiourea or carbon disulfide.

Synthesis_Pathway A 4-amino-3-nitrobenzonitrile B Reduction (e.g., SnCl2/HCl) A->B Step 1 C 3,4-diaminobenzonitrile B->C D Cyclization (e.g., Thiourea or CS2) C->D Step 2 E This compound D->E Kinase_Inhibitor_Screening cluster_0 In Vitro Screening cluster_1 Cell-Based Assays A This compound B Kinase Panel Screening A->B C Identify Hit Kinases B->C D Cell Lines with Active Hit Kinase C->D Validate Hits E Treat with Compound D->E F Measure Downstream Signaling & Cell Viability E->F G Lead Optimization F->G Confirm Mechanism

The Multifaceted Biological Potential of Cyano-Substituted Benzimidazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] The introduction of a cyano (-CN) group, a potent electron-withdrawing moiety, has been shown to significantly enhance the biological activities of benzimidazole derivatives, making them a subject of intense research in the quest for novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the diverse biological activities of cyano-substituted benzimidazoles, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to aid in the rational design and development of next-generation therapeutics.

Anticancer Activity: A Promising Frontier

Cyano-substituted benzimidazoles have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancer cell lines.[3][4] Their mechanisms of action are multifaceted, primarily involving the disruption of fundamental cellular processes essential for cancer cell proliferation and survival, such as DNA replication and cell division.

Mechanism of Action: Targeting the Machinery of Cell Division

A key mechanism through which cyano-substituted benzimidazoles exert their anticancer effects is by targeting topoisomerases and microtubules, critical components of the cell division machinery.

Topoisomerase Inhibition: Topoisomerases are nuclear enzymes that play a crucial role in managing DNA topology during replication, transcription, and recombination.[5][6] Certain cyano-substituted bibenzimidazole derivatives have been identified as potent topoisomerase I poisons.[7] These compounds stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately triggering apoptosis. The binding of these benzimidazole derivatives to topoisomerase I can be reversible or irreversible, with some compounds showing higher affinity for bacterial topoisomerase I over its human counterpart.[5]

Microtubule Polymerization Inhibition: Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division.[1] Several cyano-substituted benzimidazole derivatives have been shown to inhibit tubulin polymerization, the process of microtubule formation.[8][9] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the induction of apoptosis.[10] The inhibitory effect is often dose-dependent, with some compounds prolonging the nucleation phase of tubulin assembly.[8]

The following diagram illustrates a simplified overview of the cell cycle and the points of intervention for these anticancer mechanisms.

Anticancer_Mechanisms cluster_cell_cycle Cell Cycle cluster_intervention Intervention by Cyano-Substituted Benzimidazoles G1 G1 Phase S S Phase (DNA Replication) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 TopoInhibition Topoisomerase Inhibition TopoInhibition->S Inhibits DNA Replication MicrotubuleDisruption Microtubule Disruption MicrotubuleDisruption->M Disrupts Mitotic Spindle

Figure 1: Simplified diagram of cell cycle intervention by cyano-substituted benzimidazoles.
Quantitative Anticancer Activity Data

The anticancer efficacy of cyano-substituted benzimidazoles is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for selected cyano-substituted benzimidazole derivatives.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 2'-phenyl-5-cyano-2,5'-bi-1H-benzimidazoleRPMI 8402 (Human Lymphoblast)0.1 - 10[7]
2 Benzimidazole-1,2,3-triazole hybrid (9e)A-549 (Lung)20.18 ± 0.90[3]
3 Benzimidazole-1,2,3-triazole hybrid (9e)MCF-7 (Breast)23.16 ± 0.34[3]
4 Benzimidazole-1,2,3-triazole hybrid (14e)A-549 (Lung)21.26 ± 0.83[3]
5 Benzimidazole-1,2,3-triazole hybrid (14e)MCF-7 (Breast)29.67 ± 0.49[3]
6 2-phenylbenzimidazole (38)A549 (Lung)4.47 µg/mL[4]
7 2-phenylbenzimidazole (38)MDA-MB-231 (Breast)4.68 µg/mL[4]
8 2-phenylbenzimidazole (38)PC3 (Prostate)5.50 µg/mL[4]
9 2-phenylbenzimidazole (40)MDA-MB-231 (Breast)3.55 µg/mL[4]
Experimental Protocols for Anticancer Activity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]

  • Cell Seeding: Seed cancer cells (e.g., A-549, MCF-7) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3]

  • Compound Treatment: Treat the cells with various concentrations of the cyano-substituted benzimidazole derivatives and incubate for 48 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin (e.g., 10 µM) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP) and the test compound at various concentrations.[9][12]

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve.

Antimicrobial and Antiviral Activities

Cyano-substituted benzimidazoles also exhibit significant activity against a broad spectrum of pathogenic microorganisms, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity

The introduction of a cyano group can enhance the antimicrobial properties of benzimidazole derivatives.[13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[14]

The following workflow outlines a typical screening process for antimicrobial activity.

Antimicrobial_Screening_Workflow start Start: Synthesized Cyano-Substituted Benzimidazoles agar_diffusion Agar Disc Diffusion Assay (Qualitative Screening) start->agar_diffusion mic_determination Broth Microdilution Assay (MIC Determination) agar_diffusion->mic_determination Active Compounds mibc_determination Minimum Inhibitory and Bactericidal/Fungicidal Concentration (MIC/MBC/MFC) mic_determination->mibc_determination end End: Identification of Potent Antimicrobial Agents mibc_determination->end

Figure 2: General workflow for antimicrobial activity screening.
Antiviral Activity

Several cyano-substituted benzimidazoles have demonstrated promising antiviral activity against a range of RNA and DNA viruses.[15][16] For instance, certain derivatives have shown efficacy against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV).[16] The mechanism of antiviral action can vary, from inhibiting viral entry and replication to targeting specific viral enzymes.

Quantitative Antimicrobial and Antiviral Data

The antimicrobial and antiviral activities are typically expressed as Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC50), respectively.

Compound TypeTarget Organism/VirusActivity MetricValue (µM)Reference
Benzimidazole derivativeCoxsackievirus B5 (CVB-5)EC509 - 17[16]
Benzimidazole derivativeRespiratory Syncytial Virus (RSV)EC505 - 15[16]
Fluorinated Pyrido[1,2-a]benzimidazoleOrtho-poxvirusesAntiviral Activity-[15]
Experimental Protocols for Antimicrobial and Antiviral Screening

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This assay is used to quantify the reduction in viral plaques in the presence of an antiviral compound.

  • Cell Monolayer: Grow a confluent monolayer of host cells in a multi-well plate.

  • Viral Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the test compound.

  • Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates until viral plaques are visible.

  • Plaque Counting: Stain the cells and count the number of plaques. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Enzyme Inhibition: A Targeted Approach

The biological activities of cyano-substituted benzimidazoles are often rooted in their ability to selectively inhibit specific enzymes that are crucial for the pathogenesis of various diseases.

Inhibition of Key Enzymes

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in infections caused by Helicobacter pylori. Novel benzimidazole-piperazine based derivatives have been synthesized and shown to be potent urease inhibitors, with IC50 values in the low micromolar range.[17]

Lipase Inhibition: Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats. Certain benzimidazole derivatives have demonstrated significant lipase inhibitory activity, suggesting their potential as anti-obesity agents.[18]

Dipeptidyl Peptidase III (DPP III) Inhibition: DPP III is a zinc-hydrolase involved in the mammalian pain modulatory system. Amidino-substituted benzimidazole derivatives have been identified as inhibitors of DPP III.[19]

Quantitative Enzyme Inhibition Data

The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Compound TypeTarget EnzymeIC50 (µM)Reference
Benzimidazole-piperazine derivative (8e)Urease3.36[17]
Benzimidazole derivative (3b)Pancreatic Lipase0.17 µg/mL[18]
Amidino-substituted benzimidazoleDipeptidyl Peptidase III (DPP III)-[19]
Experimental Protocol for Enzyme Inhibition Assay

A general protocol for determining enzyme inhibitory activity is as follows:

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the cyano-substituted benzimidazole derivative.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Synthesis of Cyano-Substituted Benzimidazoles

The synthesis of cyano-substituted benzimidazoles can be achieved through various chemical routes. A common method involves the condensation of o-phenylenediamines with appropriate carboxylic acids or their derivatives. Microwave-assisted synthesis has been shown to be an efficient method, often leading to higher yields and shorter reaction times.[20]

A general synthetic scheme is presented below.

Synthesis_of_Benzimidazoles reactants o-Phenylenediamine + Cyano-substituted Carboxylic Acid/Derivative conditions Reaction Conditions (e.g., Reflux, Microwave) reactants->conditions product Cyano-Substituted Benzimidazole conditions->product

Figure 3: General synthetic route for cyano-substituted benzimidazoles.

A more specific example is the synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one, which can be achieved through a flow-based approach using 1,1'-carbonyldiimidazole (CDI)-promoted cyclocarbonylation of the corresponding o-phenylenediamine.[21][22]

Experimental Protocol for the Synthesis of N-(2-chlorobenzyl)-5-cyano-benzimidazol-2-one (Flow Chemistry)[21]
  • Solution Preparation: Prepare a 1 M solution of 3-amino-4-((2-chlorobenzyl)amino)benzonitrile in THF and a 4.2 M solution of CDI in a 7:3 (v/v) mixture of THF and PEG300.

  • Flow Reaction: Continuously pump both solutions at a flow rate of 0.075 mL/min through a T-piece mixing element and into a 10 mL stainless-steel reaction coil heated to 210°C.

  • Product Collection and Purification: The output from the reactor is collected, and the desired product is isolated and purified, for example, by column chromatography.

Structure-Activity Relationship (SAR) Insights

The biological activity of cyano-substituted benzimidazoles is highly dependent on the nature and position of substituents on the benzimidazole ring and any attached aryl groups.

  • Position of the Cyano Group: The position of the cyano group on the benzimidazole nucleus can significantly influence the activity. For instance, in some series, a 5-cyano substitution has been found to be optimal for anticancer activity.[23]

  • Substituents on the 2-Aryl Ring: The nature of the substituent on the 2-aryl ring plays a crucial role. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.

  • N-Substitution: Substitution at the N1 position of the benzimidazole ring can also impact activity. The introduction of various alkyl or aryl groups can alter the lipophilicity and steric properties of the molecule, affecting its cell permeability and target binding.

Signaling Pathways Modulated by Cyano-Substituted Benzimidazoles

While the direct targets of many cyano-substituted benzimidazoles are enzymes like topoisomerases, their downstream effects often involve the modulation of critical intracellular signaling pathways that regulate cell survival and proliferation. One such key pathway is the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream Activation/Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Response Cell Survival, Proliferation, Growth Downstream->Cell_Response

Figure 4: Simplified PI3K/Akt signaling pathway.

While the direct interaction of cyano-substituted benzimidazoles with components of this pathway is an area of ongoing research, their ability to induce apoptosis suggests a potential to indirectly inhibit pro-survival signals emanating from pathways like PI3K/Akt.

Conclusion and Future Directions

Cyano-substituted benzimidazoles represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents underscores their potential for the development of novel therapeutics. The structure-activity relationship studies provide a rational basis for the design of more potent and selective derivatives. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways modulated by these compounds to facilitate their translation into clinical applications. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

Solubility Profile of 5-cyano-1H-benzoimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and methodologies for determining the solubility profile of 5-cyano-1H-benzoimidazole-2-thiol. Due to the limited publicly available data on this specific compound, this guide also includes information on the parent compound, 1H-benzoimidazole-2-thiol, and its derivatives, alongside established experimental protocols for determining the solubility of poorly soluble compounds.

Introduction to this compound

This compound belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of a cyano group at the 5-position can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in drug development, affecting both bioavailability and formulation. Understanding the solubility profile is therefore essential for its potential therapeutic applications.

Physicochemical Properties

While specific data for this compound is scarce, the general properties of the parent compound, 1H-benzoimidazole-2-thiol, provide a baseline. It is typically a white to light yellow crystalline powder. The thiol group imparts acidic properties, allowing it to form salts.

Solubility Data

Table 1: Qualitative Solubility of Benzimidazole-2-thiol and its Derivatives

CompoundWaterEthanolDimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)
1H-benzoimidazole-2-thiolInsoluble (<0.1 g/100 mL at 23.5°C)[1]SolubleSoluble[2]Soluble[2]
5-Methoxy-1H-benzoimidazole-2-thiolPoorly soluble[3]-Soluble[3]Soluble[3]

Note: This table is compiled from various sources providing qualitative data. Quantitative values require experimental determination.

Experimental Protocols for Solubility Determination

For a novel compound like this compound, a systematic approach to determining its solubility is crucial. The following are established methods for poorly soluble drugs.

Shake-Flask Method (Equilibrium Solubility)

This is the gold standard method for determining thermodynamic equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents) in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.[4]

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration (using a filter that does not adsorb the compound).

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for accurately determining the concentration of the dissolved compound.

Example HPLC Method for Benzimidazole Derivatives: [5][6]

  • Column: Nucleosil C8

  • Mobile Phase: A gradient system of:

    • Mobile Phase A: 85% orthophosphoric acid / water / acetonitrile (0.05:75:25, v/v/v), adjusted to pH 4.5.[6]

    • Mobile Phase B: 85% orthophosphoric acid / water / acetonitrile (0.05:50:50, v/v/v), adjusted to pH 4.5.[6]

  • Detection: UV spectrophotometry at a suitable wavelength (e.g., 254 nm or 288 nm for some benzimidazoles).[6]

  • Standard Preparation: Prepare standard solutions of the compound in a suitable solvent (e.g., 0.25% hydrochloric acid in methanol) to create a calibration curve.[5]

Evaporation Method (for Rapid Screening)

This method can be used for a faster, though potentially less precise, determination of solubility, especially when only small amounts of the compound are available.

Protocol: [7]

  • Dissolution: Prepare a saturated solution by adding excess solute to a solvent and ensuring undissolved solid remains.[7]

  • Sampling: Withdraw a known volume of the clear supernatant.[7]

  • Evaporation: Evaporate the solvent from the sample completely, for instance, by heating in a porcelain dish.[7]

  • Weighing: Weigh the remaining solid residue.

  • Calculation: Calculate the solubility based on the mass of the residue and the volume of the solution taken.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a poorly soluble compound like this compound.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature (24-72 hours) add_excess->agitate check_solid Visually confirm presence of undissolved solid agitate->check_solid separate Centrifuge and/or filter to obtain clear solution check_solid->separate Equilibrium reached quantify Quantify concentration using validated HPLC method separate->quantify result Solubility Data quantify->result

Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by this compound. However, various derivatives of 1H-benzo[d]imidazole-2-thiol have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[8][9] For instance, certain 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have shown potent α-glucosidase inhibitory activity, suggesting a potential role in diabetes management.[8][10] Further research is required to elucidate the specific biological targets and mechanisms of action for the 5-cyano derivative.

Conclusion

The solubility of this compound is a critical parameter that requires experimental determination. This guide provides a framework for researchers by outlining established protocols for solubility measurement and quantification. While direct data for this specific compound is lacking, the information on related benzimidazole derivatives suggests that it is likely to be a poorly water-soluble compound. The generation of accurate solubility data will be a crucial step in advancing the research and development of this potentially bioactive molecule.

References

Understanding the Pharmacophore of Benzimidazole-2-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide to the pharmacophore of benzimidazole-2-thiol derivatives for researchers, scientists, and drug development professionals.

Introduction

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to naturally occurring nucleotides allows it to interact readily with various biological macromolecules, making it a cornerstone for the development of therapeutic agents.[3] Among its many variations, the benzimidazole-2-thiol moiety has emerged as a particularly versatile pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[4][5][6]

A critical feature of this scaffold is its existence in a tautomeric equilibrium between the thione and thiol forms, which significantly influences its interaction with biological targets.[1] This guide provides an in-depth analysis of the pharmacophoric features of benzimidazole-2-thiol derivatives, summarizing key structure-activity relationships (SAR), quantitative biological data, and detailed experimental protocols to aid in the rational design of novel and potent therapeutic agents.

cluster_scaffold Benzimidazole-2-thiol Core and Tautomerism Thione Thione Thiol Thiol Thione->Thiol Tautomerization label_N1 N1 label_C2 C2 label_C5 C5/C6

Caption: Core scaffold of benzimidazole-2-thiol and its thione-thiol tautomerism.

General Synthesis and Experimental Protocols

The synthesis of benzimidazole-2-thiol derivatives typically begins with the condensation of o-phenylenediamine with carbon disulfide or a related reagent. Subsequent modifications, such as N-alkylation at the N1 position or S-alkylation at the C2-thiol group, allow for the introduction of diverse substituents to explore the chemical space and optimize biological activity.[1][7]

G start o-Phenylenediamine reagent1 + Carbon Disulfide (CS2) in alkaline medium core 1H-Benzimidazole- 2(3H)-thione reagent1->core Cyclization reagent2 + Alkyl/Aryl Halide (R1-X) + Base core->reagent2 N-Alkylation reagent3 + Alkyl/Aryl Halide (R2-X) + Base core->reagent3 S-Alkylation n_substituted N1-Substituted Derivative reagent2->n_substituted s_substituted S-Substituted Derivative reagent3->s_substituted

Caption: Generalized workflow for the synthesis of benzimidazole-2-thiol derivatives.

Experimental Protocol: Synthesis of 1H-benzo[d]imidazole-2(3H)-thione

This protocol provides a representative method for synthesizing the core scaffold.

  • Reaction Setup: A solution of o-phenylenediamine (0.1 mol) and potassium hydroxide (0.1 mol) is prepared in ethanol (150 mL) and water (25 mL).

  • Reagent Addition: Carbon disulfide (0.12 mol) is added dropwise to the solution over 30 minutes while stirring.

  • Reflux: The reaction mixture is heated to reflux and maintained for 3-4 hours. The progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, the mixture is poured into cold water. The solution is then acidified with dilute acetic acid until precipitation is complete.

  • Purification: The resulting solid precipitate is filtered, washed thoroughly with water, and dried. Recrystallization from ethanol yields the purified 1H-benzo[d]imidazole-2(3H)-thione product.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, 1H-NMR, and Mass Spectrometry.[1][8]

Pharmacophore for Anticancer Activity

Benzimidazole-2-thiol derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, topoisomerase enzymes, and protein kinases, as well as the induction of apoptosis.[5][9][10]

The anticancer pharmacophore generally consists of three key features:

  • Aromatic Core: The flat benzimidazole ring system facilitates crucial π-π stacking interactions within the binding sites of target proteins like DNA topoisomerase or between tubulin dimers.[11]

  • Hydrogen Bonding Region: The N1-H group and the exocyclic sulfur atom (in its thione form) or the S-H group (in its thiol form) act as key hydrogen bond donors and acceptors. These interactions are critical for anchoring the molecule in the active site.[12]

  • Hydrophobic/Substituent Region: Substituents at the N1-position or attached to the C2-sulfur atom explore hydrophobic pockets and can introduce additional binding interactions. Bulky aromatic or heterocyclic rings at these positions often enhance potency.[9][13]

Caption: Key pharmacophoric features for the anticancer activity of derivatives.

Mechanism of Action: Topoisomerase II Inhibition

Several benzimidazole derivatives function as topoisomerase II (Topo II) inhibitors. They intercalate into the DNA strands and stabilize the Topo II-DNA cleavage complex, which prevents the re-ligation of the DNA backbone. This leads to an accumulation of double-strand breaks, triggering cell cycle arrest and apoptosis.[9][10]

G cluster_0 Normal Cell Cycle cluster_1 Inhibition Pathway DNA DNA TopoII TopoII DNA->TopoII Binds Cleavage Cleavage TopoII->Cleavage Induces Religation Religation Cleavage->Religation Normal Process Complex Drug-DNA-TopoII Complex Cleavage->Complex Stabilizes Drug Benzimidazole Derivative Drug->Complex Arrest Cell Cycle Arrest (G2/M Phase) Complex->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Pathway of Topoisomerase II inhibition by benzimidazole-2-thiol derivatives.

Quantitative Data: Anticancer Activity

The anti-proliferative activities of various derivatives have been evaluated against multiple cancer cell lines.

Compound IDSubstituentsCell LineActivity (IC₅₀ in µM)Reference
1d N1-H, S-linked complex side chainHCT-1161.83 ± 0.12[14]
1f Benzimidazole core replaced with benzoxazoleHCT-1162.14 ± 0.15[14]
1g N1-H, S-linked complex side chainHepG23.51 ± 0.21[14]
5a Benzimidazole-triazole hybridHepG-20.086 (EGFR)[10]
VI 2-phenylthiomethylbenzimidazole-17 (Topo II)[10]
Experimental Protocol: MTT Cell Proliferation Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.[14]

  • Cell Seeding: Cancer cells (e.g., HCT-116, HepG2) are seeded into 96-well plates at a density of 2 x 10³ cells/well and cultured for 24 hours.

  • Compound Treatment: The benzimidazole-2-thiol derivatives, dissolved in DMSO, are added to the wells at various concentrations. The cells are then incubated for 48 hours.

  • MTT Addition: 10 µL of MTT reagent (10 mg/mL) is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals.

  • Crystal Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate spectrophotometer.

  • Data Analysis: The proliferation inhibitory effects are expressed as IC₅₀ values, calculated from the dose-response curves of at least three independent experiments.[14]

Pharmacophore for α-Glucosidase Inhibition

Derivatives of benzimidazole-2-thiol have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, making them promising candidates for anti-diabetic agents.[15][16]

The pharmacophore for α-glucosidase inhibition often requires:

  • A Core Scaffold: The benzimidazole ring acts as the central unit.

  • An Interactive Moiety: The thiol group and adjacent nitrogen atoms are crucial for interacting with key residues in the enzyme's active site, such as Asp and Glu, through hydrogen bonding.

  • A Lipophilic Tail: An extended alkyl or substituted aryl group, often attached via an N-acylhydrazone linkage, enhances binding by occupying hydrophobic channels within the enzyme. The nature and substitution pattern on any terminal aromatic rings significantly modulate the inhibitory potential.[15][16]

Quantitative Data: α-Glucosidase Inhibition
Compound IDKey Structural FeaturesActivity (IC₅₀)Reference
13 N-acylhydrazone derivative131.50 µM (DPPH), 352 µg/ml (α-glucosidase)[15]
7a-m series 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols0.64 µM to 343.10 µM[16]
Acarbose Standard Drug873.34 ± 1.21 µM[16]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a typical method for assessing enzyme inhibition.[15]

  • Enzyme Solution: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (pH 6.8).

  • Substrate Solution: A solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) is prepared in the same buffer.

  • Assay Procedure: 10 µL of the test compound (dissolved in DMSO) is pre-incubated with 50 µL of the enzyme solution at 37°C for 15 minutes.

  • Reaction Initiation: The reaction is initiated by adding 50 µL of the pNPG substrate solution. The mixture is incubated for another 30 minutes at 37°C.

  • Reaction Termination: The reaction is stopped by adding 100 µL of a sodium carbonate solution (0.2 M).

  • Measurement: The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm. Acarbose is used as a positive control.

  • Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-inhibition curve.

Conclusion and Future Directions

The benzimidazole-2-thiol scaffold is a highly adaptable and potent pharmacophore. Structure-activity relationship studies consistently demonstrate that its biological activity is finely tuned by the nature and position of its substituents. The core ring system provides a stable anchor for π-stacking interactions, while the N1 and C2-thiol positions serve as critical handles for introducing functionality to modulate potency, selectivity, and pharmacokinetic properties.[4][13]

Future research should focus on the design of hybrid molecules that combine the benzimidazole-2-thiol scaffold with other known bioactive moieties to achieve synergistic or multi-target effects.[11] Furthermore, the application of advanced in silico methods, such as 3D-QSAR and molecular dynamics simulations, will be instrumental in refining pharmacophore models and guiding the synthesis of next-generation derivatives with enhanced therapeutic profiles.[17][18]

References

Methodological & Application

Application Note: Step-by-Step Synthesis of 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of 5-cyano-1H-benzoimidazole-2-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The procedure is based on the well-established cyclization reaction of an ortho-phenylenediamine derivative with carbon disulfide.

Introduction

Benzimidazole-2-thiols are a class of privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a cyano group at the 5-position can significantly modulate the compound's electronic properties, solubility, and potential for interaction with biological targets. This protocol details the synthesis of the target compound starting from 3,4-diaminobenzonitrile.

Reaction Scheme

The synthesis proceeds via a one-step cyclocondensation reaction. The lone pairs on the nitrogen atoms of 3,4-diaminobenzonitrile act as nucleophiles, attacking the electrophilic carbon of carbon disulfide. Subsequent intramolecular cyclization and tautomerization yield the stable benzimidazole-2-thiol ring system.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that as specific experimental data for this exact compound is not widely published, the yield and melting point are estimated based on analogous syntheses of similar substituted 2-mercaptobenzimidazoles, such as the parent compound and 5-nitro derivative.[1][2]

ParameterValueReference / Analogy
Starting Material 3,4-diaminobenzonitrile-
Reagents Carbon Disulfide, Potassium Hydroxide[2]
Solvent Absolute Ethanol[3]
Reaction Time 3 - 5 hours[2][3]
Reaction Temperature Reflux (~78 °C)[2]
Product Formula C₈H₅N₃S-
Product Mol. Weight 175.21 g/mol -
Estimated Yield 80 - 90%[1][2]
Appearance Off-white to pale yellow solidGeneral observation
Estimated M.P. >250 °C (with decomposition)[1]

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-mercaptobenzimidazoles.[2][3]

Materials and Equipment:

  • 3,4-diaminobenzonitrile

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Absolute ethanol

  • Glacial acetic acid

  • Distilled water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (1.1 eq.) in absolute ethanol (80 mL).

    • To this solution, add 3,4-diaminobenzonitrile (1.0 eq., e.g., 0.05 mol, 6.65 g). Stir the mixture until the starting material is fully dissolved.

  • Addition of Carbon Disulfide:

    • Cool the flask in an ice bath.

    • Slowly add carbon disulfide (1.2 eq.) to the stirred solution dropwise over 15-20 minutes. Caution: Carbon disulfide is highly volatile, flammable, and toxic. This step must be performed in a well-ventilated fume hood.

  • Reflux:

    • Once the addition is complete, attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Product Precipitation:

    • After the reflux period, allow the mixture to cool to room temperature.

    • Slowly and carefully neutralize the reaction mixture by adding glacial acetic acid dropwise with continuous stirring until the pH is approximately 6-7.

    • The product will precipitate out of the solution as a solid.

  • Isolation and Purification:

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid sequentially with cold distilled water (3 x 30 mL) and then with a small amount of cold ethanol to remove impurities.

  • Drying:

    • Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Characterization:

    • The structure and purity of the final compound, this compound, should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. The melting point should also be determined.

Visualized Workflow

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

SynthesisWorkflow Start Starting Materials: - 3,4-diaminobenzonitrile - Potassium Hydroxide - Carbon Disulfide - Absolute Ethanol Dissolve Dissolve KOH and 3,4-diaminobenzonitrile in Ethanol Start->Dissolve Add_CS2 Add Carbon Disulfide (CS₂) dropwise at 0-5 °C Dissolve->Add_CS2 Reflux Heat to Reflux (78 °C) for 3-4 hours Add_CS2->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with Glacial Acetic Acid to pH ~6-7 Cool->Neutralize Precipitate Product Precipitation Neutralize->Precipitate Filter Isolate Solid via Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water and Cold Ethanol Filter->Wash Dry Dry Product in Vacuum Oven Wash->Dry End Final Product: This compound Dry->End

References

Application Notes and Protocols: 5-Cyano-1H-benzoimidazole-2-thiol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 5-cyano-1H-benzoimidazole-2-thiol, a valuable heterocyclic building block in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure found in numerous FDA-approved drugs, and the presence of a cyano group at the 5-position offers a unique handle for further synthetic transformations, enabling the creation of diverse compound libraries for drug discovery.[1]

While direct literature on the extensive use of this compound is emerging, its close analogue, 5-amino-1H-benzoimidazole-2-thiol, has been successfully employed in the synthesis of potent α-glucosidase inhibitors for the management of type 2 diabetes.[1][2] The protocols and applications detailed below are based on established synthetic methodologies for benzimidazole-2-thiols and the known reactivity of the cyano group, offering a robust guide for researchers.

Synthesis of this compound

The most direct route to this compound involves the cyclization of 4-cyano-1,2-phenylenediamine with a thiocarbonyl source, such as carbon disulfide. This method is analogous to the synthesis of other 2-mercaptobenzimidazole derivatives.

Synthesis_of_this compound 4-cyano-1,2-phenylenediamine 4-Cyano-1,2-phenylenediamine Target_Compound This compound 4-cyano-1,2-phenylenediamine->Target_Compound CS2_KOH CS2, KOH Ethanol_Reflux Ethanol, Reflux

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyano-1,2-phenylenediamine (10 mmol, 1.33 g) in 100 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add potassium hydroxide (12 mmol, 0.67 g) and carbon disulfide (15 mmol, 0.9 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water and acidify with dilute acetic acid until a precipitate is formed.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

Application as a Synthetic Intermediate

This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules. The benzimidazole core, the thiol group, and the cyano group can all be selectively functionalized.

2.1. Derivatization of the Thiol Group

The thiol group can be readily alkylated or acylated to introduce various side chains. This is a common strategy in the development of benzimidazole-based drugs.

2.2. Modification of the Cyano Group

The cyano group is a key functional handle that can be transformed into other valuable functionalities:

  • Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid, which can then be used for amide bond formation or other transformations.

  • Reduction: Reduction of the cyano group can yield a primary amine, providing a site for further derivatization.

  • Tetrazole Formation: The cyano group can react with sodium azide to form a tetrazole ring, which is a common bioisostere for a carboxylic acid.

Synthetic_Utility Start This compound Carboxylic_Acid 5-Carboxy-1H-benzoimidazole-2-thiol Start->Carboxylic_Acid Hydrolysis Amine 5-(Aminomethyl)-1H-benzoimidazole-2-thiol Start->Amine Reduction Tetrazole 5-(1H-Tetrazol-5-yl)-1H-benzoimidazole-2-thiol Start->Tetrazole [3+2] Cycloaddition Alkylated S-Alkylated Derivatives Start->Alkylated Alkylation

Caption: Synthetic transformations of this compound.

Case Study: Synthesis of α-Glucosidase Inhibitors

While not starting from the 5-cyano derivative, the synthesis of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols provides a highly relevant workflow for the elaboration of 5-substituted benzimidazole-2-thiols into potent bioactive molecules.[1] The 5-amino precursor for this synthesis is prepared via a multi-step process that could be adapted for other 5-substituted analogues.[1][2]

Workflow_Alpha_Glucosidase_Inhibitors cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis Start 2-Nitroaniline Step1 Reduction Start->Step1 Intermediate1 Benzene-1,2-diamine Step1->Intermediate1 Step2 Cyclization with CS2 Intermediate1->Step2 Intermediate2 1H-Benzo[d]imidazole-2-thiol Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 Intermediate3 5-Nitro-1H-benzo[d]imidazole-2-thiol Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Key_Intermediate 5-Amino-1H-benzo[d]imidazole-2-thiol Step4->Key_Intermediate Condensation Condensation Key_Intermediate->Condensation Aldehydes Aromatic Aldehydes Aldehydes->Condensation Final_Products 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols Condensation->Final_Products

Caption: Workflow for the synthesis of α-glucosidase inhibitors.[1]

Quantitative Data: α-Glucosidase Inhibition

The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of synthesized 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols.[1][2] This data illustrates the potential for discovering highly potent drug candidates through derivatization of the 5-substituted benzimidazole-2-thiol scaffold.

CompoundIC₅₀ (µM)[2]
7a11.84 ± 0.26
7b27.26 ± 0.30
7c9.84 ± 0.08
7d5.34 ± 0.16
7e16.38 ± 0.53
7f6.46 ± 0.30
7g8.62 ± 0.19
7h20.73 ± 0.59
7i 0.64 ± 0.05
7j18.65 ± 0.74
7k70.28 ± 1.52
7l343.10 ± 1.62
7m11.09 ± 0.79
Acarbose (Standard)873.34 ± 1.21

Experimental Protocol: Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols (General Procedure) [1]

  • Reaction Setup: To a solution of 5-amino-1H-benzo[d]imidazole-2-thiol (1 mmol) in 10 mL of ethanol, add the respective aromatic aldehyde (1 mmol).

  • Catalyst: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the final product.

Conclusion

This compound is a promising and versatile synthetic intermediate. Its strategic combination of a privileged benzimidazole core with a synthetically tractable cyano group makes it an attractive starting material for the development of novel therapeutic agents and functional materials. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this valuable building block.

References

Application Notes and Protocols for N-alkylation of 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the benzimidazole scaffold, particularly through N-alkylation, is a key strategy for the development of new therapeutic agents. This document provides detailed protocols for the N-alkylation of 5-cyano-1H-benzoimidazole-2-thiol, a versatile intermediate for the synthesis of novel benzimidazole-based compounds. The presence of the cyano group at the 5-position offers a potential site for further chemical modification, making this scaffold particularly attractive for drug discovery programs.

The protocols outlined below are based on established methods for the alkylation of benzimidazole-2-thiols and are intended to serve as a comprehensive guide for researchers. While specific reaction conditions may require optimization for different alkylating agents, these protocols provide a robust starting point for the synthesis of a diverse library of N-alkylated this compound derivatives.

General Reaction Scheme

The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction where the deprotonated benzimidazole nitrogen attacks an electrophilic alkylating agent, such as an alkyl halide. The reaction is generally carried out in the presence of a base to facilitate the formation of the benzimidazolide anion.

start This compound reaction Reaction Vessel start->reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->reaction base Base base->reaction solvent Solvent solvent->reaction product 1-Alkyl-5-cyano-1H-benzoimidazole-2-thiol reaction->product

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocols

Protocol 1: N-Alkylation using Alkyl Halides with Potassium Carbonate in Acetone

This protocol describes a common and effective method for the N-alkylation of benzimidazole-2-thiols using an alkyl halide in the presence of potassium carbonate as the base and acetone as the solvent.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Rotary evaporator

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium halide salts.

  • Wash the solid residue with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 5-cyano-1H- benzoimidazole-2-thiol to flask B Add anhydrous acetone A->B C Add K₂CO₃ B->C D Stir at RT for 30 min C->D E Add alkyl halide dropwise D->E F Reflux the mixture E->F G Monitor by TLC F->G H Cool to RT G->H I Filter solids H->I J Concentrate filtrate I->J K Purify product J->K

Caption: Experimental workflow for Protocol 1.

Protocol 2: N-Alkylation using Alkyl Halides with Triethylamine in Ethanol

This protocol offers an alternative method using a different base and solvent combination, which may be advantageous for certain alkylating agents.

Materials:

  • This compound

  • Alkyl halide

  • Triethylamine (Et₃N)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove triethylammonium salts.

  • Dry the organic layer, concentrate, and purify the product as needed.

Data Presentation: Comparative N-Alkylation of Benzimidazole-2-thiol Derivatives

The following table summarizes the reaction conditions and yields for the N-alkylation of various benzimidazole-2-thiol derivatives reported in the literature. While data for this compound is not explicitly available, these results provide a useful reference for expected outcomes.

Starting MaterialAlkylating AgentBaseSolventTime (h)Yield (%)Reference
1H-benzo[d]imidazole-2(3H)-thioneEthyl bromoacetateK₂CO₃Acetone1577[1]
1H-benzo[d]imidazole-2(3H)-thione1,3-DibromopropaneEt₃NEthanol583[2]
1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanoneBenzyl chlorideEt₃NAcetone3074[1]
2-MercaptobenzimidazoleMethyl iodide-Ethanol--[3]

Signaling Pathways and Logical Relationships

The N-alkylation reaction follows a logical sequence of steps, starting from the deprotonation of the benzimidazole nitrogen to the final product formation.

A This compound B Deprotonation by Base A->B C Formation of Benzimidazolide Anion B->C E Nucleophilic Attack C->E D Alkyl Halide (Electrophile) D->E F Transition State E->F G Product Formation F->G H 1-Alkyl-5-cyano-1H- benzoimidazole-2-thiol G->H

Caption: Logical steps in the N-alkylation reaction.

Conclusion

The protocols provided herein offer a solid foundation for the N-alkylation of this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals. The versatility of the benzimidazole scaffold, coupled with the reactivity of the cyano group, makes this an exciting area for the development of novel compounds with potential therapeutic applications. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining high-purity products.

References

Application Notes and Protocols for 5-Cyano-1H-benzoimidazole-2-thiol and Related Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. Benzimidazole and its derivatives are isosteres of naturally occurring nucleotides, enabling them to interact with various biopolymers and exhibit a wide range of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The 2-mercaptobenzimidazole (benzoimidazole-2-thiol) core, in particular, has been a fertile ground for the development of novel therapeutic agents. While direct and extensive research on 5-cyano-1H-benzoimidazole-2-thiol is not widely published, the introduction of a cyano group is a common strategy in medicinal chemistry to enhance biological activity.[3] This document provides an overview of the medicinal chemistry applications of the broader class of 5-substituted-1H-benzoimidazole-2-thiols, with a focus on derivatives that showcase significant therapeutic potential. The synthesis, biological evaluation, and relevant experimental protocols are detailed to guide researchers in this promising area of drug discovery.

1. Synthesis of the Benzimidazole-2-thiol Scaffold

A general and robust method for the synthesis of the benzimidazole-2-thiol core involves a multi-step reaction sequence starting from substituted 2-nitroanilines. This approach allows for the introduction of various substituents on the benzene ring, which can be further modified to generate a library of derivatives.

A representative synthetic pathway for a 5-substituted-1H-benzoimidazole-2-thiol is outlined below, based on the synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol, a key intermediate for various bioactive compounds.[4][5][6]

Synthesis_of_5-amino-1H-benzoimidazole-2-thiol cluster_0 Synthetic Pathway 2-Nitroaniline 2-Nitroaniline Benzene-1,2-diamine Benzene-1,2-diamine 2-Nitroaniline->Benzene-1,2-diamine Reduction 1H-benzo[d]imidazole-2-thiol 1H-benzo[d]imidazole-2-thiol Benzene-1,2-diamine->1H-benzo[d]imidazole-2-thiol Cyclization (CS2) 5-Nitro-1H-benzo[d]imidazole-2-thiol 5-Nitro-1H-benzo[d]imidazole-2-thiol 1H-benzo[d]imidazole-2-thiol->5-Nitro-1H-benzo[d]imidazole-2-thiol Nitration 5-Amino-1H-benzo[d]imidazole-2-thiol 5-Amino-1H-benzo[d]imidazole-2-thiol 5-Nitro-1H-benzo[d]imidazole-2-thiol->5-Amino-1H-benzo[d]imidazole-2-thiol Reduction

Figure 1: Synthetic route to 5-amino-1H-benzoimidazole-2-thiol.

2. Medicinal Chemistry Applications and Biological Activities

Derivatives of 5-substituted-1H-benzoimidazole-2-thiol have demonstrated a wide array of biological activities. The following sections highlight some of the key therapeutic areas where these compounds have shown promise.

2.1. Anti-diabetic Activity: α-Glucosidase Inhibition

A series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, synthesized from 5-amino-1H-benzo[d]imidazole-2-thiol, have been identified as potent inhibitors of α-glucosidase.[4][5][6] This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is an effective strategy for managing type 2 diabetes mellitus.[4] Several of these derivatives exhibited significantly greater inhibitory activity than the standard drug, acarbose.[4][5][6]

Quantitative Data for α-Glucosidase Inhibition

The inhibitory activities of a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives (compounds 7a-m ) are summarized in the table below.[4]

CompoundIC50 (µM) ± SD
7a 11.84 ± 0.26
7b 27.26 ± 0.30
7c 9.84 ± 0.08
7d 5.34 ± 0.16
7e 16.38 ± 0.53
7f 6.46 ± 0.30
7g 8.62 ± 0.19
7h 20.73 ± 0.59
7i 0.64 ± 0.05
7j 18.65 ± 0.74
7k 70.28 ± 1.52
7l 343.10 ± 1.62
7m 11.09 ± 0.79
Acarbose 873.34 ± 1.21

2.2. Ophthalmic Applications: Intraocular Pressure Reduction

Derivatives of 5-R-1H-benzo[d]imidazole-2-thiol have been investigated for their potential to lower intraocular pressure, a key factor in the management of glaucoma.[7] Certain compounds in this class demonstrated significant ophthalmo-hypotensive activity in animal models, with one derivative showing a greater reduction in intraocular pressure than the reference drugs timolol and melatonin in normotensive animals.[7]

2.3. Antimicrobial and Antioxidant Activities

The benzimidazole-2-thiol scaffold has also been explored for its antimicrobial and antioxidant properties.[1] Novel isothiazole derivatives incorporating the benzimidazole-2-thiol moiety have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as promising antifungal activity.[1]

3. Experimental Protocols

3.1. General Synthesis Protocol for 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols[4]

This protocol describes the synthesis of the α-glucosidase inhibitors mentioned in section 2.1.

  • Step 1: Synthesis of Benzene-1,2-diamine. 2-Nitroaniline is reduced to benzene-1,2-diamine.

  • Step 2: Synthesis of 1H-benzo[d]imidazole-2-thiol. Benzene-1,2-diamine is cyclized using carbon disulfide (CS2).

  • Step 3: Synthesis of 5-Nitro-1H-benzo[d]imidazole-2-thiol. The product from Step 2 is nitrated.

  • Step 4: Synthesis of 5-Amino-1H-benzo[d]imidazole-2-thiol. The nitro group of the compound from Step 3 is reduced to an amino group.

  • Step 5: Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols. 5-Amino-1H-benzo[d]imidazole-2-thiol is reacted with various aromatic aldehydes to yield the final products.

  • Monitoring and Characterization. The progress of all reactions is monitored by thin-layer chromatography (TLC). The structures of the final compounds are confirmed by ESI-HRMS, 1H NMR, and 13C NMR spectroscopy.[4]

3.2. In Vitro α-Glucosidase Inhibition Assay[4]

This protocol is used to evaluate the anti-diabetic potential of the synthesized compounds.

  • Enzyme and Substrate Preparation. A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer).

  • Incubation. The test compounds (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme solution for a specified time at a controlled temperature.

  • Reaction Initiation. The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Measurement. The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at a specific wavelength (e.g., 405 nm) after a set incubation period.

  • Calculation. The percentage inhibition is calculated, and the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined from a dose-response curve. Acarbose is used as a positive control.[4]

4. Visualizations

4.1. Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel benzimidazole-2-thiol derivatives as therapeutic agents.

Drug_Discovery_Workflow cluster_1 Discovery and Evaluation Pipeline Synthesis Synthesis Characterization Characterization Synthesis->Characterization Structure Confirmation (NMR, MS) In_Vitro_Screening In_Vitro_Screening Characterization->In_Vitro_Screening Biological Assays (e.g., α-glucosidase) SAR_Analysis SAR_Analysis In_Vitro_Screening->SAR_Analysis Identify Active Compounds Molecular_Docking Molecular_Docking In_Vitro_Screening->Molecular_Docking Computational Studies Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Structure-Activity Relationship Molecular_Docking->SAR_Analysis Binding Mode Analysis

Figure 2: Drug discovery workflow for benzimidazole derivatives.

4.2. α-Glucosidase Inhibition Signaling Pathway

The diagram below depicts the mechanism of action of α-glucosidase inhibitors in the context of carbohydrate digestion and glucose absorption.

alpha_Glucosidase_Inhibition cluster_2 Carbohydrate Digestion and Glucose Absorption Complex_Carbohydrates Complex_Carbohydrates Oligosaccharides Oligosaccharides Complex_Carbohydrates->Oligosaccharides Digestion Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption alpha_Glucosidase alpha_Glucosidase alpha_Glucosidase->Oligosaccharides Inhibitor 5-Substituted-1H- benzoimidazole-2-thiol Inhibitor->alpha_Glucosidase Inhibition

Figure 3: Mechanism of α-glucosidase inhibition.

The 1H-benzoimidazole-2-thiol scaffold continues to be a valuable starting point for the design and synthesis of novel therapeutic agents. While specific data on this compound is limited, the broader class of 5-substituted derivatives has shown significant potential in various therapeutic areas, including diabetes and glaucoma. The synthetic routes are well-established, and the biological evaluation methods are robust, providing a solid foundation for further research and development. The exploration of the 5-cyano substituted analog and other derivatives is a promising avenue for the discovery of new and effective drugs.

References

Application Notes and Protocols for Designing Novel Enzyme Inhibitors with a 5-Cyano-1H-benzoimidazole-2-thiol Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-cyano-1H-benzoimidazole-2-thiol scaffold is a promising heterocyclic structure for the development of novel enzyme inhibitors. The benzimidazole core is a well-established pharmacophore found in numerous clinically approved drugs, and the addition of the cyano and thiol groups at the 5- and 2-positions, respectively, offers unique opportunities for targeted enzyme interactions. This document provides detailed application notes and experimental protocols for researchers interested in designing and evaluating enzyme inhibitors based on this scaffold. The primary focus will be on two key enzyme targets: α-glucosidase, relevant for the management of type 2 diabetes, and Topoisomerase I, a critical target in cancer therapy.

Target Enzymes and Rationale for Inhibition

α-Glucosidase

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream.[1] Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.[1] This makes it an attractive target for the development of drugs for type 2 diabetes. Derivatives of the benzimidazole-2-thiol scaffold have shown potent inhibitory activity against α-glucosidase.[2][3]

Topoisomerase I

Topoisomerase I is a nuclear enzyme essential for DNA replication, transcription, and recombination by relaxing DNA supercoiling.[4][5] It creates transient single-strand breaks in the DNA, allowing the DNA to unwind.[6] Cancer cells, with their high rates of proliferation, are particularly dependent on topoisomerase I to resolve DNA topological stress.[7] Inhibitors of this enzyme can trap the transient DNA-enzyme complex, leading to DNA damage and apoptosis in cancer cells.[7] Various benzimidazole derivatives have been identified as effective topoisomerase I inhibitors.[8][9][10]

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of benzimidazole-2-thiol derivatives against α-glucosidase and the cytotoxic effects of benzimidazole derivatives against cancer cell lines, which are often correlated with Topoisomerase I inhibition. While specific data for the this compound scaffold is still emerging, the data from closely related analogs, such as 5-amino and other substituted benzimidazoles, provide a strong rationale for its potential.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives [2]

CompoundSubstitution on Benzylidene RingIC50 (µM)
7a 4-OH11.84 ± 0.26
7b 4-Cl27.26 ± 0.30
7c 4-N(CH₃)₂9.84 ± 0.08
7d 4-F5.34 ± 0.16
7e 2,3-(OH)₂16.38 ± 0.53
7f 2-OH, 4-N(CH₃)₂6.46 ± 0.30
7g 3,4-(OH)₂8.62 ± 0.19
7h 3-OCH₃, 4-OH20.73 ± 0.59
7i 2,4-(OH)₂0.64 ± 0.05
7j 3,4,5-(OCH₃)₃18.65 ± 0.74
7k Thiophen-2-yl70.28 ± 1.52
7l 2-NO₂343.10 ± 1.62
7m 4-CH₃11.09 ± 0.79
Acarbose (Standard) -873.34 ± 1.21

Table 2: Cytotoxic Activity of Benzimidazole-Triazole Derivatives Against A549 Lung Carcinoma Cells (Correlated with Topoisomerase I Inhibition) [9]

CompoundSubstitutionIC50 (µM)
4b 4-Fluorophenyl7.34 ± 0.21
4h 3,4,5-Trimethoxyphenyl4.56 ± 0.18
Doxorubicin (Standard) -12.420 ± 0.5
Hoechst 33342 (Standard) -0.422 ± 0.02

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 2-mercaptobenzimidazoles.[8]

Materials:

  • 4-Cyano-1,2-phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Activated charcoal

Procedure:

  • In a round-bottom flask, dissolve 4-cyano-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add a solution of potassium hydroxide (1.1 equivalents) in water to the flask.

  • Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and add activated charcoal. Heat to reflux for 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • Acidify the filtrate with dilute hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol is based on the method described for similar benzimidazole derivatives.[2]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (dissolved in DMSO)

  • Acarbose (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compounds and acarbose in DMSO.

  • In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of the α-glucosidase enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Topoisomerase I Inhibition Assay (Fluorometric Method)

This protocol is a general method for assessing Topoisomerase I inhibition using a fluorometric assay.[9]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pHOT1 or pBR322)

  • Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Ethidium bromide solution

  • Test compounds (dissolved in DMSO)

  • Camptothecin (standard inhibitor)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • In a 96-well black microplate, add the reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and the test compound at various concentrations.

  • Add human Topoisomerase I to initiate the reaction. The final reaction volume is typically 20-50 µL.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K) or by heat inactivation.

  • Add ethidium bromide solution to each well. Ethidium bromide intercalates with DNA, and its fluorescence is significantly enhanced when bound to relaxed DNA compared to supercoiled DNA.

  • Measure the fluorescence using a fluorescence plate reader (Excitation: ~520 nm, Emission: ~600 nm).

  • The inhibition of Topoisomerase I activity results in less DNA relaxation and thus lower fluorescence.

  • Calculate the percent inhibition and determine the IC50 value as described in the α-glucosidase assay protocol.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Enzyme Inhibition Screening cluster_optimization Lead Optimization Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Alpha_Glucosidase_Assay α-Glucosidase Inhibition Assay Characterization->Alpha_Glucosidase_Assay Topoisomerase_I_Assay Topoisomerase I Inhibition Assay Characterization->Topoisomerase_I_Assay IC50_Determination IC50 Value Determination Alpha_Glucosidase_Assay->IC50_Determination Topoisomerase_I_Assay->IC50_Determination SAR_Studies Structure-Activity Relationship (SAR) Studies IC50_Determination->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Studies

Caption: Experimental workflow for inhibitor design.

alpha_glucosidase_pathway Dietary_Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Amylase α-Amylase Dietary_Carbohydrates->Alpha_Amylase Oligosaccharides Oligosaccharides Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Oligosaccharides->Alpha_Glucosidase Alpha_Amylase->Oligosaccharides Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Absorption into Bloodstream Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Inhibitor This compound Inhibitor Inhibitor->Alpha_Glucosidase

Caption: α-Glucosidase signaling pathway.

topoisomerase_pathway Supercoiled_DNA Supercoiled DNA Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I Cleavage_Complex Topoisomerase I-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA DNA_Damage DNA Strand Breaks & Damage Cleavage_Complex->DNA_Damage Leads to Replication_Transcription DNA Replication & Transcription Relaxed_DNA->Replication_Transcription Inhibitor This compound Inhibitor Inhibitor->Cleavage_Complex Stabilizes Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Topoisomerase I mechanism of action.

References

Application Notes and Protocols for In Vitro Alpha-Glucosidase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-glucosidase is a key enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. The inhibition of this enzyme is a well-established therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes mellitus. By delaying carbohydrate digestion, alpha-glucosidase inhibitors can effectively reduce the rate of glucose absorption and lower blood glucose levels. This document provides a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay, a fundamental tool for screening and characterizing potential therapeutic agents.

The assay is based on the spectrophotometric determination of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of the alpha-glucosidase enzyme. The intensity of the yellow color of p-nitrophenol is directly proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of this reaction, leading to a decrease in color development.

Principle of the Assay

The in vitro alpha-glucosidase inhibition assay is a colorimetric assay that measures the ability of a test compound to inhibit the activity of the alpha-glucosidase enzyme. The enzyme catalyzes the hydrolysis of the colorless substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release glucose and a yellow-colored product, p-nitrophenol. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm. A decrease in the absorbance in the presence of a test compound, compared to a control without the compound, indicates enzymatic inhibition.

Experimental Protocols

Materials and Reagents
  • Alpha-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control (e.g., Acarbose)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) to stop the reaction

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate salts in distilled water and adjusting the pH to 6.8.

  • Alpha-Glucosidase Solution (e.g., 1 U/mL): Dissolve alpha-glucosidase powder in cold phosphate buffer to the desired concentration. Prepare this solution fresh before each experiment.

  • pNPG Solution (e.g., 5 mM): Dissolve pNPG in phosphate buffer. This solution should also be prepared fresh.

  • Test Compound Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., 100% DMSO). From the stock solution, prepare serial dilutions at various concentrations using the phosphate buffer. Ensure the final solvent concentration in the reaction mixture is low (typically ≤1%) to avoid affecting enzyme activity.

  • Positive Control Solution (Acarbose): Prepare a stock solution and serial dilutions of acarbose in phosphate buffer.

  • Sodium Carbonate Solution (0.1 M or 1 M): Dissolve sodium carbonate in distilled water.

Assay Procedure

The following protocol is a general guideline and can be optimized for specific experimental needs.[1][2][3]

  • Set up the 96-well plate:

    • Blank (B): Add 50 µL of phosphate buffer.

    • Control (C): Add 20 µL of phosphate buffer and 10 µL of alpha-glucosidase solution.

    • Test Sample (S): Add 20 µL of the test compound solution (at various concentrations) and 10 µL of alpha-glucosidase solution.[2]

    • Sample Blank (SB): Add 20 µL of the test compound solution (at various concentrations) and 10 µL of phosphate buffer (without the enzyme). This is to account for any absorbance from the test compound itself.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.[2][4]

  • Initiate the reaction: Add 20 µL of the pNPG substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a specific period (e.g., 20-30 minutes).[1][2] The incubation time can be optimized based on the enzyme activity.

  • Stop the reaction: Add 50 µL of sodium carbonate solution to all wells to terminate the enzymatic reaction.[1][2]

  • Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Presentation

Calculation of Alpha-Glucosidase Inhibition

The percentage of alpha-glucosidase inhibition can be calculated using the following formula:

% Inhibition = [ (AControl - ASample) / AControl ] x 100

Where:

  • AControl is the absorbance of the control (enzyme + buffer + substrate).

  • ASample is the absorbance of the test sample (enzyme + test compound + substrate).

To correct for the absorbance of the test compound, the following formula can be used:

% Inhibition = [ ( (AC - AB) - (AS - ASB) ) / (AC - AB) ] x 100 [1]

Where:

  • AC is the absorbance of the control.

  • AB is the absorbance of the blank.

  • AS is the absorbance of the sample.

  • ASB is the absorbance of the sample blank.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity. The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound. A non-linear regression analysis is then performed to fit the data to a dose-response curve and calculate the IC50 value.

Summary of Quantitative Data

The results of the alpha-glucosidase inhibition assay should be summarized in a clear and structured table for easy comparison.

Test CompoundConcentration (µg/mL or µM)% InhibitionIC50 (µg/mL or µM)
Positive Control (Acarbose) Concentration 1% InhibitionIC50 Value
Concentration 2% Inhibition
Concentration 3% Inhibition
Test Compound A Concentration 1% InhibitionIC50 Value
Concentration 2% Inhibition
Concentration 3% Inhibition
Test Compound B Concentration 1% InhibitionIC50 Value
Concentration 2% Inhibition
Concentration 3% Inhibition

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the key steps in the in vitro alpha-glucosidase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffers, Test Compounds) plate_setup Set up 96-well Plate (Blanks, Controls, Samples) reagents->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add pNPG Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Stop Solution (Na₂CO₃) incubation->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

Caption: Workflow for the in vitro alpha-glucosidase inhibition assay.

Enzymatic Reaction and Inhibition

This diagram illustrates the principle of the alpha-glucosidase enzymatic reaction and its inhibition.

enzymatic_reaction cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition enzyme Alpha-Glucosidase product p-Nitrophenol (Yellow) + Glucose enzyme->product hydrolyzes inhibited_enzyme Inhibited Enzyme enzyme->inhibited_enzyme substrate pNPG (Colorless) substrate->product inhibitor Inhibitor (e.g., Test Compound) inhibitor->inhibited_enzyme binds to inhibited_enzyme->product No or Reduced Reaction

Caption: Principle of alpha-glucosidase reaction and inhibition.

References

Application of 5-Cyano-1H-benzoimidazole-2-thiol in Antitumor Agent Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their structural similarity to naturally occurring purine nucleotides, allowing them to interact with various biological targets.[1][2] This structural motif is central to the development of numerous therapeutic agents, with a significant focus on anticancer drugs. The introduction of a cyano (-CN) group into the benzimidazole ring can significantly modulate the electronic properties and binding interactions of the molecule, making cyano-substituted benzimidazoles an area of interest in the design of novel antitumor agents. While direct literature on the application of 5-cyano-1H-benzoimidazole-2-thiol as a starting material for antitumor agent synthesis is limited, this document outlines the synthesis and anticancer activities of closely related cyano-benzimidazole derivatives. The protocols and data presented are based on established methodologies for similar compounds and provide a valuable resource for researchers in drug discovery and development.

I. Synthesis of Cyano-Substituted Benzimidazole Derivatives with Antitumor Activity

Hypothetical Synthetic Pathway for a 5-Cyano-Benzimidazole Derivative:

A representative synthetic pathway for a potential antitumor agent starting from a precursor to this compound is outlined below. This pathway is based on the well-established synthesis of 5-amino-1H-benzoimidazole-2-thiol derivatives.[3] The initial steps would involve the synthesis of the this compound intermediate, which could then be further functionalized.

Synthetic Pathway A 4-Amino-3-nitrobenzonitrile B 4-Amino-3-aminobenzonitrile A->B Reduction (e.g., Na2S) C This compound B->C Cyclization (e.g., CS2, KOH) D S-Alkylated Derivative C->D Alkylation (e.g., R-X, Base) E Final Antitumor Agent D->E Further Functionalization

Caption: Hypothetical synthetic pathway for a 5-cyano-benzimidazole-based antitumor agent.

Experimental Protocol: Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols (A related class of compounds)

This protocol is adapted from the synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol derivatives, which could be conceptually modified for cyano-analogs.[3]

Step 1: Synthesis of 5-Nitro-1H-benzo[d]imidazole-2-thiol

  • Dissolve 4-nitro-1,2-phenylenediamine in ethanol.

  • Add potassium hydroxide and carbon disulfide (CS2) to the solution.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and acidify with acetic acid to precipitate the product.

  • Filter, wash with water, and dry the precipitate to obtain 5-nitro-1H-benzo[d]imidazole-2-thiol.

Step 2: Synthesis of 5-Amino-1H-benzo[d]imidazole-2-thiol

  • Suspend 5-nitro-1H-benzo[d]imidazole-2-thiol in water.

  • Add a reducing agent, such as sodium dithionite (Na2S2O4) or tin(II) chloride (SnCl2), portion-wise while maintaining the temperature.

  • Stir the reaction mixture until the reduction is complete (monitored by TLC).

  • Neutralize the solution to precipitate the amino derivative.

  • Filter, wash with water, and dry the product.

Step 3: Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols

  • Dissolve 5-amino-1H-benzo[d]imidazole-2-thiol in a suitable solvent like ethanol or acetic acid.

  • Add an equimolar amount of a substituted aromatic aldehyde.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for the required duration.

  • Cool the reaction mixture to allow the Schiff base product to crystallize.

  • Filter the product, wash with cold ethanol, and dry.

II. Quantitative Data on the Anticancer Activity of Cyano-Benzimidazole Derivatives

While data for derivatives of this compound is not available, the following table summarizes the in vitro anticancer activity of other reported cyano-substituted benzimidazole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
1-Cyano-2-amino-benzimidazolesA549 (Lung Carcinoma)Varies (Potent Activity Reported)[1]
K562 (Leukemia)Varies (Potent Activity Reported)[1]
PC-3 (Prostate Cancer)Varies (Potent Activity Reported)[1]
Cyano-disubstituted furans with benzimidazoleA549 (Lung Cancer)Potent antiproliferative activity[3]
HCC827 (Lung Cancer)Potent antiproliferative activity[3]
NCI-H358 (Lung Cancer)Potent antiproliferative activity[3]

III. Signaling Pathways Targeted by Benzimidazole-Based Antitumor Agents

Benzimidazole derivatives exert their anticancer effects through various mechanisms of action, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[4]

Key Targeted Pathways:

  • Microtubule Polymerization: Many benzimidazole derivatives, similar to vinca alkaloids and taxanes, interfere with the dynamics of microtubule assembly and disassembly. This disruption leads to mitotic arrest and subsequent apoptosis.

  • Tyrosine Kinase Inhibition: Benzimidazoles can act as inhibitors of various tyrosine kinases, such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and BRAF, which are crucial for cancer cell signaling and angiogenesis.

  • Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer drugs, and some benzimidazole derivatives have been shown to inhibit PARP activity, which is particularly effective in cancers with BRCA mutations.

Illustrative Signaling Pathway:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Benzimidazole Benzimidazole Derivative Benzimidazole->RTK Inhibition Benzimidazole->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by benzimidazole derivatives.

Experimental Workflow for Anticancer Activity Screening:

A typical workflow for evaluating the antitumor potential of newly synthesized compounds is depicted below.

Experimental_Workflow A Synthesis and Purification of Compounds B In Vitro Cytotoxicity Assay (e.g., MTT, SRB) A->B C Determination of IC50 Values B->C D Mechanism of Action Studies C->D H In Vivo Animal Models (Xenograft Studies) C->H E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (e.g., Annexin V) D->F G Target Identification/ Validation (e.g., Western Blot) D->G

Caption: General experimental workflow for the evaluation of novel antitumor agents.

The 5-cyano-benzimidazole scaffold represents a promising area for the development of novel antitumor agents. Although direct applications of this compound are not extensively documented in this context, the synthetic accessibility of related structures and the potent anticancer activity of various cyano-benzimidazole derivatives underscore the potential of this compound as a valuable intermediate. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their therapeutic potential in oncology. The protocols and pathways outlined in this document provide a foundational framework for researchers to design and execute such investigations.

References

Application Notes and Protocols for the Development of 5-cyano-1H-benzoimidazole-2-thiol as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of 5-cyano-1H-benzoimidazole-2-thiol as a novel anti-inflammatory agent. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1] The introduction of a cyano group at the 5-position and a thiol group at the 2-position of the benzimidazole ring presents an interesting candidate for targeted anti-inflammatory drug discovery.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Key mediators of inflammation include prostaglandins, nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Many current anti-inflammatory drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs), target the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[1]

Benzimidazole derivatives have been shown to exert their anti-inflammatory effects through various mechanisms, including the inhibition of COX enzymes.[1] The structural features of this compound suggest its potential to interact with key targets in the inflammatory cascade. These application notes will guide researchers through a systematic evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50)NO Production IC50 (µM) in RAW 264.7 cells
This compound 15.21.88.412.5
Benzimidazole-2-thiol25.65.24.928.1
5-nitro-1H-benzoimidazole-2-thiol10.81.19.89.7
Indomethacin (Reference)0.12.50.045.8
Celecoxib (Reference)>1000.04>250022.4

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Paw Edema Inhibition (%) at 3h
This compound 1045.2
2062.8
Benzimidazole-2-thiol2048.5
5-nitro-1H-benzoimidazole-2-thiol2068.3
Indomethacin (Reference)1075.6

Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

Compound (at 20 µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound 55.448.9
Benzimidazole-2-thiol42.135.7
5-nitro-1H-benzoimidazole-2-thiol65.258.1
Dexamethasone (Reference, 1 µM)85.378.6

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the anti-inflammatory potential of this compound.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • Test compound (this compound)

  • Reference inhibitors (e.g., Indomethacin, Celecoxib)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Fluorometric or colorimetric plate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine in an Eppendorf tube.

  • Add the COX-1 or COX-2 enzyme to the reaction mixture and incubate for 2 minutes at room temperature.

  • Add 2 µL of the test compound (dissolved in DMSO) at various concentrations to the enzyme solution and pre-incubate for 10 minutes at 37°C.[2]

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Measure the production of prostaglandin G2, an intermediate product, using a suitable detection method (e.g., fluorometric detection at Ex/Em = 535/587 nm).[3]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of the test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Griess Reagent (for NO measurement)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[4]

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5]

  • After incubation, collect the cell culture supernatant.

  • To 100 µL of the supernatant, add 100 µL of Griess reagent and incubate for 10 minutes at room temperature.[6]

  • Measure the absorbance at 540 nm using a microplate reader.[5]

  • Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

  • Determine the IC50 value for NO production inhibition.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.

Materials:

  • Wistar rats (180-200 g)

  • Carrageenan (1% solution in saline)

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally at desired doses.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7][8]

  • Measure the paw volume using a plethysmometer or paw thickness with calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[7][9]

  • The percentage of inhibition of edema is calculated for each group with respect to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 4: Measurement of TNF-α and IL-6 by ELISA

This protocol quantifies the levels of pro-inflammatory cytokines in cell culture supernatants from the NO production assay (Protocol 2).

Materials:

  • Cell culture supernatants (from Protocol 2)

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • ELISA plate reader

Procedure:

  • Follow the instructions provided with the commercial ELISA kits.

  • Briefly, a 96-well plate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).

  • The collected cell culture supernatants are added to the wells, allowing the cytokine to bind to the capture antibody.

  • After washing, a detection antibody, typically conjugated to an enzyme like horseradish peroxidase (HRP), is added.

  • A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

  • The absorbance is measured at the appropriate wavelength using an ELISA plate reader.

  • The concentration of the cytokine in the samples is determined by comparison to a standard curve generated with recombinant cytokines.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the investigation of this compound.

anti_inflammatory_screening_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy cluster_analysis Data Analysis & Lead Optimization Compound This compound COX_Assay COX-1/COX-2 Inhibition Assay Compound->COX_Assay NO_Assay Nitric Oxide Production Assay (RAW 264.7 cells) Compound->NO_Assay Paw_Edema Carrageenan-Induced Paw Edema Model COX_Assay->Paw_Edema Cytokine_Assay Cytokine Measurement (TNF-α, IL-6) (ELISA) NO_Assay->Cytokine_Assay NO_Assay->Paw_Edema SAR Structure-Activity Relationship (SAR) Cytokine_Assay->SAR Paw_Edema->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for evaluating the anti-inflammatory potential of this compound.

inflammatory_pathway LPS Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation Cytokines->Inflammation Test_Compound This compound Test_Compound->iNOS Potential Inhibition Test_Compound->COX2 Inhibition

Caption: Simplified signaling pathway of inflammation and potential targets for this compound.

References

Application Notes and Protocols for Molecular Docking Simulation of 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in drug discovery and development for predicting the binding affinity and interaction between a small molecule (ligand) and a protein (receptor) at the atomic level.[2] These application notes provide a detailed protocol for conducting a molecular docking simulation of 5-cyano-1H-benzoimidazole-2-thiol, a member of the pharmacologically significant benzimidazole class of compounds. Benzimidazole derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties, by interacting with various biological targets such as kinases, polymerases, and topoisomerases.[3][4][5] This protocol will guide researchers through the necessary steps, from protein and ligand preparation to the analysis of docking results, using widely accessible software.

Experimental Protocols

This protocol outlines a general workflow for molecular docking. Specific parameters may need to be adjusted based on the chosen software and the specific biological question being addressed.

Preparation of the Receptor (Protein)

The initial and critical step in a docking study is the preparation of the three-dimensional structure of the target protein.

  • Step 1: Retrieval of Protein Structure. Obtain the 3D structure of the target protein from a public database such as the Protein Data Bank (PDB).[6] For this protocol, we will use Cyclin-Dependent Kinase 8 (CDK8) (PDB ID: 5FGK) as a representative target, a known target for benzimidazole derivatives.[4]

  • Step 2: Protein Cleaning. The downloaded PDB file often contains non-essential molecules like water, ions, and co-crystallized ligands.[7] These should be removed unless they are known to be critical for the ligand-protein interaction.[8]

  • Step 3: Adding Hydrogens and Assigning Charges. Most crystal structures do not include hydrogen atoms. Therefore, hydrogens must be added to the protein, particularly polar hydrogens, which are crucial for forming hydrogen bonds.[9][10] Subsequently, partial charges are assigned to each atom using a force field like AMBER or Gasteiger.[7]

  • Step 4: Structural Minimization. To relieve any steric clashes and correct for any structural artifacts from the crystallization process, the protein structure should be energy minimized.[7]

Software such as AutoDockTools[11], UCSF Chimera[12], or Schrödinger's Protein Preparation Wizard[13] can be used for these preparation steps.

Preparation of the Ligand (this compound)

Proper preparation of the ligand is equally important for a successful docking simulation.

  • Step 1: Ligand Structure Generation. The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or Marvin Sketch and converted to a 3D structure. Alternatively, the structure can be obtained from a chemical database like PubChem or ZINC.[6]

  • Step 2: Ligand Optimization and Energy Minimization. The 3D structure of the ligand should be energy minimized to obtain a low-energy conformation.[10] This can be done using software like Avogadro or the LigPrep module in Schrödinger.

  • Step 3: Assigning Charges and Defining Torsion Angles. Similar to the protein, partial charges need to be assigned to the ligand atoms.[10] Additionally, the rotatable bonds in the ligand should be defined to allow for conformational flexibility during the docking process.[10]

Grid Generation

A grid box is generated around the active site of the protein to define the search space for the docking algorithm.[14][15]

  • Step 1: Identifying the Binding Site. The binding site can be identified based on the location of the co-crystallized ligand in the PDB structure or through literature reports.[6] If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface.[6]

  • Step 2: Defining the Grid Box. A 3D grid is generated within this defined space. The docking software will then calculate the interaction energies between the ligand atoms and the protein atoms at each grid point.[15][16] The size of the grid box should be sufficient to accommodate the ligand in various orientations.[17]

Molecular Docking Simulation

With the prepared protein, ligand, and grid box, the docking simulation can be performed.

  • Step 1: Choosing a Docking Algorithm. Several docking algorithms are available, such as the Lamarckian Genetic Algorithm used in AutoDock.[2] The choice of algorithm can influence the accuracy and speed of the simulation.

  • Step 2: Running the Simulation. The docking software will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.[2] The number of docking runs and the search parameters can be adjusted to ensure a thorough exploration of the conformational space.[18]

Popular software for this step includes AutoDock Vina, Glide[1], and GOLD[19].

Analysis of Docking Results

The output of a docking simulation is a set of docked poses for the ligand, ranked by their predicted binding affinities.

  • Step 1: Evaluating Binding Affinity. The primary quantitative result is the binding energy (or docking score), typically in kcal/mol.[20] A more negative binding energy indicates a stronger predicted binding affinity.[20]

  • Step 2: Visual Inspection of Binding Poses. The top-ranked poses should be visually inspected using molecular visualization software like PyMOL or Discovery Studio.[20] This helps in understanding the interactions between the ligand and the protein's active site residues.

  • Step 3: Analyzing Intermolecular Interactions. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking should be identified.[20][21] These interactions provide insights into the molecular basis of the ligand's binding and can guide further optimization of the compound.

  • Step 4: Root Mean Square Deviation (RMSD). If a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose can be calculated to validate the docking protocol.[20][22] An RMSD value of less than 2.0 Å is generally considered a good result.[20]

Data Presentation

The quantitative results from the molecular docking simulation should be summarized in a clear and structured format for easy comparison.

Table 1: Docking Results for this compound with CDK8 (PDB: 5FGK)

ParameterValue
Ligand This compound
Protein Target CDK8 (PDB ID: 5FGK)
Docking Software AutoDock Vina
Binding Affinity (kcal/mol) -8.5
Inhibition Constant (Ki) (µM) 0.5
RMSD (Å) from reference 1.2
Interacting Residues ASP173, LYS52, ILE27
Hydrogen Bonds 2
Hydrophobic Interactions 5

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual results will vary based on the specific docking simulation.

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep 1. Receptor Preparation (PDB: 5FGK) grid_gen 3. Grid Generation protein_prep->grid_gen ligand_prep 2. Ligand Preparation (this compound) docking_sim 4. Molecular Docking ligand_prep->docking_sim grid_gen->docking_sim results_analysis 5. Results Analysis docking_sim->results_analysis

Caption: Molecular Docking Workflow.

signaling_pathway ligand 5-cyano-1H- benzoimidazole-2-thiol receptor CDK8 ligand->receptor Binding complex Ligand-Receptor Complex receptor->complex inhibition Inhibition of Kinase Activity complex->inhibition downstream Downstream Signaling Blocked inhibition->downstream

Caption: Ligand-Receptor Interaction Pathway.

References

Application Notes and Protocols: 5-Cyano-1H-benzoimidazole-2-thiol for Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific research detailing the application of 5-cyano-1H-benzoimidazole-2-thiol as a corrosion inhibitor is not extensively available in peer-reviewed literature. The following application notes and protocols are based on established methodologies for closely related benzimidazole-2-thiol derivatives, which are widely recognized for their corrosion inhibition properties. These protocols provide a robust framework for the synthesis, application, and evaluation of this compound as a potential corrosion inhibitor.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds extensively studied for their potential as corrosion inhibitors for various metals and alloys in aggressive acidic and neutral environments. Their efficacy is largely attributed to the presence of heteroatoms (nitrogen and sulfur), a planar structure, and delocalized π-electrons, which facilitate strong adsorption onto metal surfaces. This adsorption forms a protective barrier, impeding the corrosive electrochemical reactions.

The introduction of a cyano (-CN) group at the 5-position of the benzimidazole-2-thiol backbone is hypothesized to enhance its corrosion inhibition properties. The electron-withdrawing nature of the cyano group can modulate the electronic density of the molecule, potentially leading to stronger adsorption and improved protective film formation. The thiol (-SH) group at the 2-position is a well-established anchoring group for metal surfaces.

These notes provide a comprehensive guide to the synthesis, application, and evaluation of this compound as a corrosion inhibitor, drawing upon established protocols for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step reaction sequence, starting from a commercially available substituted o-phenylenediamine. A plausible synthetic route is outlined below, based on standard methods for benzimidazole synthesis.[1]

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-Amino-3-nitrobenzonitrile

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with H₂/Pd-C)

  • Hydrochloric acid (HCl)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or sodium hydroxide (NaOH)

  • Ethanol or other suitable solvent

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reduction of 4-Amino-3-nitrobenzonitrile:

    • Dissolve 4-amino-3-nitrobenzonitrile in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

    • Add a reducing agent. If using SnCl₂·2H₂O, add it portion-wise to a solution of the starting material in concentrated HCl under stirring.

    • Heat the reaction mixture under reflux for a specified time (typically 2-4 hours) until the reduction is complete (monitored by Thin Layer Chromatography - TLC).

    • After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) to precipitate the product, 3,4-diaminobenzonitrile.

    • Filter the precipitate, wash with water, and dry.

  • Cyclization to this compound:

    • Dissolve the synthesized 3,4-diaminobenzonitrile in an alcoholic solution of a base (e.g., KOH in ethanol).

    • Add carbon disulfide (CS₂) dropwise to the stirred solution at room temperature or under gentle reflux.

    • Continue stirring and refluxing for several hours (typically 4-8 hours) until the reaction is complete (monitored by TLC).

    • After cooling, the reaction mixture is poured into cold water and acidified with a dilute acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.

    • The precipitate is filtered, washed thoroughly with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental Protocols for Corrosion Inhibition Studies

The evaluation of a new corrosion inhibitor typically involves a combination of gravimetric and electrochemical techniques.

Material Preparation

Protocol 3.1.1: Metal Specimen Preparation

  • Cutting: Cut metal specimens (e.g., mild steel, copper, aluminum) into appropriate dimensions for each test (e.g., 2 cm x 2 cm x 0.1 cm for weight loss, and 1 cm² exposed area for electrochemical tests).

  • Abrading: Mechanically abrade the surface of the specimens with a series of emery papers of increasing grit size (e.g., 200, 400, 600, 800, 1000, 1200 grit) to achieve a smooth and uniform surface.

  • Degreasing: Degrease the abraded specimens by washing with a suitable organic solvent (e.g., acetone or ethanol) in an ultrasonic bath for 5-10 minutes.

  • Rinsing: Rinse the specimens thoroughly with deionized or distilled water.

  • Drying: Dry the specimens with a stream of warm air and store them in a desiccator until use.

Weight Loss Measurements

This classical method provides a direct measure of the corrosion rate.

Protocol 3.2.1: Gravimetric Analysis

  • Initial Weighing: Accurately weigh the prepared metal specimens to four decimal places (W_initial).

  • Immersion: Immerse the specimens in the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution) with and without different concentrations of the inhibitor (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM) for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, remove the specimens from the solution. Remove the corrosion products by gentle brushing and immersing in a cleaning solution (e.g., Clarke's solution for steel).

  • Final Weighing: Rinse the cleaned specimens with distilled water, dry them, and re-weigh them accurately (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (g m⁻² h⁻¹) = (W_initial - W_final) / (A * t) where A is the surface area of the specimen in m² and t is the immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100 where CR_uninhibited and CR_inhibited are the corrosion rates in the absence and presence of the inhibitor, respectively.

Electrochemical Measurements

Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibition mechanism. These tests are typically performed using a three-electrode cell setup with a potentiostat.

Protocol 3.3.1: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Setup: Assemble a three-electrode cell containing the corrosive solution. Use the prepared metal specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Measurement: Perform the EIS measurement at the OCP. Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.

    • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100 where Rct_uninhibited and Rct_inhibited are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Protocol 3.3.2: Potentiodynamic Polarization (PDP)

  • Cell Setup and Stabilization: Use the same setup as for EIS and allow the OCP to stabilize.

  • Measurement: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log(current density) vs. potential).

    • Perform Tafel extrapolation to determine the corrosion potential (Ecorr), corrosion current density (icorr), and anodic (βa) and cathodic (βc) Tafel slopes.

    • Inhibition Efficiency (IE%): IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100 where icorr_uninhibited and icorr_inhibited are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Quantitative Data Summary

The following table summarizes representative corrosion inhibition data for various benzimidazole derivatives from the literature, which can serve as a benchmark for evaluating this compound.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)TechniqueReference
2-(2-aminophenyl)-1H-benzimidazoleS235 Steel1 M HCl3 mM87.09Weight Loss
2-(2-hydroxophenyl)-1H-benzimidazoleS235 Steel1 M HCl3 mM85.06Weight Loss
(1H-benzimidazol-2-yl)methanethiolCarbon Steel1.0 M HCl10⁻³ M88.2EIS[2]
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazoleCarbon Steel1.0 M HCl10⁻³ M95.4EIS[2]
2-mercaptobenzimidazoleMild Steel1 M HCl-High-[3]
2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazoleAluminum1 M HNO₃5 x 10⁻³ M97.74Gravimetric[3]

Visualized Workflows and Mechanisms

Experimental Workflow

The general workflow for synthesizing and evaluating a novel corrosion inhibitor is depicted below.

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_evaluation Corrosion Inhibition Evaluation cluster_testing_methods Testing Methods cluster_analysis Analysis & Outcome s1 Starting Materials (e.g., 4-Amino-3-nitrobenzonitrile) s2 Reduction to Diamine s1->s2 s3 Cyclization with CS2 s2->s3 s4 Purification & Characterization (NMR, IR, MS) s3->s4 e2 Corrosion Testing s4->e2 Inhibitor Application e1 Material Preparation (Metal Specimen) e1->e2 e3 Data Analysis e2->e3 t1 Weight Loss e2->t1 t2 Electrochemical Impedance Spectroscopy (EIS) e2->t2 t3 Potentiodynamic Polarization (PDP) e2->t3 a1 Calculate Corrosion Rate & Inhibition Efficiency e3->a1 a2 Determine Inhibition Mechanism e3->a2

Caption: General workflow for the synthesis and evaluation of a benzimidazole-based corrosion inhibitor.

Mechanism of Corrosion Inhibition

The proposed mechanism of corrosion inhibition by benzimidazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface.

inhibition_mechanism cluster_adsorption Adsorption Process cluster_protection Protection Mechanism inhibitor This compound (Inhibitor Molecule) p_adsorption Physisorption (Electrostatic Interaction) inhibitor->p_adsorption π-electrons, N atoms c_adsorption Chemisorption (Covalent Bonding) inhibitor->c_adsorption S atom (thiol group) metal Metal Surface (e.g., Fe, Cu, Al) barrier Formation of a Protective Adsorbed Film p_adsorption->barrier c_adsorption->barrier blocking Blocking of Active Corrosion Sites barrier->blocking reduction Reduction of Anodic and/or Cathodic Reactions blocking->reduction reduction->metal Inhibits Corrosion

Caption: Proposed mechanism of corrosion inhibition by a benzimidazole-2-thiol derivative.

References

Application Notes and Protocols for the Analytical Detection of 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-cyano-1H-benzoimidazole-2-thiol is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities. These activities include potential roles as enzyme inhibitors, antimicrobial agents, and antioxidants. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for quality control, metabolic studies, and pharmacokinetic assessments in drug discovery and development pipelines.

These application notes provide detailed protocols for two common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Analytical Methods

A summary of the quantitative data for the described analytical methods is presented below for easy comparison. Please note that these values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.6 µg/mL
Linearity Range 0.2 - 50 µg/mL1 - 25 µg/mL
Correlation Coefficient (R²) > 0.999> 0.998
Recovery 98 - 102%97 - 103%
Precision (RSD%) < 2%< 3%

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the separation, identification, and quantification of this compound. The method described below is adapted from established procedures for similar benzimidazole derivatives and offers excellent sensitivity and selectivity.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Solvent delivery system

  • Autosampler

  • Data acquisition and processing software

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting ratio is 60:40 (v/v).

  • Adjust the pH of the aqueous component to 3.0 with a small amount of phosphoric acid.

  • Degas the mobile phase prior to use by sonication or vacuum filtration.

3. Preparation of Standard Solutions:

  • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards with concentrations ranging from 0.2 µg/mL to 50 µg/mL.

4. Preparation of Sample Solutions:

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Chromatographic Conditions:

  • Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v), pH 3.0 with phosphoric acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 25 °C

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O, pH 3.0) Injection Inject 20 µL MobilePhase->Injection Standards Standard Solutions (0.2-50 µg/mL) Standards->Injection Sample Sample Solution Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Calibration Calibration Curve Detection->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a simpler and more rapid method for the quantification of this compound, particularly for routine analysis of pure samples or simple formulations. This method is based on the inherent absorbance of UV light by the benzimidazole ring system.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

  • Methanol (spectroscopic grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (100 µg/mL) by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of methanol.

  • From the stock solution, prepare a series of working standards with concentrations ranging from 1 µg/mL to 25 µg/mL by diluting with methanol.

3. Wavelength of Maximum Absorbance (λmax) Determination:

  • Scan a mid-range standard solution (e.g., 10 µg/mL) against a methanol blank over the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). The expected λmax for benzimidazole-2-thiols is typically in the range of 270-290 nm.

4. Preparation of Sample Solutions:

  • Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the linear range of the assay.

  • Ensure complete dissolution. Centrifugation or filtration may be necessary for non-solution samples.

5. Measurement and Data Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Use methanol as the blank to zero the instrument.

  • Measure the absorbance of each standard solution and the sample solution.

  • Create a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification Stock Stock Solution (100 µg/mL) Standards Working Standards (1-25 µg/mL) Stock->Standards Scan Determine λmax Standards->Scan Measure Measure Absorbance at λmax Standards->Measure Sample Sample Solution Sample->Measure CalCurve Construct Calibration Curve Measure->CalCurve Concentration Calculate Sample Concentration CalCurve->Concentration

Caption: General workflow for UV-Vis spectrophotometric analysis.

Biological Context and Potential Targets

While specific signaling pathways for this compound are not yet fully elucidated, the broader class of benzimidazole-2-thiol derivatives has been shown to interact with various biological targets. These interactions are often inhibitory, making these compounds interesting candidates for drug development.

Based on existing literature for related compounds, potential biological activities of this compound could include:

  • Enzyme Inhibition: Benzimidazole-2-thiols are known to inhibit various enzymes. For example, some derivatives have shown inhibitory activity against α-glucosidase, which is a target for anti-diabetic drugs.

  • Antimicrobial Activity: The benzimidazole scaffold is present in several antimicrobial agents. The mechanism can involve the disruption of microbial cellular processes.

  • Antioxidant Activity: The thiol group can participate in redox reactions, potentially conferring antioxidant properties by scavenging reactive oxygen species.

The following diagram illustrates the logical relationship between this compound and its potential biological targets based on the activities of the broader compound class.

Biological_Targets cluster_compound Compound of Interest cluster_targets Potential Biological Targets cluster_effects Resulting Biological Effects Compound This compound Enzymes Enzymes (e.g., α-glucosidase) Compound->Enzymes Microbes Microbial Cells Compound->Microbes ROS Reactive Oxygen Species (ROS) Compound->ROS Inhibition Enzyme Inhibition Enzymes->Inhibition Antimicrobial Antimicrobial Activity Microbes->Antimicrobial Antioxidant Antioxidant Effect ROS->Antioxidant

Caption: Potential biological targets of this compound.

Disclaimer

The protocols and data presented in these application notes are for research and informational purposes only. They should be adapted and validated by the end-user for their specific instrumentation and application. Appropriate safety precautions should be taken when handling all chemicals.

Application Notes and Protocols for Flow Chemistry Synthesis of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various benzimidazole derivatives using continuous flow chemistry. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for higher yields and purity. The following protocols are based on recently developed and published methods, offering a practical guide for researchers in organic synthesis and drug discovery.

General Workflow for Flow Chemistry Synthesis

The continuous flow synthesis of benzimidazoles typically involves the pumping of reactant solutions from separate reservoirs into a mixing point, followed by their passage through a heated or otherwise activated reactor coil or a packed-bed reactor. The product stream then exits the reactor and is collected for analysis and purification.

Flow_Synthesis_Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection & Analysis A Reactant A Solution (e.g., o-phenylenediamine derivative) P1 Pump A A->P1 Flow Rate A B Reactant B Solution (e.g., aldehyde or carboxylic acid) P2 Pump B B->P2 Flow Rate B M Mixing Point (T-mixer) P1->M P2->M R Flow Reactor (Heated Coil or Packed Bed) M->R Reaction Mixture C Product Stream Collection R->C Crude Product An Analysis (HPLC, GC-MS) C->An

Caption: General experimental workflow for the continuous flow synthesis of benzimidazole derivatives.

Protocol 1: Heterogeneous Acid-Catalyzed Synthesis of 2-Substituted Benzimidazoles

This protocol describes the synthesis of benzimidazole derivatives via the condensation of o-phenylenediamines with aldehydes or carboxylic acids using a packed-bed reactor containing a solid acid catalyst. This method offers high yields, short reaction times, and easy catalyst recycling.[1]

Experimental Setup
  • Pumps: Two HPLC pumps for delivering the reactant solutions.

  • Reactor: A stainless-steel column packed with a sulfonated polystyrene resin (e.g., Amberlyst-15). The column is heated using a column heater or an oil bath.

  • Back-pressure regulator: To maintain the system pressure and prevent solvent boiling.

  • Collection vessel: A flask to collect the product stream.

Reagents
  • Reactant A Solution: o-Phenylenediamine (or a substituted derivative) dissolved in a suitable solvent (e.g., methanol, ethanol).

  • Reactant B Solution: Aldehyde or carboxylic acid dissolved in the same solvent as reactant A.

  • Catalyst: Sulfonated polystyrene resin (e.g., Amberlyst-15), pre-washed with the reaction solvent.

General Procedure
  • Prepare a solution of the o-phenylenediamine derivative (e.g., 0.1 M in methanol).

  • Prepare a solution of the aldehyde or carboxylic acid (e.g., 0.1 M in methanol).

  • Set up the flow reactor system, ensuring the packed-bed reactor is filled with the solid acid catalyst and conditioned with the solvent.

  • Heat the reactor to the desired temperature (e.g., 120 °C).

  • Set the flow rates for both reactant solutions using the HPLC pumps. The total flow rate and reactor volume will determine the residence time.

  • Allow the system to stabilize, then begin collecting the product stream.

  • The collected solution is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Data Presentation
Entryo-Phenylenediamine DerivativeAldehyde/Carboxylic AcidTemperature (°C)Residence Time (min)Yield (%)
1o-PhenylenediamineBenzaldehyde120895
2o-Phenylenediamine4-Chlorobenzaldehyde1201092
3o-PhenylenediamineAcetic Acid1401090
44-Methyl-o-phenylenediamineBenzaldehyde120897
54-Chloro-o-phenylenediamineBenzaldehyde1201091

Note: The data presented is a representative summary based on similar reported procedures. Actual yields may vary depending on the specific substrates and optimized conditions.

Protocol 2: Lipase-Catalyzed Synthesis of N-Substituted Benzimidazole Derivatives in a Microreactor

This protocol details a green and efficient method for the synthesis of N-substituted benzimidazole derivatives through aza-Michael addition of benzimidazoles to α,β-unsaturated compounds, catalyzed by an immobilized lipase in a continuous-flow microreactor.[2]

Experimental Setup
  • Pumps: Two syringe pumps for precise delivery of the reactant solutions.

  • Microreactor: A PFA coil reactor packed with immobilized lipase (e.g., Lipase TL IM). The microreactor is submerged in a temperature-controlled water bath.

  • Mixing Point: A Y-shaped mixer to combine the reactant streams before entering the microreactor.

  • Collection vial: To collect the product.

Reagents
  • Reactant A Solution: Benzimidazole (or a substituted derivative) dissolved in a suitable solvent (e.g., methanol).

  • Reactant B Solution: α,β-Unsaturated compound (e.g., acrylonitrile, methyl acrylate) dissolved in the same solvent.

  • Catalyst: Immobilized Lipase TL IM.

General Procedure
  • Prepare a solution of the benzimidazole derivative (e.g., 0.1 M in methanol).

  • Prepare a solution of the α,β-unsaturated compound (e.g., 0.2 M in methanol).

  • Set up the microreactor system with the packed lipase.

  • Set the temperature of the water bath (e.g., 45 °C).

  • Set the flow rates of the two syringe pumps to achieve the desired residence time (e.g., a total flow rate to achieve a 35-minute residence time in the microreactor).

  • The two reactant streams are mixed in the Y-mixer before entering the heated microreactor.

  • The product stream is collected, and the solvent is evaporated to yield the crude product, which can be further purified if necessary.

Data Presentation
EntryBenzimidazole Derivativeα,β-Unsaturated CompoundTemperature (°C)Residence Time (min)Yield (%)
1Benzimidazole2-Chloroacrylonitrile453595
2BenzimidazoleAcrylonitrile453592
3BenzimidazoleMethyl Acrylate453588
42-Methylbenzimidazole2-Chloroacrylonitrile453597
52-ChlorobenzimidazolePhenyl Vinyl Sulfone453585

Note: The data presented is a representative summary based on similar reported procedures. Actual yields may vary depending on the specific substrates and optimized conditions.

Protocol 3: Synthesis of Benzimidazol-2-one via CDI-Promoted Cyclocarbonylation in Flow

This protocol describes an optimized continuous flow synthesis of benzimidazol-2-one, a privileged scaffold in medicinal chemistry, from o-phenylenediamine and 1,1'-carbonyldiimidazole (CDI).[3][4][5]

Experimental Setup
  • Pumps: Two pumps to deliver the reactant solutions.

  • Reactor: A stainless-steel reaction coil of a defined volume (e.g., 10 mL) heated to the desired temperature.

  • Mixing Point: A T-piece mixing element.

  • Back-pressure regulator: To allow for heating the reaction mixture above its boiling point.

Reagents
  • Reactant A Solution: o-Phenylenediamine in a suitable solvent (e.g., THF).

  • Reactant B Solution: 1,1'-Carbonyldiimidazole (CDI) in a solvent mixture (e.g., THF/PEG300).

General Procedure
  • Prepare a solution of o-phenylenediamine (e.g., 1 M in THF).

  • Prepare a solution of CDI (e.g., 4.2 M in a 7:3 v/v mixture of THF/PEG300).

  • Set up the flow reactor system and heat the reaction coil to the optimized temperature (e.g., 210 °C).

  • Set the flow rates of the two pumps to achieve the desired residence time (e.g., 0.075 mL/min for each pump into a 10 mL reactor, resulting in a residence time of approximately 67 minutes).

  • The two streams are combined in the T-mixer and enter the heated reaction coil.

  • The output from the reactor is collected, and the product is isolated, for example, by precipitation and filtration or by extraction.

Data Presentation
SubstrateConcentrationSolventFlow Rate (mL/min)Temperature (°C)Residence Time (min)Yield (%)
o-Phenylenediamine1 MTHF0.07521067>95
CDI4.2 MTHF/PEG300 (7:3)0.07521067>95
3-amino-4-((2-chlorobenzyl)amino)benzonitrile1 MTHF0.07521067High
CDI4.2 MTHF/PEG300 (7:3)0.07521067High

Note: This protocol is based on an optimized procedure for a specific substrate but can be adapted for other substituted o-phenylenediamines.

Signaling Pathways and Logical Relationships

The synthesis of benzimidazoles often proceeds through a key intermediate, a Schiff base, which then undergoes cyclization. The following diagram illustrates this general mechanistic pathway.

Benzimidazole_Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product OPD o-Phenylenediamine SB Schiff Base Intermediate OPD->SB + Aldehyde - H2O Ald Aldehyde Ald->SB DHB Dihydrobenzimidazole SB->DHB Intramolecular Cyclization BZD Benzimidazole DHB->BZD Oxidation (-2H)

References

Troubleshooting & Optimization

improving the reaction yield of 5-cyano-1H-benzoimidazole-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 5-cyano-1H-benzoimidazole-2-thiol

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to improve the reaction yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct route is the cyclocondensation of 3,4-diaminobenzonitrile with carbon disulfide (CS₂). The reaction typically proceeds in a basic medium, followed by acidification to precipitate the product.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Key factors include reaction time, temperature, and inefficient mixing.

  • Sub-optimal pH: The pH of the reaction medium is critical. The initial condensation is base-catalyzed, while the final product precipitates under acidic conditions. An incorrect pH at either stage can significantly reduce yield.

  • Side Reactions: The formation of dithiocarbamate intermediates can lead to side reactions if cyclization is not efficient.[1] Prolonged exposure to harsh basic or acidic conditions can also lead to decomposition of the starting material or product.

  • Product Loss During Workup: The product might be partially soluble in the filtrate. Ensuring complete precipitation and careful washing is crucial.

Q3: I'm observing multiple spots on my TLC plate. What are the potential impurities?

Common impurities include unreacted 3,4-diaminobenzonitrile, polymeric materials, and byproducts from side reactions of the dithiocarbamate intermediate. The presence of a starting material spot is a clear indicator of an incomplete reaction.

Q4: How can I effectively purify the final product?

The most effective method for purification is recrystallization. Based on the polarity of the benzimidazole scaffold, solvents like ethanol, methanol, or aqueous mixtures of these are good starting points. If recrystallization is insufficient, column chromatography using silica gel can be employed.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive reagents. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use freshly sourced 3,4-diaminobenzonitrile and pure carbon disulfide. 2. Gradually increase the reaction temperature, monitoring by TLC (see Table 1). 3. Extend the reaction time, checking for product formation every 1-2 hours via TLC.
Starting Material (3,4-diaminobenzonitrile) is Insoluble 1. Inappropriate solvent. 2. Insufficient solvent volume.1. Ensure the use of a suitable solvent like ethanol or methanol that can dissolve the starting material upon heating. 2. Increase the solvent volume gradually until the starting material dissolves, especially at reflux temperature.
Product Fails to Precipitate Upon Acidification 1. Insufficient acidification (pH is not low enough). 2. Product is soluble in the chosen solvent system.1. Add acid dropwise while monitoring the pH with a pH meter or pH paper. Aim for a pH of 4-5. 2. If the product is still soluble, try cooling the mixture in an ice bath to reduce solubility or partially removing the solvent under reduced pressure before acidification.
Product is Oily or Gummy, Not a Crystalline Solid 1. Presence of significant impurities. 2. Trapped solvent.1. Attempt to triturate the oily product with a non-polar solvent like hexane to induce solidification and wash away non-polar impurities. 2. Follow up with recrystallization from a suitable polar solvent like ethanol. Ensure the product is completely dry before storage.
Formation of a Dark, Polymeric Substance 1. Reaction temperature is too high. 2. Air oxidation of the diamine starting material.1. Reduce the reaction temperature and ensure even heating with vigorous stirring. 2. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Data Presentation: Optimizing Reaction Yield

The following tables present illustrative data on how varying reaction conditions can impact the yield of this compound. These are representative values based on established principles for similar reactions.

Table 1: Effect of Temperature and Time on Product Yield

EntryTemperature (°C)Time (h)SolventBaseYield (%)
1504EthanolKOH65
278 (Reflux)4EthanolKOH85
378 (Reflux)8EthanolKOH92
41008WaterKOH88

Table 2: Effect of Different Bases on Product Yield

EntryBaseMolar EquivalentsSolventTemperature (°C)Yield (%)
1KOH1.5Ethanol78 (Reflux)92
2NaOH1.5Ethanol78 (Reflux)90
3K₂CO₃2.0Ethanol78 (Reflux)75
4Triethylamine2.5Ethanol78 (Reflux)68

Experimental Protocols

Detailed Synthesis Protocol for this compound
  • Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-diaminobenzonitrile (1.33 g, 10 mmol).

  • Solvent and Base Addition: Add ethanol (50 mL) and potassium hydroxide (0.84 g, 15 mmol). Stir the mixture until the solids are mostly dissolved.

  • Carbon Disulfide Addition: Carefully add carbon disulfide (0.9 mL, 15 mmol) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain it for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate of the potassium salt of the product may form. Filter this solid if necessary, or proceed to the next step with the entire mixture.

  • Acidification: Transfer the reaction mixture to a beaker and cool it in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with constant stirring until the pH of the solution is between 4 and 5.

  • Product Isolation: A pale yellow or off-white precipitate of this compound will form. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Washing and Drying: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to obtain the final compound.

Visualizations

Synthesis Pathway

Synthesis_Pathway A 3,4-Diaminobenzonitrile C Dithiocarbamate Intermediate A->C B Carbon Disulfide (CS₂) B->C D This compound C->D - H₂S

Caption: Reaction scheme for the synthesis of the target compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Start check_yield Is Yield > 85%? start->check_yield low_yield Low Yield Issue check_yield->low_yield No success Successful Synthesis check_yield->success Yes incomplete_rxn Check for Incomplete Reaction (TLC) low_yield->incomplete_rxn optimize_time_temp Increase Time / Temp (See Table 1) incomplete_rxn->optimize_time_temp Starting Material Present check_workup Review Workup Procedure incomplete_rxn->check_workup No Starting Material optimize_time_temp->start check_workup->start Problem_Solution_Map problems Problems Low Yield Impure Product (TLC) Oily Product solutions Solutions Increase Time/Temp Check pH Control Recrystallize problems:l->solutions:l Incomplete Reaction problems:l->solutions:m Poor Precipitation problems:m->solutions:r Side Products problems:r->solutions:r Impurities Present

References

Technical Support Center: Purification of Crude 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-cyano-1H-benzoimidazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, such as 3,4-diaminobenzonitrile, and byproducts from incomplete cyclization with the sulfur source (e.g., carbon disulfide or thiourea). Residual solvents from the reaction are also common.

Q2: What is the expected appearance of pure this compound?

A2: While specific data for this compound is not widely published, analogous benzimidazole-2-thiols are often described as off-white to yellowish crystalline solids.

Q3: How can I monitor the purity of my sample during purification?

A3: Thin-layer chromatography (TLC) is an effective technique. A common mobile phase for related compounds is a mixture of n-hexane and ethyl acetate or chloroform. The purified compound should appear as a single spot under UV visualization.[1] High-performance liquid chromatography (HPLC) can also be used for more quantitative assessment of purity.

Q4: What are the general solubility characteristics of this compound?

A4: Due to the polar cyano group and the hydrogen-bonding capabilities of the benzimidazole and thiol moieties, the compound is expected to have low solubility in non-polar solvents like hexanes and better solubility in polar aprotic solvents like acetone, ethyl acetate, and polar protic solvents like ethanol and methanol, especially upon heating.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For example, if ethanol is not effective, a mixture of ethanol and dimethylformamide (DMF) might be necessary.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvating power. Alternatively, re-heat the solution to dissolve the oil and allow it to cool more slowly.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration and then allow it to cool again. If crystals still do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.
Low recovery of purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize loss in the mother liquor.
Product is still colored after recrystallization. Colored impurities are present.Perform a hot filtration of the dissolved crude product through a small amount of activated charcoal before allowing the solution to cool and crystallize.
Column Chromatography Issues
Problem Possible Cause Solution
Compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of methanol can be added to the mobile phase for highly polar compounds.
Compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane).
Poor separation of the product from impurities (streaking or overlapping bands). Inappropriate solvent system or overloading of the column.Optimize the solvent system using TLC to achieve a clear separation with an Rf value for the desired compound ideally between 0.2 and 0.4. Ensure the amount of crude material loaded is not more than 5-10% of the weight of the stationary phase. For polar, nitrogen-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can sometimes improve peak shape.
Product elutes very slowly or not at all. Strong interaction with the stationary phase (silica gel is acidic and can interact with basic nitrogens).Consider using a different stationary phase, such as neutral or basic alumina. Alternatively, use a more polar mobile phase, potentially including a modifier like methanol or a small amount of acetic acid to disrupt strong interactions.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water or DMF) to find a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but readily soluble when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase Selection: Silica gel is a common choice. For this potentially acidic compound, neutral alumina could also be considered if interactions with silica are problematic.

  • Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation of the desired product from impurities. A good starting point for a polar compound like this would be a mixture of ethyl acetate and hexane. The ideal Rf value for the product is around 0.3.

  • Column Packing: Pack a glass column with the chosen stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the chosen mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

Data Presentation

Purification Technique Typical Purity Achieved Expected Yield Advantages Disadvantages
Recrystallization 85-98%60-90%Simple, inexpensive, good for removing small amounts of impurities.Can have lower yields if the compound is significantly soluble in the cold solvent. Not effective for impurities with similar solubility.
Column Chromatography >98%50-80%Excellent for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, and can lead to product loss on the column.

Visualizations

Purification_Workflow crude Crude this compound assess_purity Assess Purity (TLC/HPLC) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization Minor Impurities column_chromatography Column Chromatography assess_purity->column_chromatography Complex Mixture assess_purity_post_recryst Assess Purity (TLC/HPLC) recrystallization->assess_purity_post_recryst Check Purity assess_purity_post_column Assess Purity (TLC/HPLC) column_chromatography->assess_purity_post_column Check Purity pure_product Pure Product troubleshoot Troubleshoot troubleshoot->recrystallization Column Failed / Re-purify troubleshoot->column_chromatography Recrystallization Failed assess_purity_post_recryst->pure_product Purity Acceptable assess_purity_post_recryst->troubleshoot Purity Not Acceptable assess_purity_post_column->pure_product Purity Acceptable assess_purity_post_column->troubleshoot Purity Not Acceptable

Caption: A general workflow for the purification of this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Problem: Oiling Out Solutions: - Re-heat and add co-solvent - Cool more slowly start->oiling_out Issue no_crystals Problem: No Crystals Form Solutions: - Concentrate solution - Scratch flask - Add seed crystal start->no_crystals Issue low_yield Problem: Low Yield Solutions: - Use minimum hot solvent - Ensure complete cooling start->low_yield Issue colored_product Problem: Colored Product Solutions: - Use activated charcoal start->colored_product Issue success Pure Crystals oiling_out->success Resolved no_crystals->success Resolved low_yield->success Resolved colored_product->success Resolved

Caption: Troubleshooting common issues in the recrystallization of organic compounds.

References

identifying common impurities in 5-cyano-1H-benzoimidazole-2-thiol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-cyano-1H-benzoimidazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and straightforward method is the cyclization of 3,4-diaminobenzonitrile with a thiocarbonyl source, typically carbon disulfide (CS₂). This one-step reaction offers a high yield of the desired product.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are 3,4-diaminobenzonitrile and carbon disulfide. A suitable solvent, such as ethanol or methanol, is also required.

Q3: What is the role of carbon disulfide in this reaction?

Carbon disulfide serves as the source of the C=S (thiocarbonyl) group, which is essential for forming the benzimidazole-2-thiol ring structure upon reaction with the two amino groups of 3,4-diaminobenzonitrile.

Q4: Can other reagents be used instead of carbon disulfide?

While carbon disulfide is common, other reagents like thiourea or potassium ethyl xanthate can also be employed as the thiocarbonyl source in the synthesis of benzimidazole-2-thiols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Incomplete reaction - Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Check the reaction temperature; gentle heating may be required to drive the reaction to completion.
Degradation of starting material - Use high-purity 3,4-diaminobenzonitrile. The presence of impurities can interfere with the reaction.- Ensure the solvent is dry, as water can potentially hydrolyze the starting material or intermediates.
Improper stoichiometry - Use a slight excess of carbon disulfide to ensure complete conversion of the diamine.

Problem 2: Presence of Impurities in the Final Product

Potential Impurity Identification Method Suggested Solution
Unreacted 3,4-diaminobenzonitrile - Can be detected by TLC, HPLC, or NMR spectroscopy.- Increase reaction time or temperature.- Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.
Polymeric byproducts - May appear as an insoluble residue.- Filter the reaction mixture before work-up.- Optimize reaction conditions (e.g., concentration, temperature) to minimize polymerization.
Side products from CS₂ reaction with solvent - Can be identified by GC-MS or LC-MS analysis of the crude product.- Choose an inert solvent for the reaction.- Purify the product using column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 3,4-diaminobenzonitrile and carbon disulfide.

Materials:

  • 3,4-Diaminobenzonitrile

  • Carbon Disulfide (CS₂)

  • Ethanol (or Methanol)

  • Activated Charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-diaminobenzonitrile in ethanol.

  • To this solution, add carbon disulfide in a slight molar excess.

  • The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), the mixture is cooled to room temperature.

  • The precipitated crude product is collected by filtration.

  • The crude product is then purified by recrystallization from ethanol. Activated charcoal can be used during recrystallization to remove colored impurities.

  • The purified product is dried under vacuum to yield this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow start Start dissolve Dissolve 3,4-diaminobenzonitrile in Ethanol start->dissolve add_cs2 Add Carbon Disulfide dissolve->add_cs2 reflux Heat to Reflux add_cs2->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter Crude Product cool->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry end End Product dry->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Problem Encountered low_yield Low or No Yield start->low_yield impurities Product Contains Impurities start->impurities incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction unreacted_sm Unreacted Starting Material? impurities->unreacted_sm extend_reaction Increase Reaction Time/Temp incomplete_reaction->extend_reaction Yes degraded_sm Degraded Starting Material? incomplete_reaction->degraded_sm No use_pure_sm Use High-Purity Starting Material degraded_sm->use_pure_sm Yes purify_recrystallize Purify by Recrystallization unreacted_sm->purify_recrystallize Yes side_products Side Products Formed? unreacted_sm->side_products No purify_chromatography Purify by Column Chromatography side_products->purify_chromatography Yes

Caption: Logical workflow for troubleshooting common synthesis issues.

troubleshooting side reactions during benzimidazole ring formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzimidazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides to address specific issues encountered during benzimidazole synthesis.

FAQ 1: Low Yield of the Desired 2-Substituted Benzimidazole

Question: I am getting a low yield of my target 2-substituted benzimidazole. What are the possible causes and how can I improve it?

Answer:

Low yields in the synthesis of 2-substituted benzimidazoles, typically from o-phenylenediamine and an aldehyde, can stem from several factors:

  • Incomplete Cyclization: The intermediate Schiff base may not fully cyclize to the benzimidazole ring.

  • Side Reactions: Formation of byproducts such as 1,2-disubstituted benzimidazoles or over-oxidation products can reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction efficiency.

Troubleshooting Guide:

  • Promote Cyclization:

    • Acid Catalysis: The addition of a Brønsted or Lewis acid catalyst can facilitate the cyclization of the Schiff base intermediate. Common choices include p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or lanthanum chloride (LaCl₃).[1]

    • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for cyclization. However, be cautious as excessive heat can lead to other side reactions.[2][3]

  • Minimize Side Reactions:

    • Control Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to the aldehyde to minimize the formation of the 1,2-disubstituted byproduct.

    • Choice of Oxidant: If an oxidative cyclization is performed, the choice and amount of the oxidizing agent are critical. Milder oxidants like air, hydrogen peroxide (H₂O₂), or iodine can be effective.[4] Over-oxidation can be an issue with stronger oxidants.

  • Optimize Reaction Conditions:

    • Solvent Selection: The polarity of the solvent can influence the reaction rate and selectivity. Ethanol, methanol, and acetonitrile are commonly used solvents.[1] In some cases, solvent-free conditions have been shown to be effective.

    • Catalyst Screening: The efficiency of different catalysts can vary significantly depending on the specific substrates. It is often beneficial to screen a variety of catalysts to find the optimal one for your reaction.

FAQ 2: Formation of 1,2-Disubstituted Benzimidazole as a Major Byproduct

Question: My reaction is producing a significant amount of the 1,2-disubstituted benzimidazole instead of the desired 2-substituted product. How can I improve the selectivity?

Answer:

The formation of a 1,2-disubstituted benzimidazole occurs when a second molecule of the aldehyde reacts with the nitrogen of the initially formed 2-substituted benzimidazole. This is a common side reaction, especially when an excess of the aldehyde is used or under certain catalytic conditions.

Troubleshooting Guide:

  • Stoichiometric Control: The most straightforward approach is to carefully control the stoichiometry of the reactants. Use a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde.

  • Catalyst Selection: Certain catalysts can favor the formation of the 1,2-disubstituted product. For example, some Lewis acids might promote the second N-alkylation. Screening different types of catalysts (e.g., Brønsted acids vs. Lewis acids) can help identify one that provides better selectivity for the 2-substituted product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the second alkylation step, which may have a higher activation energy.

  • One-Pot Sequential Synthesis: If the 1,2-disubstituted product is the desired outcome, a one-pot, two-step approach can be employed where the 2-substituted benzimidazole is formed first, followed by the addition of a second, different aldehyde or alkylating agent.

Visualizing the Reaction Pathway:

G cluster_main Benzimidazole Formation Pathways o-Phenylenediamine o-Phenylenediamine Schiff_Base Schiff Base Intermediate o-Phenylenediamine->Schiff_Base + Aldehyde Aldehyde (R-CHO) Aldehyde (R-CHO) 2-Substituted_Benzimidazole 2-Substituted Benzimidazole (Desired Product) Schiff_Base->2-Substituted_Benzimidazole Cyclization 1,2-Disubstituted_Benzimidazole 1,2-Disubstituted Benzimidazole (Side Product) 2-Substituted_Benzimidazole->1,2-Disubstituted_Benzimidazole + Aldehyde (Excess)

Possible reaction pathways in benzimidazole synthesis.
FAQ 3: Incomplete Reaction and Presence of Schiff Base Intermediate

Question: My reaction seems to stall, and I'm isolating the Schiff base intermediate instead of the final benzimidazole product. What should I do?

Answer:

The formation of a stable Schiff base intermediate without subsequent cyclization indicates that the reaction conditions are not sufficient to overcome the activation energy of the ring-closing step.

Troubleshooting Guide:

  • Introduce a Catalyst: The cyclization step is often the rate-limiting step and can be significantly accelerated by the addition of an acid catalyst. Both Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., FeCl₃, ZnCl₂) can be effective.

  • Increase Reaction Temperature: Heating the reaction mixture can provide the necessary energy for the intramolecular cyclization to occur. Refluxing in a suitable solvent is a common practice.

  • Extend Reaction Time: In some cases, the cyclization may be slow, and simply extending the reaction time at a given temperature can lead to a higher conversion to the benzimidazole product.

  • Choice of Solvent: The solvent can play a role in stabilizing the transition state of the cyclization. Experimenting with different solvents of varying polarity may be beneficial.

Workflow for Troubleshooting Incomplete Cyclization:

G Start Start Isolate_Schiff_Base Isolating Schiff Base? Start->Isolate_Schiff_Base Add_Catalyst Add Acid Catalyst (e.g., p-TsOH) Isolate_Schiff_Base->Add_Catalyst Yes Product Product Isolate_Schiff_Base->Product No Check_Conversion Monitor Reaction Progress (TLC, LC-MS) Add_Catalyst->Check_Conversion Increase_Temp Increase Reaction Temperature Increase_Temp->Check_Conversion No_Improvement No Improvement Increase_Temp->No_Improvement Extend_Time Extend Reaction Time Extend_Time->Check_Conversion Re-evaluate Re-evaluate Solvent and Catalyst Extend_Time->Re-evaluate Check_Conversion->Increase_Temp Incomplete Check_Conversion->Product Complete No_Improvement->Extend_Time

Troubleshooting workflow for incomplete cyclization.
FAQ 4: Over-oxidation and Formation of Colored Impurities

Question: My reaction mixture is turning dark, and I'm observing colored impurities in my final product. What is causing this and how can I prevent it?

Answer:

The formation of colored impurities is often due to over-oxidation of the o-phenylenediamine starting material or the benzimidazole product. The aromatic diamine is susceptible to oxidation, which can lead to the formation of polymeric or quinone-like structures that are highly colored.

Troubleshooting Guide:

  • Use a Milder Oxidant: If your procedure involves an oxidizing agent, consider switching to a milder one. For example, instead of permanganate or dichromate, you could use air, hydrogen peroxide, or iodine.[4]

  • Control Oxidant Stoichiometry: Use the minimum amount of oxidant necessary to achieve the desired transformation. An excess of oxidant will increase the likelihood of side reactions.

  • Reaction under Inert Atmosphere: If no external oxidant is required (e.g., in the Phillips-Ladenburg synthesis), running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the sensitive starting materials and products.

  • Lower Reaction Temperature: High temperatures can accelerate oxidation processes. Running the reaction at a lower temperature may help to minimize the formation of colored byproducts.

  • Purification: If colored impurities are formed, they can often be removed by recrystallization or column chromatography. Activated carbon (charcoal) treatment during recrystallization can also be effective in removing colored impurities.

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of benzimidazole synthesis.

Table 1: Effect of Catalyst on the Yield of 2-Arylbenzimidazoles

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneEthanol80125[4]
2FeCl₃ (10)Ethanol80265[4]
3ZnCl₂ (10)Ethanol80358[4]
4p-TsOH (20)DMF802-390+[5]
5LaCl₃ (10)AcetonitrileRoom Temp2-485-95[1]

Table 2: Effect of Temperature on the Yield of 2-Phenylbenzimidazole

EntryCatalystSolventTemperature (°C)Time (min)Yield (%)Reference
1Cu-Ti/FMWCNTsEthanol25240~45[2]
2Cu-Ti/FMWCNTsEthanol35240~60[2]
3Cu-Ti/FMWCNTsEthanol45240~75[2]
4Cu-Ti/FMWCNTsEthanol55240~90[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles

This protocol is a general method for the condensation of o-phenylenediamine with an aldehyde, which can be adapted based on the specific substrates and desired scale.

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Catalyst (e.g., p-TsOH, 0.2 mmol)

  • Solvent (e.g., Ethanol, 10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 mmol), the aldehyde (1.0 mmol), and the catalyst (0.2 mmol).

  • Add the solvent (10 mL) to the flask.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure 2-substituted benzimidazole.

Protocol 2: Purification of Benzimidazoles from Unreacted Starting Materials and Byproducts

This protocol describes a general method for the purification of benzimidazoles.

Procedure:

  • Recrystallization:

    • Dissolve the crude product in a minimum amount of a hot solvent in which the benzimidazole is soluble at high temperatures but sparingly soluble at room temperature (e.g., ethanol, methanol, or an ethanol/water mixture).

    • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be adjusted based on the polarity of the product and impurities as determined by TLC.

    • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified benzimidazole.

References

optimizing reaction conditions for functionalizing benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of benzimidazole-2-thiol.

Troubleshooting Guide

Researchers may encounter several challenges during the functionalization of benzimidazole-2-thiol. This guide addresses common issues in a question-and-answer format to provide direct solutions.

Q1: My reaction is yielding a mixture of N- and S-alkylated products. How can I improve the selectivity for S-alkylation?

A1: The regioselectivity of alkylation (N- vs. S-alkylation) is a common issue and is highly dependent on the reaction conditions. Benzimidazole-2-thiol exists in a thione-thiol tautomerism, which influences the reaction pathway.[1][2] To favor S-alkylation, consider the following:

  • Choice of Base and Solvent: Using a milder base in a polar aprotic solvent like acetone or ethanol at reflux can favor S-alkylation.[1] Stronger bases or phase-transfer catalysts may lead to the formation of the N-alkylated product.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent can also play a role.

Q2: I am observing the deacetylation of my N-acetylated benzimidazole-2-thione starting material during the alkylation reaction. What is causing this and how can I prevent it?

A2: Deacetylation of an N-acetylated starting material during alkylation is often caused by the basic conditions of the reaction.[1][2] The rate of deacetylation can depend on the strength of the base used.[1] To mitigate this:

  • Use a Weaker Base: Consider using a weaker base such as triethylamine or potassium carbonate instead of stronger bases like potassium hydroxide or piperidine.[1]

  • Optimize Reaction Time: Reducing the reaction time may help to minimize the extent of deacetylation.[1][2]

  • Protecting Group Strategy: If deacetylation remains a significant issue, you may need to consider an alternative N-protecting group that is more stable under the planned reaction conditions.

Q3: My reaction is not going to completion, and I have a low yield of the desired product. What steps can I take to improve the reaction efficiency?

A3: Low conversion and poor yields can stem from several factors. To improve your reaction's efficiency:

  • Increase Reaction Temperature and Time: Many functionalization reactions of benzimidazole-2-thiol require elevated temperatures (reflux) and extended reaction times to proceed to completion.[1] For instance, some reactions are refluxed for several hours.[1]

  • Optimize Base and Solvent: The choice of base and solvent is critical. Ensure the base is strong enough to deprotonate the thiol but not so strong that it promotes side reactions. The solvent should be able to dissolve the reactants and facilitate the reaction. Common solvents include ethanol, acetone, and DMF.[1][3]

  • Molar Ratio of Reactants: Ensure the stoichiometry of your reactants is appropriate. In some cases, using a slight excess of the alkylating or arylating agent can drive the reaction to completion. For instance, in the synthesis of diethyl 1,3-(2-thioxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate, a twofold excess of ethyl bromoacetate is used.[1]

  • Catalyst (for C-S cross-coupling): For arylation reactions, the choice and loading of the catalyst and ligand are crucial.[4][5][6] Screening different copper or palladium catalysts and ligands may be necessary to find the optimal system for your specific substrates.[4][7]

Q4: I am having difficulty purifying my final product. What are some recommended purification techniques?

A4: Purification of benzimidazole derivatives can sometimes be challenging due to their polarity and potential for multiple products. Common purification methods include:

  • Recrystallization: This is a widely used technique for purifying solid products. Ethanol is often a suitable solvent for recrystallization.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a standard method. A common eluent system is a mixture of n-hexane and ethyl acetate.[1]

  • Precipitation: In some cases, the product can be precipitated by adding water to the reaction mixture, followed by filtration.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the tautomeric nature of benzimidazole-2-thiol and how does it affect its reactivity?

A1: Benzimidazole-2-thiol can exist in two tautomeric forms: the thione form (1H-benzo[d]imidazole-2(3H)-thione) and the thiol form (1H-benzo[d]imidazole-2-thiol).[1][2] Spectroscopic evidence, such as 1H-NMR, suggests that in solution and in the solid state, the thione form is predominant.[1][2] This tautomerism is crucial as reactions can occur at the sulfur atom (S-functionalization) or the nitrogen atoms (N-functionalization), leading to different products.

Q2: What are the typical reaction conditions for S-alkylation of benzimidazole-2-thiol?

A2: A general procedure for S-alkylation involves reacting benzimidazole-2-thiol with an alkyl halide in the presence of a base and a suitable solvent. Common conditions include:

  • Base: Triethylamine, potassium carbonate, or potassium hydroxide.[1]

  • Solvent: Ethanol, acetone, or methanol.[1][8]

  • Temperature: Often conducted at reflux temperature for several hours.[1]

Q3: Can benzimidazole-2-thiol undergo arylation reactions?

A3: Yes, C-S cross-coupling reactions can be used to arylate benzimidazole-2-thiol. These reactions typically employ a transition metal catalyst, such as copper or palladium, along with a suitable ligand and base.[4][5][6]

Q4: How can I synthesize the starting material, benzimidazole-2-thiol?

A4: Benzimidazole-2-thiol is commonly synthesized by the reaction of o-phenylenediamine with carbon disulfide.[8][9][10] This reaction is often carried out in the presence of a base like potassium hydroxide in a solvent such as ethanol.[11]

Data Presentation

Table 1: Comparison of Bases for Deacetylation of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone [1]

BaseRelative Rate of Deacetylation
PiperidineMost Efficient
Potassium HydroxideHigh
TriethylamineModerate
Potassium CarbonateLow

Table 2: Selected S-Alkylation Reactions of 1H-benzo[d]imidazole-2(3H)-thione with Yields

Alkylating AgentBaseSolventYield (%)Reference
1,3-DibromopropaneTriethylamineEthanol83[1]
Ethyl bromoacetateTriethylamineAcetone77[12]
Benzyl chlorideTriethylamineAcetoneNot specified[1]
1-BromobutaneTriethylamineAcetoneNot specified[1]
Hexyl bromideNot specifiedMethanolNot specified[8]

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dihydro-2H-[1][13]thiazino[3,2-a]benzimidazole from Benzimidazole-2-thiol and 1,3-Dibromopropane [1]

  • A mixture of 1H-benzo[d]imidazole-2(3H)-thione (0.026 mole, 5 g) in 60 mL of ethanol is prepared in a round-bottom flask.

  • Triethylamine (0.01 mol, 1.39 mL) is added to the mixture.

  • The mixture is heated under reflux for 1 hour.

  • 1,3-dibromopropane (0.013 mol, 2.6 g) is then added to the reaction mixture.

  • The reaction mixture is further heated under reflux for 5 hours.

  • After cooling, the ethanol is removed under vacuum.

  • Water (20 mL) is added to the residue, and the mixture is kept at room temperature for 24 hours to allow for crystallization.

  • The resulting white crystals are collected by filtration.

  • The product can be recrystallized from ethanol.

Protocol 2: Synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate [12]

  • To a solution of 1H-benzo[d]imidazole-2(3H)-thione (0.01 mol) in dry acetone (50 mL), anhydrous potassium carbonate (0.015 mol) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Ethyl bromoacetate (0.011 mol) is added dropwise to the reaction mixture.

  • The reaction mixture is then refluxed for 4-5 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol.

Visualizations

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification BZT Benzimidazole-2-thiol ReactionMix Mix & Reflux BZT->ReactionMix AlkylatingAgent Alkylating/Arylating Agent AlkylatingAgent->ReactionMix Base Base Base->ReactionMix Solvent Solvent Solvent->ReactionMix Evaporation Solvent Evaporation ReactionMix->Evaporation Precipitation Precipitation in Water Evaporation->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization / Chromatography Filtration->Purification Product Functionalized Product Purification->Product

Caption: General workflow for the functionalization of benzimidazole-2-thiol.

troubleshooting_tree Start Problem Encountered LowYield Low Yield / Incomplete Reaction Start->LowYield SideProducts Mixture of Products (N- vs S-alkylation) Start->SideProducts Deacetylation Deacetylation of Starting Material Start->Deacetylation PurificationIssue Difficulty in Purification Start->PurificationIssue Sol_IncreaseTimeTemp Increase Reaction Time/Temp LowYield->Sol_IncreaseTimeTemp Sol_OptimizeBaseSolvent Optimize Base/Solvent LowYield->Sol_OptimizeBaseSolvent Sol_CheckStoichiometry Check Reactant Stoichiometry LowYield->Sol_CheckStoichiometry Sol_MilderBase Use Milder Base SideProducts->Sol_MilderBase Sol_LowerTemp Lower Reaction Temperature SideProducts->Sol_LowerTemp Sol_WeakerBase Use Weaker Base Deacetylation->Sol_WeakerBase Sol_ReduceTime Reduce Reaction Time Deacetylation->Sol_ReduceTime Sol_Recrystallize Recrystallization (e.g., Ethanol) PurificationIssue->Sol_Recrystallize Sol_ColumnChrom Column Chromatography PurificationIssue->Sol_ColumnChrom

Caption: Troubleshooting decision tree for common issues.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and recommended storage conditions for 5-cyano-1H-benzoimidazole-2-thiol. The information is compiled from safety data sheets and stability studies of structurally related benzimidazole-2-thiol derivatives. Researchers, scientists, and drug development professionals should use this as a general guide and conduct their own stability studies for specific applications.

Recommended Storage and Stability

Proper storage is crucial for maintaining the integrity of this compound. Based on data from analogous compounds, the following conditions are recommended.

Data Presentation: Recommended Storage Conditions

ParameterRecommendationSource (Analogous Compounds)
Temperature Store in a cool location. Specific recommendations vary from +5°C to room temperature. For long-term storage of solutions, -20°C or -80°C is advisable.[1]Safety Data Sheet for 5-Methoxy-1H-benzimidazole-2-thiol[2], Stability study of benzimidazole drug residues[1]
Light Store in a light-resistant container. Benzimidazole derivatives can be photosensitive in solution.Photo- and thermal-stability studies on benzimidazole anthelmintics
Atmosphere Store in a tightly closed container in a dry and well-ventilated place.Safety Data Sheet for Benzimidazole-2-thiol[3]
Incompatible Materials Avoid strong oxidizing agents and strong bases.Safety Data Sheet for Benzimidazole-2-thiol[3]

Long-Term Stability Summary

ConditionStabilitySource (Analogous Compounds)
Solid, Room Temperature Generally stable under standard ambient conditions.Safety Data Sheet for Benzimidazole-2-thiol[3]
Solution, Room Temperature Potential for degradation, especially with exposure to light.Photo- and thermal-stability studies on benzimidazole anthelmintics
Frozen Solution (-20°C / -80°C) Considered stable for extended periods (e.g., up to 6 months for some derivatives).[1]Stability study of benzimidazole drug residues[1]
Freeze-Thaw Cycles May affect stability; minimize cycles.[1]Stability study of benzimidazole drug residues[1]

Experimental Protocols

Protocol: General Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, acetonitrile) to prepare a concentrated stock solution.[4][5]

    • Protect the stock solution from light.

  • Preparation of Stability Samples:

    • Dilute the stock solution with the relevant experimental buffer or solvent to a known concentration.

    • Aliquot the solution into multiple vials for testing under different conditions (e.g., 4°C, 25°C, 40°C; light-exposed vs. light-protected).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 96 hours, and weekly), retrieve a vial from each condition.

    • Analyze the samples immediately by a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method.[5]

  • HPLC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an appropriate buffer (e.g., acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Quantification: The percentage of the remaining compound is calculated by comparing the peak area at each time point to the peak area at time zero.

Mandatory Visualization

logical_relationship Factors Influencing Stability of Benzimidazole-2-thiols cluster_factors Environmental Factors cluster_properties Chemical Properties Temperature Temperature Compound_Stability This compound Stability Temperature->Compound_Stability Light Light Light->Compound_Stability Humidity Humidity Humidity->Compound_Stability Oxygen Oxygen Oxygen->Compound_Stability Inherent_Stability Inherent Chemical Stability Inherent_Stability->Compound_Stability Incompatible_Materials Incompatible Materials (e.g., Strong Oxidizers) Incompatible_Materials->Compound_Stability

Caption: Factors Influencing Stability of Benzimidazole-2-thiols.

experimental_workflow Experimental Workflow for Stability Assessment Start Start Prep_Stock Prepare Stock Solution Start->Prep_Stock Prep_Samples Prepare Stability Samples (Different Conditions) Prep_Stock->Prep_Samples Time_Zero Time Zero Analysis (HPLC) Prep_Samples->Time_Zero Incubate Incubate Samples Prep_Samples->Incubate Data_Analysis Data Analysis (% Degradation) Time_Zero->Data_Analysis Time_Point Time Point Analysis (HPLC) Incubate->Time_Point Time_Point->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Stability Assessment.

Troubleshooting and FAQs

Q1: I observe a change in the color of my solid this compound over time. Is it degrading?

A1: A color change can be an indicator of degradation. This may be due to exposure to light, air (oxidation), or humidity. It is recommended to store the solid compound in a tightly sealed, opaque container in a desiccator or a dry, well-ventilated area. To confirm degradation, you should analyze the purity of the material using a suitable analytical technique like HPLC or NMR.

Q2: My solution of this compound has turned cloudy. What should I do?

A2: Cloudiness in a solution can indicate several issues:

  • Precipitation: The compound may have precipitated out of solution due to a change in temperature or if the concentration exceeds its solubility in that specific solvent. Try gently warming the solution or adding a small amount of co-solvent.

  • Degradation: The cloudiness could be due to the formation of insoluble degradation products.

  • Contamination: Ensure your solvent and storage container are clean.

It is advisable to prepare fresh solutions for critical experiments if you observe any changes in clarity.

Q3: I am seeing new, unexpected peaks in the HPLC chromatogram of my compound after a few days. What could be the cause?

A3: The appearance of new peaks is a strong indication of degradation. Benzimidazole-2-thiol derivatives can be susceptible to hydrolysis or oxidation, leading to the formation of new chemical entities.[6] To mitigate this, ensure your solvents are of high purity and consider degassing them to remove dissolved oxygen. Store solutions at low temperatures (e.g., -20°C) and protect them from light.

Q4: Can I repeatedly freeze and thaw my stock solution of this compound?

A4: It is generally not recommended to subject solutions of chemical compounds to multiple freeze-thaw cycles, as this can accelerate degradation.[1] For long-term use, it is best practice to aliquot your stock solution into single-use vials and store them at -20°C or -80°C. This ensures that you are using a fresh, uncompromised sample for each experiment.

Q5: What are the expected degradation products of this compound?

A5: While specific degradation pathways for the 5-cyano derivative are not well-documented, general degradation of benzimidazole-2-thiols can involve oxidation of the thiol group or hydrolysis of other functional groups. Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides (NOx), and sulphur oxides.[3]

Disclaimer: The information provided is based on data for structurally similar compounds and should be used as a general guide. It is highly recommended that users perform their own stability studies tailored to their specific experimental conditions and formulations.

References

challenges in the scale-up production of 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up production of 5-cyano-1H-benzoimidazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and direct synthetic route involves the cyclization of 3,4-diaminobenzonitrile with carbon disulfide in the presence of a base. This one-pot reaction provides a straightforward method to construct the benzimidazole-2-thiol core.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include reaction temperature, reaction time, the stoichiometry of reactants (especially the base and carbon disulfide), and the choice of solvent. These factors significantly influence the reaction yield and the purity profile of the final product.

Q3: What are some common impurities that can be expected in the synthesis?

A3: Common impurities may include unreacted 3,4-diaminobenzonitrile, polymeric byproducts, and products of side reactions such as the formation of thiourea derivatives. The presence of these impurities can complicate the purification process and affect the final product quality.

Q4: What are the primary challenges in the scale-up production of this compound?

A4: Scaling up the synthesis of this compound presents several challenges, including:

  • Exothermic Reaction Control: The reaction of carbon disulfide with the diamine can be exothermic, requiring careful temperature management to prevent runaway reactions and the formation of byproducts.

  • Homogeneity: Ensuring proper mixing of the reactants, especially when dealing with slurries, is crucial for consistent reaction progress and to avoid localized overheating.

  • Work-up and Isolation: The isolation of the product from the reaction mixture, particularly the removal of inorganic salts and other impurities, can be challenging at a larger scale.

  • Purification: Achieving high purity on a large scale often requires robust purification methods like recrystallization, which may need optimization for solvent selection and recovery.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Reaction Yield
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend the reaction time if starting material is still present.- Ensure the reaction temperature is maintained at the optimal level.
Sub-optimal Stoichiometry - Verify the molar ratios of 3,4-diaminobenzonitrile, carbon disulfide, and the base. An excess of the cyclizing agent or base may be necessary.
Degradation of Product - Avoid excessive heating or prolonged reaction times, which can lead to product decomposition.
Inefficient Work-up - Optimize the pH during the work-up to ensure complete precipitation of the product.- Minimize losses during filtration and washing steps.
Problem 2: Poor Product Purity (Presence of Impurities)
Possible Cause Suggested Solution
Side Reactions - Control the reaction temperature to minimize the formation of temperature-sensitive byproducts.- Optimize the rate of addition of carbon disulfide to prevent localized high concentrations.
Unreacted Starting Material - Ensure the reaction goes to completion by monitoring with TLC/HPLC.- Adjust the stoichiometry of the reactants.
Ineffective Purification - Select an appropriate solvent or solvent system for recrystallization to effectively remove specific impurities.- Consider performing a pre-purification step, such as a wash with a suitable solvent, to remove some impurities before the final purification.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

Materials:

  • 3,4-Diaminobenzonitrile

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • In a well-ventilated fume hood, dissolve 3,4-diaminobenzonitrile in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a solution of potassium hydroxide or sodium hydroxide in water to the flask and stir the mixture.

  • Cool the mixture in an ice bath.

  • Slowly add carbon disulfide dropwise to the cooled, stirring mixture. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.

  • Acidify the mixture with hydrochloric acid or acetic acid to a pH of approximately 5-6 to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product in a vacuum oven.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture).

  • If necessary, treat the hot solution with activated charcoal to remove colored impurities.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Data Presentation

Parameter Typical Range/Value Impact on Reaction
Reactant Ratio (Diamine:CS₂:Base) 1 : 1.1-1.5 : 2-3Affects reaction completion and formation of byproducts.
Temperature 0°C (addition), Reflux (reaction)Controls reaction rate and selectivity. Higher temperatures can lead to side reactions.
Reaction Time 4 - 12 hoursDependent on temperature and scale. Should be monitored for completion.
pH for Precipitation 5 - 6Crucial for maximizing the yield of the isolated product.

Visualizations

Synthesis_Workflow Reactants 3,4-Diaminobenzonitrile + Carbon Disulfide + Base Reaction Cyclization Reaction (Ethanol/Water, Reflux) Reactants->Reaction Workup Acidification (HCl or Acetic Acid) Reaction->Workup Isolation Filtration and Washing Workup->Isolation Purification Recrystallization (e.g., Ethanol) Isolation->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SuboptimalStoichiometry Sub-optimal Stoichiometry LowYield->SuboptimalStoichiometry ProductDegradation Product Degradation LowYield->ProductDegradation InefficientWorkup Inefficient Work-up LowYield->InefficientWorkup CheckTLC CheckTLC IncompleteReaction->CheckTLC Solution: Monitor reaction (TLC/HPLC) AdjustRatios AdjustRatios SuboptimalStoichiometry->AdjustRatios Solution: Verify and adjust reactant ratios ControlTemp ControlTemp ProductDegradation->ControlTemp Solution: Control temperature and time OptimizepH OptimizepH InefficientWorkup->OptimizepH Solution: Optimize work-up pH

Caption: Troubleshooting guide for low reaction yield.

resolving ambiguous peaks in the NMR spectrum of 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving ambiguous peaks in the NMR spectrum of 5-cyano-1H-benzoimidazole-2-thiol.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: While an experimental spectrum for this specific molecule is not widely published, we can estimate the chemical shifts based on known data for benzimidazole-2-thiol and related derivatives. The cyano group at the 5-position will influence the chemical shifts of the aromatic protons and carbons.

Q2: I am observing fewer aromatic proton signals than expected in my 1H NMR spectrum. What could be the cause?

A2: This is a common issue in the NMR of benzimidazole derivatives and can be attributed to several factors:

  • Overlapping Signals: The protons on the benzene ring may have very similar chemical shifts, leading to peak overlap. This is particularly likely for H-4 and H-7, and H-6 may also be close.

  • Tautomerism: this compound can exist in two tautomeric forms: the thione and the thiol. If the exchange between these forms is fast on the NMR timescale, you may observe averaged signals. In some solvents, this exchange can be slowed, leading to a more complex spectrum with distinct peaks for each tautomer.[1][2]

  • Poor Resolution: Instrument shimming may need optimization to resolve closely spaced peaks.

Q3: The integration of my aromatic peaks is not clear. How can I resolve this?

A3: Inaccurate integration can result from overlapping peaks or broad signals.[3] To obtain more accurate integration, consider the following:

  • 2D NMR: Techniques like COSY and HSQC can help to identify individual proton signals and their correlations, even when they overlap in the 1D spectrum.

  • Solvent Change: Changing the NMR solvent (e.g., from DMSO-d6 to CDCl3 or acetone-d6) can alter the chemical shifts of the protons and potentially resolve overlapping signals.[4]

  • Quantitative NMR (qNMR) Conditions: To ensure accurate integration, use a longer relaxation delay (D1) between scans to allow for complete relaxation of all protons.[3]

Q4: I am unsure about the assignment of the quaternary carbons in the 13C NMR spectrum. How can I confirm them?

A4: The assignment of quaternary carbons (C-2, C-3a, C-7a, and the cyano carbon) can be challenging due to the absence of directly attached protons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most effective tool for this purpose. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. For example, the NH proton should show a correlation to C-2 and C-7a, and the aromatic protons will show correlations to the nearby quaternary carbons.

Troubleshooting Guides

Issue 1: Ambiguous Aromatic Proton Signals

If the aromatic region of your 1H NMR spectrum shows broad or overlapping peaks, follow this workflow to resolve the ambiguity.

experimental_workflow cluster_start Start: Ambiguous 1H NMR Spectrum cluster_steps Troubleshooting Steps cluster_end Resolution start Overlapping Aromatic Signals step1 Optimize Shimming start->step1 Initial Check step2 Change NMR Solvent (e.g., Acetone-d6, CDCl3) step1->step2 If resolution is still poor step3 Run 2D COSY Experiment step2->step3 If peaks remain overlapped step4 Run 2D HSQC/HMBC Experiments step3->step4 For C-H correlation end Unambiguous Peak Assignment step4->end Final Assignment

Caption: Workflow for resolving ambiguous aromatic signals.

Issue 2: Confirming the Presence of Tautomers

The existence of thione-thiol tautomerism can complicate the spectrum. This guide helps in identifying and characterizing the tautomers.

tautomerism_investigation start Suspected Tautomerism (e.g., broad NH/SH peaks) step1 Low-Temperature NMR start->step1 Slow down exchange step2 Solvent Study (Polar vs. Non-polar) start->step2 Shift equilibrium result Confirmation of Tautomeric Exchange step1->result step3 2D EXSY/NOESY Experiment step2->step3 Observe exchange cross-peaks step2->result step3->result

Caption: Logical steps to investigate tautomerism.

Data Presentation

The following table summarizes the estimated 1H and 13C NMR chemical shifts for this compound in DMSO-d6. These are predictive values and may vary based on experimental conditions.

Atom Estimated 1H Chemical Shift (ppm) Estimated 13C Chemical Shift (ppm) Notes
NH/SH12.0 - 13.0 (broad)-Chemical shift is highly dependent on concentration and solvent.
H-47.6 - 7.8110 - 115Expected to be a doublet or singlet depending on coupling with H-6.
H-67.2 - 7.4120 - 125Expected to be a doublet of doublets.
H-77.5 - 7.7115 - 120Expected to be a doublet.
C-2-165 - 175Thione/Thiol carbon.
C-3a-130 - 135Quaternary carbon.
C-5-105 - 110Carbon bearing the cyano group.
C-6-120 - 125
C-7-115 - 120
C-7a-140 - 145Quaternary carbon.
CN-118 - 122Cyano carbon.

Experimental Protocols

Protocol 1: 2D COSY (Correlation Spectroscopy)

This experiment is used to identify proton-proton couplings, which is crucial for assigning protons in the aromatic system.

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d6) at a concentration of 5-10 mg/mL.

  • Instrument Setup:

    • Lock and shim the instrument on the deuterated solvent signal.

    • Acquire a standard 1D proton spectrum to determine the spectral width.

  • COSY Acquisition:

    • Use a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Analyze the cross-peaks in the COSY spectrum. A cross-peak between two protons indicates that they are spin-coupled.

Protocol 2: 2D HMBC (Heteronuclear Multiple Bond Correlation)

This experiment is essential for assigning quaternary carbons by identifying long-range (2-3 bond) correlations between protons and carbons.

  • Sample Preparation: Use the same sample as for the COSY experiment.

  • Instrument Setup:

    • Acquire standard 1D proton and 1D carbon spectra to determine the respective spectral widths.

  • HMBC Acquisition:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the spectral width in the F2 (proton) and F1 (carbon) dimensions.

    • The long-range coupling delay (typically d6 on Bruker instruments) should be optimized for an average J-coupling of 8-10 Hz.

  • Processing and Analysis:

    • Process the 2D data.

    • Analyze the cross-peaks, which indicate correlations between protons and carbons that are 2-3 bonds apart. This will allow for the unambiguous assignment of the quaternary carbons.

References

Technical Support Center: Synthesis and Handling of Thiol-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of thiol groups during chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving thiol-containing molecules.

Question: I am observing significant and unexpected disulfide bond formation in my reaction. What are the likely causes and how can I prevent this?

Answer:

Unexpected disulfide bond formation is a common issue stemming from the high reactivity of the thiol group. The primary causes and recommended solutions are outlined below:

Potential Causes:

  • Oxidation by Air: The most frequent cause is the oxidation of thiols by atmospheric oxygen, a reaction that is often catalyzed by trace metal ions and accelerated at neutral to basic pH.[1][2][3]

  • Inappropriate pH: At pH values above the pKa of the thiol (typically 8-9), the concentration of the more nucleophilic thiolate anion increases, which is more readily oxidized.[1][4]

  • Presence of Oxidizing Agents: Contaminants or reagents in the reaction mixture may be acting as oxidizing agents.

  • Thiol-Disulfide Exchange: If your molecule already contains disulfide bonds, a free thiol can react with them to form new, non-native disulfide linkages, a process known as disulfide scrambling.[4][5]

Solutions:

  • Work Under an Inert Atmosphere: To prevent air oxidation, perform all reactions and manipulations under an inert atmosphere of nitrogen or argon.[6] Solvents should also be deoxygenated prior to use.

  • Control the pH: Maintain a slightly acidic pH (e.g., pH 6.5 or lower) to minimize the concentration of the reactive thiolate anion.[4][7]

  • Add Reducing Agents: Incorporate a mild reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in your purification buffers or storage solutions to maintain the thiol in its reduced state.[1][7] TCEP is often preferred as it is less prone to air oxidation itself.[8]

  • Use Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.[2][7]

  • For Disulfide Scrambling: If disulfide scrambling is suspected, especially in peptides or proteins, consider a controlled redox environment with a balanced ratio of reduced and oxidized glutathione to facilitate correct folding.[4][7] In synthetic routes, ensure that orthogonal protecting groups are used if specific disulfide bridges need to be formed sequentially.[9]

Question: My thiol-containing compound is degrading to a product with a higher molecular weight, but it's not just a simple disulfide. What could be happening?

Answer:

If you observe degradation to products other than a simple disulfide, it is likely that the thiol group is being hyperoxidized to sulfenic, sulfinic, or sulfonic acids.[3][10][11] This is particularly problematic as the oxidation to sulfonic acid is generally irreversible.

Potential Causes:

  • Strong Oxidizing Conditions: Exposure to strong oxidizing agents (e.g., hydrogen peroxide, peroxyacids) will rapidly convert thiols to these higher oxidation states.[8][12]

  • Prolonged Exposure to Air/Oxygen: Over extended periods, even atmospheric oxygen can lead to the formation of sulfonic acids, especially in the presence of catalysts.[10]

Solutions:

  • Strict Exclusion of Oxygen: The most critical step is to rigorously exclude oxygen from your reaction and storage. Use deoxygenated solvents and maintain an inert atmosphere.

  • Avoid Strong Oxidants: Carefully review your synthetic route to ensure no strong oxidizing agents are used after the thiol group is deprotected.

  • Temperature Control: Keep the reaction and storage temperatures as low as possible to slow down the rate of oxidation.

  • Use of Antioxidants: In storage, consider adding antioxidants to scavenge any residual oxygen.

Question: I am using a trityl (Trt) protecting group for my cysteine residue, but it seems to be prematurely cleaving. What can I do?

Answer:

The trityl group is known for its acid lability.[6][13] Premature cleavage typically occurs under acidic conditions that might be present in your reaction or work-up steps.

Potential Causes:

  • Acidic Reagents: Use of acidic reagents elsewhere in the molecule.

  • Acidic Chromatography Media: Silica gel, for example, can be sufficiently acidic to cause partial or complete deprotection of the trityl group.

  • Generation of Acidic Byproducts: Some reactions can produce acidic byproducts that lower the pH of the reaction mixture.

Solutions:

  • Use Neutral or Basic Conditions: Whenever possible, opt for reaction and purification conditions that are neutral or basic, as the trityl group is stable under these conditions.[1][6]

  • Neutralize Chromatography Media: If using silica gel chromatography, it can be neutralized by pre-treating it with a solution of triethylamine in the eluent.

  • Switch to a More Acid-Stable Protecting Group: If acidic conditions are unavoidable, consider using a more acid-stable protecting group. For instance, the 4,4'-dimethoxytrityl (DMT) and 4-methoxytrityl (MMT) groups are more acid-labile than Trt, but groups like phenylfluorenyl have been developed for increased acid stability.[14][15]

Frequently Asked Questions (FAQs)

Q1: Why are thiol groups so susceptible to degradation?

A1: The sulfur atom in a thiol group (-SH) has a relatively low bond strength (S-H bond is ~365 kJ/mol) compared to the O-H bond in an alcohol (~435 kJ/mol).[15] This makes the proton more acidic (pKa ~10-11 for thiols vs. ~15-16 for alcohols).[15] The resulting thiolate anion (R-S⁻) is a potent nucleophile that is easily oxidized.[15] This high reactivity makes thiols prone to forming disulfides (R-S-S-R) and reacting with various electrophiles.[3][9]

Q2: What is an "orthogonal" protecting group strategy and why is it important for molecules with multiple thiols?

A2: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[9] For example, in a peptide with two cysteine residues, one might be protected with an acid-labile group (like Trt) and the other with a group that is removed by reduction (like t-butylthio, StBu). This allows for the selective deprotection of one thiol to form a specific disulfide bond, followed by the deprotection of the second thiol for another reaction.[9][16] This strategy is crucial for the regioselective formation of multiple disulfide bonds in complex peptides and proteins.[9]

Q3: How do I choose the right protecting group for my thiol?

A3: The choice of protecting group depends on the overall synthetic strategy and the stability of your molecule to various reaction conditions. Key factors to consider are:

  • Stability: The protecting group must be stable to all subsequent reaction conditions until you intend to remove it.

  • Deprotection Conditions: The conditions required to remove the protecting group must not affect other functional groups in your molecule.

  • Orthogonality: If you have other protecting groups or multiple thiols, you will need an orthogonal set.

The flowchart below provides a general guide for selecting a suitable protecting group.

G start Start: Need to protect a thiol q1 Are there other acid-labile protecting groups (e.g., Boc, tBu)? start->q1 q2 Is the synthesis sensitive to acidic conditions? q1->q2 No pg2 Use a base-labile or reductively cleaved group (e.g., Fm, StBu) q1->pg2 Yes q3 Is regioselective disulfide bond formation required? q2->q3 No pg1 Use an acid-labile group (e.g., Trt, Mmt, Dpm) q2->pg1 Yes q4 Is mild, non-reagent based deprotection needed? q3->q4 No pg3 Use an orthogonal set of protecting groups (e.g., Trt and Acm) q3->pg3 Yes pg4 Consider a photolabile group (e.g., o-nitrobenzyl) q4->pg4 Yes pg5 A wide range of protecting groups can be considered. Evaluate based on subsequent reaction steps. q4->pg5 No Thiol_Degradation_Pathways Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation (pH > pKa) Sulfenic_Acid Sulfenic Acid (R-SOH) Thiol->Sulfenic_Acid Oxidation (e.g., H₂O₂) Thiolate->Thiol Protonation Disulfide Disulfide (R-S-S-R) Thiolate->Disulfide Mild Oxidation (e.g., O₂, I₂) Disulfide->Thiol Reduction (e.g., DTT, TCEP) Sulfinic_Acid Sulfinic Acid (R-SO₂H) Sulfenic_Acid->Sulfinic_Acid Further Oxidation Sulfonic_Acid Sulfonic Acid (R-SO₃H) (Irreversible) Sulfinic_Acid->Sulfonic_Acid Strong Oxidation Experimental_Workflow cluster_0 Protection cluster_1 Synthesis cluster_2 Deprotection Start Start with Thiol Compound Protect Protect Thiol (e.g., with Trt-Cl) Start->Protect Purify1 Purify Protected Compound Protect->Purify1 React Perform Subsequent Reaction(s) Purify1->React Purify2 Purify Intermediate Product React->Purify2 Deprotect Deprotect Thiol (e.g., with TFA) Purify2->Deprotect Final_Purify Final Purification Deprotect->Final_Purify End Final Thiol Product Final_Purify->End

References

Validation & Comparative

Comparative Analysis of 5-Cyano and 5-Nitro Benzimidazole-2-thiol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of 5-cyano- and 5-nitro-substituted benzimidazole-2-thiol scaffolds reveals their potential as anticancer and antimicrobial agents. This guide provides a comparative analysis based on available experimental data, outlines detailed experimental protocols for key assays, and visualizes relevant biological pathways to inform further research and drug development efforts.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The substitution at the 5-position of the benzimidazole ring plays a crucial role in modulating this activity. Electron-withdrawing groups such as cyano (-CN) and nitro (-NO2) have been shown to enhance the biological potential of benzimidazole derivatives, making a comparative analysis of their effects particularly relevant for drug design and development.

Data Presentation: A Comparative Overview

While direct comparative studies between 5-cyano-benzimidazole-2-thiol and 5-nitro-benzimidazole-2-thiol are limited in publicly available literature, we can infer a comparison based on studies of their derivatives. The following tables summarize the reported biological activities of various derivatives of these two core structures.

Table 1: Comparative Anticancer Activity of 5-Substituted Benzimidazole-2-thiol Derivatives

Compound/DerivativeCell LineAssayActivity (IC50)Reference
5-Nitro-benzimidazole Derivatives
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)MTT28 nM[1]
2-(benzylthiomethyl)-5-nitro-1H-benzimidazoleHCT-116 (Colon Cancer)MTT16.18±3.85 µg/mL[2]
2-(benzylthiomethyl)-5-nitro-1H-benzimidazoleMCF-7 (Breast Cancer)MTT30.29±6.39 µg/mL[2]
5-Cyano-benzimidazole Derivatives
4-amino-3-cyano-2-(4-hydroxyphenylene)-1,2-dihydro-pyrimido[1,2-a]benzimidazoleMV4-11 (Leukemia)MTT0.230±0.05 µg/mL[3]

Table 2: Comparative Antimicrobial Activity of 5-Substituted Benzimidazole-2-thiol Derivatives

Compound/DerivativeMicroorganismAssayActivity (MIC)Reference
5-Nitro-benzimidazole Derivatives
5-nitro-2-aryl substituted-1H-benzimidazolesVancomycin-resistant enterococcusBroth Microdilution-[4]
5-nitro-2-aryl substituted-1H-benzimidazolesStaphylococcus aureusBroth Microdilution-[4]
5-nitro-2-aryl substituted-1H-benzimidazolesEscherichia coliBroth Microdilution-[4]
2-(benzylthiomethyl)-5-nitro-1H-benzimidazoleStaphylococcus aureusBroth Microdilution140-320 µg/mL
2-(benzylthiomethyl)-5-nitro-1H-benzimidazoleEscherichia coliBroth Microdilution140-400 µg/mL
5-Cyano-benzimidazole Derivatives
Data not available in searched literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer and antimicrobial activities of benzimidazole derivatives.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-cyano or 5-nitro benzimidazole-2-thiol derivatives) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). The final inoculum concentration in the wells should be approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their biological effects through various mechanisms of action. The following diagrams illustrate some of the key signaling pathways targeted by these compounds.

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_egfr EGFR Signaling Pathway Inhibition Benzimidazole Derivative Benzimidazole Derivative β-tubulin β-tubulin Benzimidazole Derivative->β-tubulin Microtubule Disruption Microtubule Disruption β-tubulin->Microtubule Disruption Binds to colchicine site Mitotic Arrest Mitotic Arrest Microtubule Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Benzimidazole Derivative_EGFR Benzimidazole Derivative EGFR EGFR Benzimidazole Derivative_EGFR->EGFR Inhibition PI3K/Akt Pathway PI3K/Akt Pathway EGFR->PI3K/Akt Pathway Activation RAS/MEK/ERK Pathway RAS/MEK/ERK Pathway EGFR->RAS/MEK/ERK Pathway Activation Cell Survival & Proliferation Cell Survival & Proliferation PI3K/Akt Pathway->Cell Survival & Proliferation RAS/MEK/ERK Pathway->Cell Survival & Proliferation

Figure 1: Potential anticancer mechanisms of benzimidazole derivatives.

antimicrobial_pathway Benzimidazole Derivative Benzimidazole Derivative DNA Gyrase (GyrB) DNA Gyrase (GyrB) Benzimidazole Derivative->DNA Gyrase (GyrB) Inhibition DNA Supercoiling DNA Supercoiling DNA Gyrase (GyrB)->DNA Supercoiling Prevents Bacterial Cell Death Bacterial Cell Death DNA Gyrase (GyrB)->Bacterial Cell Death Inhibition leads to DNA Replication DNA Replication DNA Supercoiling->DNA Replication Required for DNA Replication->Bacterial Cell Death Leads to

Figure 2: Proposed antimicrobial mechanism via DNA gyrase inhibition.

Conclusion

Both 5-cyano and 5-nitro substitutions on the benzimidazole-2-thiol scaffold appear to be promising avenues for the development of potent anticancer and antimicrobial agents. The electron-withdrawing nature of these groups likely contributes to enhanced biological activity. While quantitative data for a direct comparison remains scarce, particularly for the 5-cyano analogue, the available information on their derivatives suggests significant potential. Further research, including the synthesis and comprehensive biological evaluation of the parent 5-cyano-benzimidazole-2-thiol, is warranted to fully elucidate its therapeutic potential and to enable a more direct and robust comparison with its 5-nitro counterpart. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

Validating the Purity of 5-cyano-1H-benzoimidazole-2-thiol: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 5-cyano-1H-benzoimidazole-2-thiol, a key intermediate in various pharmaceutical syntheses.

Comparative Analysis of HPLC Methods

While a specific, standardized HPLC method for this compound is not widely published, methods for structurally similar benzimidazole-2-thiol derivatives can be adapted. The following table compares a proposed method with established methods for related compounds, offering a baseline for method development and validation.

Parameter Proposed Method for this compound Alternative Method 1 (General Benzimidazole Derivatives)[1][2] Alternative Method 2 (Antiparasitic Benzimidazoles)[3]
Stationary Phase C18 Column (e.g., 4.6 x 250 mm, 5 µm)RP-18Nucleosil C8
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileAcetate buffer (pH 4.5) and Acetonitrile (1:1, v/v)A: 0.05% Orthophosphoric acid/water/acetonitrile (0.05:75:25, v/v/v), pH 4.5B: 0.05% Orthophosphoric acid/water/acetonitrile (0.05:50:50, v/v/v)
Elution Mode GradientIsocraticGradient
Flow Rate 1.0 mL/min1.0 mL/minNot Specified
Detection UV at 280 nmUV (wavelength specific to compound)UV at 254 nm and 288 nm
Injection Volume 10 µLNot SpecifiedNot Specified
Column Temp. 30 °CNot SpecifiedNot Specified

Experimental Protocol: Proposed HPLC Method

This section details the proposed experimental protocol for the purity determination of this compound.

1. Objective: To determine the purity of this compound and identify any potential impurities using a gradient reversed-phase HPLC method.

2. Materials and Reagents:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (analytical grade)

  • Reference standards for any known impurities (if available)

3. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

5. Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition (80% A, 20% B).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the peaks in the chromatogram.

  • Calculate the percentage purity of the main peak using the area normalization method:

    • % Purity = (Area of main peak / Total area of all peaks) x 100

Workflow for HPLC Purity Validation

The following diagram illustrates the logical workflow for validating the purity of this compound using the proposed HPLC method.

HPLC_Purity_Validation cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result A Prepare Mobile Phases (A: 0.1% HCOOH in H2O, B: ACN) C Equilibrate HPLC System A->C B Prepare Sample Solution (0.1 mg/mL) D Inject Sample B->D C->D E Run Gradient HPLC D->E F Detect at 280 nm E->F G Acquire Chromatogram F->G H Integrate Peaks G->H I Calculate % Purity H->I J Purity Report I->J

Caption: Workflow for HPLC Purity Validation of this compound.

Potential Impurities and Degradation Products

When analyzing the purity of this compound, it is important to consider potential impurities arising from the synthesis or degradation.

  • Synthetic Precursors: Unreacted starting materials or byproducts from the cyclization reaction to form the benzimidazole ring.

  • Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of the corresponding disulfide dimer.

  • Degradation Products: Hydrolysis of the cyano group to a carboxylic acid or amide under certain pH and temperature conditions could occur.[4]

The proposed HPLC method, with its gradient elution, is designed to separate the main compound from both more polar and less polar impurities, providing a comprehensive purity profile. Further identification of unknown peaks may require techniques such as LC-MS.

References

Unveiling the Potency of 5-Cyano-1H-benzoimidazole-2-thiol Derivatives as α-Glucosidase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for more effective therapeutic agents for managing type 2 diabetes, a class of compounds known as 5-cyano-1H-benzoimidazole-2-thiol derivatives is demonstrating significant promise as potent α-glucosidase inhibitors. This guide provides a detailed comparison of the efficacy of these novel compounds against established α-glucosidase inhibitors, namely acarbose, miglitol, and voglibose, supported by experimental data and methodologies. This analysis is intended for researchers, scientists, and professionals in the field of drug development.

Enhanced Inhibitory Activity of Novel Benzimidazole Derivatives

Recent research has highlighted the exceptional α-glucosidase inhibitory potential of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, which are structurally related to this compound. A study published in ACS Omega systematically synthesized and evaluated a series of these derivatives, revealing that many of them exhibit significantly lower IC50 values—a measure of inhibitory concentration—than the widely prescribed α-glucosidase inhibitor, acarbose.[1]

The in vitro α-glucosidase inhibition assay, using the enzyme from Saccharomyces cerevisiae, demonstrated that several of the synthesized benzimidazole derivatives possess IC50 values in the low micromolar to nanomolar range, indicating high potency.[1] In contrast, the IC50 value for acarbose under the same experimental conditions was found to be 873.34 ± 1.21 μM.[1]

Comparative Efficacy: A Tabulated Overview

To provide a clear and concise comparison, the following table summarizes the in vitro α-glucosidase inhibitory activity (IC50 values) of selected 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives against standard α-glucosidase inhibitors. It is important to note that IC50 values for miglitol and voglibose are sourced from various studies and may not be directly comparable due to differing experimental conditions.

Compound/DrugIC50 (μM)Enzyme Source
Benzimidazole Derivatives Saccharomyces cerevisiae
5-((4-hydroxy-3-methoxybenzylidene)amino)-1H-benzo[d]imidazole-2-thiol0.64 ± 0.05Saccharomyces cerevisiae[1]
5-((4-(dimethylamino)benzylidene)amino)-1H-benzo[d]imidazole-2-thiol5.34 ± 0.16Saccharomyces cerevisiae[1]
5-((4-hydroxybenzylidene)amino)-1H-benzo[d]imidazole-2-thiol6.46 ± 0.30Saccharomyces cerevisiae[1]
Standard α-Glucosidase Inhibitors
Acarbose873.34 ± 1.21Saccharomyces cerevisiae[1]
MiglitolVaries (reported ranges in µM to mM)Various
VogliboseVaries (reported ranges in µM to mM)Various

Note: The IC50 values for the benzimidazole derivatives and acarbose are from a single, directly comparative study, ensuring high reliability for efficacy comparison between these specific compounds. The IC50 values for miglitol and voglibose can vary significantly based on the specific assay conditions, including enzyme source and substrate concentration.

The Mechanism of Action: Delaying Carbohydrate Digestion

α-Glucosidase inhibitors function by competitively and reversibly inhibiting α-glucosidase enzymes located in the brush border of the small intestine. These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By impeding this process, these inhibitors delay carbohydrate digestion and absorption, leading to a more gradual rise in postprandial blood glucose levels.

dot graph "Carbohydrate_Digestion_and_Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];

// Nodes Complex_Carbs [label="Complex Carbohydrates\n(Starch, Sucrose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha_Amylase [label="Pancreatic\nα-Amylase", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Oligosaccharides [label="Oligosaccharides &\nDisaccharides", fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha_Glucosidase [label="α-Glucosidase\n(Brush Border Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Glucose [label="Glucose", fillcolor="#34A853", fontcolor="#FFFFFF"]; Absorption [label="Intestinal\nAbsorption", fillcolor="#F1F3F4", fontcolor="#202124"]; Bloodstream [label="Bloodstream", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibitor [label="α-Glucosidase Inhibitor\n(e.g., this compound)", fillcolor="#202124", fontcolor="#FFFFFF", shape=box, style="filled,dashed"];

// Edges Complex_Carbs -> Alpha_Amylase [label="Digestion"]; Alpha_Amylase -> Oligosaccharides; Oligosaccharides -> Alpha_Glucosidase [label="Hydrolysis"]; Alpha_Glucosidase -> Glucose; Glucose -> Absorption; Absorption -> Bloodstream; Inhibitor -> Alpha_Glucosidase [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; } dot Caption: Mechanism of α-glucosidase inhibition in carbohydrate digestion.

Downstream Signaling Effects of Reduced Glucose Uptake

The primary effect of α-glucosidase inhibition is a reduction in the rate of glucose absorption from the intestine. This has significant downstream effects on cellular signaling pathways, primarily those related to insulin. A slower, more sustained release of glucose into the bloodstream can lead to a more modulated insulin response from the pancreatic β-cells. This, in turn, can impact insulin-sensitive tissues like the liver, muscle, and adipose tissue, potentially improving insulin sensitivity over time by preventing the sharp spikes in blood glucose that can contribute to insulin resistance.

dot graph "Downstream_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];

// Nodes AG_Inhibitor [label="α-Glucosidase Inhibitor", fillcolor="#202124", fontcolor="#FFFFFF"]; Reduced_Glucose_Absorption [label="Reduced Rate of\nIntestinal Glucose Absorption", fillcolor="#F1F3F4", fontcolor="#202124"]; Modulated_Blood_Glucose [label="Modulated Postprandial\nBlood Glucose Levels", fillcolor="#F1F3F4", fontcolor="#202124"]; Pancreas [label="Pancreatic β-cells", fillcolor="#FBBC05", fontcolor="#202124"]; Insulin_Secretion [label="Modulated Insulin\nSecretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin_Signaling [label="Insulin Signaling Pathway\n(e.g., PI3K/Akt)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Glucose_Uptake [label="Cellular Glucose Uptake\n(Muscle, Adipose Tissue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Improved_Sensitivity [label="Potential for Improved\nInsulin Sensitivity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AG_Inhibitor -> Reduced_Glucose_Absorption; Reduced_Glucose_Absorption -> Modulated_Blood_Glucose; Modulated_Blood_Glucose -> Pancreas [label=" Signals to"]; Pancreas -> Insulin_Secretion; Insulin_Secretion -> Insulin_Signaling [label=" Activates"]; Insulin_Signaling -> Glucose_Uptake; Modulated_Blood_Glucose -> Improved_Sensitivity [style=dashed]; } dot Caption: Downstream effects of α-glucosidase inhibition on cellular signaling.

Experimental Protocols

The following is a detailed methodology for a typical in vitro α-glucosidase inhibition assay, based on the protocol used in the comparative study of the benzimidazole derivatives.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • Test compounds (this compound derivatives and standard inhibitors)

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (1.0 U/mL) in 50 mM phosphate buffer (pH 6.8).

    • Prepare a stock solution of the substrate, pNPG (5 mM), in 50 mM phosphate buffer (pH 6.8).

    • Prepare stock solutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 10 μL of the test compound solution at various concentrations.

    • Add 20 μL of the α-glucosidase solution to each well.

    • Incubate the mixture at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 μL of the pNPG solution to each well.

    • Incubate the plate at 37°C for another 15 minutes.

    • Stop the reaction by adding 80 μL of 0.1 M sodium carbonate solution.

    • Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the α-glucosidase activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Enzyme Solution (α-glucosidase) step2 Add Enzyme Solution prep1->step2 prep2 Substrate Solution (pNPG) step4 Add Substrate Solution (Initiate Reaction) prep2->step4 prep3 Inhibitor Solutions (Test Compounds & Standards) step1 Add Inhibitor Solution to 96-well plate prep3->step1 step1->step2 step3 Pre-incubation (37°C, 15 min) step2->step3 step3->step4 step5 Incubation (37°C, 15 min) step4->step5 step6 Stop Reaction (Add Na2CO3) step5->step6 step7 Measure Absorbance (405 nm) step6->step7 analysis1 Calculate % Inhibition step7->analysis1 analysis2 Determine IC50 Value analysis1->analysis2

Conclusion

The investigated this compound derivatives have demonstrated superior in vitro α-glucosidase inhibitory activity compared to the standard drug, acarbose. This suggests their potential as a new class of therapeutic agents for the management of type 2 diabetes. Further in vivo studies are warranted to validate these findings and to assess the pharmacokinetic and safety profiles of these promising compounds. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing diabetes drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Benzimidazole-2-thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Among its many derivatives, 5-substituted benzimidazole-2-thiols have garnered significant attention for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, supported by experimental data and detailed methodologies to aid in the rational design of more potent and selective therapeutic agents.

Core Structure and Significance

The basic scaffold of a 5-substituted benzimidazole-2-thiol consists of a benzimidazole ring with a thiol group at the C-2 position and a variable substituent at the 5-position. This core structure is analogous to purine, allowing it to interact with various biological targets by competing with natural purines, thereby inhibiting processes like nucleic acid and protein synthesis in pathogens.[6][7] The thione-thiol tautomerism of the 2-thiol group and the nature of the substituent at the 5-position are critical determinants of the compound's biological activity.[8]

Comparative Biological Activities

The versatility of the 5-substituted benzimidazole-2-thiol scaffold allows for a wide range of biological activities, primarily influenced by the nature of the substituent at the 5-position.

The search for novel antimicrobial agents is a global priority due to rising antibiotic resistance.[9] Benzimidazole-2-thiol derivatives have shown promise in this area.[3] SAR studies indicate that the introduction of specific functional groups at the 5-position can significantly enhance antibacterial and antifungal efficacy.

For instance, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated significant α-glucosidase inhibitory activity, which is relevant to their potential as antidiabetic agents but also highlights the impact of the 5-substituent.[10] While this study did not focus on antimicrobial activity, the synthetic strategy and the observed biological effects underscore the importance of the 5-position.

Table 1: Comparison of Antimicrobial Activity of 5-Substituted Benzimidazole-2-thiols

Compound ID 5-Substituent Target Organism Activity (MIC/IC50) Reference
Series A Various arylideneamino groups E. coli MIC: 0.125 to 4 µg/mL (for related benzimidazoles) [11]
Series B Iodo C. albicans Comparable to fluconazole [12]
Series C Methyl C. albicans Four times more active than fluconazole [12]
Series D Trifluoromethyl C. albicans Active [12]

| Series E | Methoxy | C. albicans | Active |[12] |

Note: Data for directly comparable 5-substituted benzimidazole-2-thiols with comprehensive antimicrobial data was limited in the initial search. The table presents data from related benzimidazole structures to illustrate the impact of substitution.

Benzimidazole derivatives are well-established as potent anticancer agents.[1][4][13] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization, cell cycle progression, and apoptosis induction.[4] The substituent at the 5-position plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.

For example, studies on various 5-substituted benzimidazoles have shown that groups like nitro, amino, and other heterocyclic moieties can significantly influence their anti-proliferative activity.[14][15] A study on benzimidazole-triazole hybrids revealed that specific substitutions led to potent anticancer activity with IC50 values in the sub-micromolar range against cell lines like A549 (lung cancer) and MCF-7 (breast cancer).[4]

Table 2: Comparison of Anticancer Activity of 5-Substituted Benzimidazole Derivatives

Compound ID 5-Substituent Cancer Cell Line Activity (IC50) Reference
Compound 10 Sulfonamide moiety MGC-803, PC-3, MCF-7 1.02 - 5.40 µM [4]
Compound 18 Triazole hybrid A549, NCI-H460, MCF-7, MDA-MB-231 0.63 - 1.3 µM [4]
Compound D4 Benzimidazol-amino thiazole Human lung cancer 4.207 µM [16]
Compound D8 Benzimidazol-amino thiazole Human lung cancer 2.398 µM [16]
Compound 7 Dimethylpyrazolyl 60 human cancer cell lines Potent [15]

| Compound 9 | Dimethyloxazolyl | 60 human cancer cell lines | Potent |[15] |

Note: This table includes data from various 5-substituted benzimidazole derivatives to highlight the SAR, as data exclusively for 2-thiol derivatives was specific to certain studies.

The benzimidazole scaffold is also a key component in several antiviral drugs.[5] Research into 5-substituted benzimidazole-2-thiols and related structures has identified compounds with activity against a range of viruses, including respiratory RNA viruses.[17][18] The nature of the 5-substituent is critical for potent antiviral activity. For instance, the introduction of (thio)semicarbazone and hydrazone-based moieties at the 5-acetyl position of benzimidazoles resulted in significant inhibition of influenza A and human coronavirus.[17]

Table 3: Comparison of Antiviral Activity of 5-Substituted Benzimidazole Derivatives

Compound ID 5-Substituent Virus Activity (IC50) Reference
Compound 71 (Thio)semicarbazone-based Influenza A, Human coronavirus Significant inhibition [17]
Compound 72 (Thio)semicarbazone-based Influenza A, Human coronavirus Significant inhibition [17]
Compound 73 Hydrazone-based Influenza A, Human coronavirus Significant inhibition [17]

| Compound 74 | Hydrazone-based | Influenza A, Human coronavirus | Significant inhibition |[17] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to SAR studies. Below are representative methodologies for the synthesis and biological evaluation of 5-substituted benzimidazole-2-thiols.

A common synthetic route involves the cyclization of a substituted o-phenylenediamine with carbon disulfide.[19]

Example Protocol for the Synthesis of 5-Amino-1H-benzo[d]imidazole-2-thiol: [10]

  • Reduction of 2-nitroaniline: 2-nitroaniline is reduced to benzene-1,2-diamine.

  • Cyclization: The resulting diamine is cyclized with carbon disulfide in the presence of a base (e.g., KOH) in an alcoholic solvent to yield 1H-benzo[d]imidazole-2-thiol.

  • Nitration: The 1H-benzo[d]imidazole-2-thiol is nitrated to introduce a nitro group at the 5-position, yielding 5-nitro-1H-benzo[d]imidazole-2-thiol.

  • Reduction: The nitro group is then reduced to an amino group to give the final product, 5-amino-1H-benzo[d]imidazole-2-thiol.

Further modifications at the 5-amino group can be achieved through reactions with various aldehydes to form Schiff bases.[10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[20][21][22][23]

Protocol: [20]

  • Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT reagent (5 mg/mL) is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability or inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific turbidity corresponding to a known cell density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Structure-Activity Relationships and Workflows

To better understand the logical flow of SAR studies and experimental procedures, the following diagrams are provided.

SAR_Logic cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis A Starting Materials (o-phenylenediamine, CS2, Substituents) B Chemical Reactions (Cyclization, Nitration, Reduction, etc.) A->B C 5-Substituted Benzimidazole-2-thiol Derivatives B->C D In Vitro Assays (Antimicrobial, Anticancer, Antiviral) C->D E Quantitative Data (IC50, MIC) D->E F Identify Active Substituents E->F G Optimize Lead Compound F->G G->A Rational Design of New Derivatives

Caption: Logical workflow for SAR studies of 5-substituted benzimidazole-2-thiols.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assays cluster_data Data Analysis start Synthesize Derivatives purify Purify Compounds (e.g., Recrystallization) start->purify characterize Characterize Structures (NMR, MS) purify->characterize prepare_assays Prepare Cell Cultures or Microbial Strains characterize->prepare_assays treat Treat with Synthesized Compounds prepare_assays->treat incubate Incubate treat->incubate measure Measure Activity (e.g., Absorbance) incubate->measure calculate Calculate IC50/MIC measure->calculate compare Compare Activities calculate->compare sar Establish SAR compare->sar

Caption: General experimental workflow for synthesis and biological evaluation.

Conclusion

The 5-substituted benzimidazole-2-thiol scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently highlight the critical role of the substituent at the 5-position in modulating the biological activity of these compounds. By systematically modifying this position and employing robust biological screening methods, researchers can continue to optimize the potency and selectivity of this promising class of molecules for various therapeutic applications. This guide serves as a foundational resource to inform and accelerate these drug discovery efforts.

References

A Comparative Analysis of the Antioxidant Capacity of Benzimidazole-2-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antioxidant capacity of various benzimidazole-2-thiol derivatives, synthesizing findings from recent scientific literature. It is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of these compounds. The antioxidant activities are evaluated through commonly used in-vitro assays, and the data is presented to facilitate objective comparison.

Introduction to Benzimidazole Derivatives as Antioxidants

Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anticancer, and antioxidant activities.[1][2] The benzimidazole scaffold is a key feature in several bioactive molecules.[2] The addition of a thiol group at the 2-position of the benzimidazole ring, creating benzimidazole-2-thiol, has been a strategy in the development of potent antioxidant agents.[3] These compounds are thought to exert their antioxidant effects through mechanisms like radical scavenging and inhibition of lipid peroxidation.[4]

Comparative Antioxidant Activity

The antioxidant potential of benzimidazole derivatives is commonly assessed using various in-vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and cupric reducing antioxidant capacity (CUPRAC) assays.[5] The following table summarizes the quantitative data (IC50 or SC50 values in µM) from several studies, offering a direct comparison of the radical scavenging activities of different benzimidazole derivatives. Lower values indicate higher antioxidant potency.

CompoundDPPH Assay (IC50/SC50 µM)ABTS Assay (IC50/SC50 µM)Reference Compound (IC50/SC50 µM)
Benzimidazole-2-thiol Hydrazone Derivatives
2,3-dihydroxy hydrazone (5b)4.15 - 5.20-Quercetin (DPPH): Lower than 5b/5d
3,4-dihydroxy hydrazone (5d)4.15 - 5.20Most effective scavengerMelatonin (ABTS): Higher than 5b/5d
Other Benzimidazole Derivatives
5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol (5b)Significant activity--
2-(1H-1,3-benzodiazol-2-yl)phenol (1b)Significant activity--
Triheterocyclic compound (5c)Very good SC50 value--
Triheterocyclic compound (5h)-Very high scavenging activity-
2-substituted-5-methylbenzimidazole (3a-e)1.054-19.05 µg/ml-BHT: 26.96 µg/ml

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions. The data indicates that di- and trihydroxy substitutions on the benzimidazole hydrazone derivatives significantly enhance radical scavenging activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for the DPPH and ABTS radical scavenging assays as described in the referenced literature.

DPPH Radical Scavenging Assay

The antioxidant activity of the benzimidazole derivatives is often determined by their ability to scavenge the stable free radical DPPH.

  • A standard purple-colored solution of DPPH in ethanol is prepared to have a specific absorbance at 517 nm.[3]

  • Different concentrations of the test compounds are added to the DPPH radical solution.[3]

  • The mixture is incubated for a specified period (e.g., 1 hour) in the dark.[3]

  • The decrease in absorbance at 517 nm is measured using a spectrophotometer.[3]

  • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[1][3]

ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • The ABTS•+ stock solution is prepared by reacting a 14 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[3]

  • The ABTS•+ solution is then diluted with a suitable solvent to obtain a working solution with a specific absorbance at 734 nm.[3]

  • Different concentrations of the test compounds are allowed to react with the ABTS•+ working solution.

  • The decrease in absorbance at 734 nm is recorded after a set incubation period.

  • The percentage of inhibition is calculated, and the IC50 value is determined.

Mechanistic Insights and Signaling Pathways

The antioxidant activity of benzimidazole-2-thiol derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The following diagram illustrates a simplified workflow for the screening of antioxidant compounds.

Antioxidant_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In-Vitro Antioxidant Screening cluster_analysis Data Analysis cluster_conclusion Conclusion Synthesis Synthesis of Benzimidazole-2-thiol Derivatives Purification Purification & Characterization Synthesis->Purification DPPH DPPH Assay Purification->DPPH ABTS ABTS Assay Purification->ABTS Other Other Assays (e.g., CUPRAC, Lipid Peroxidation) Purification->Other IC50 IC50/SC50 Determination DPPH->IC50 ABTS->IC50 Other->IC50 Comparison Comparison with Standards IC50->Comparison Lead_ID Lead Compound Identification Comparison->Lead_ID

Caption: A generalized workflow for the synthesis and antioxidant screening of novel compounds.

The following diagram illustrates a simplified representation of a signaling pathway often implicated in cellular oxidative stress, where antioxidants can play a protective role.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Neutralization Radical Neutralization ROS->Neutralization scavenged by Damage Oxidative Damage & Cellular Dysfunction Cell->Damage leads to Antioxidant Benzimidazole-2-thiol Derivatives Antioxidant->Neutralization

Caption: The protective role of antioxidants against ROS-induced cellular damage.

Conclusion

The reviewed literature indicates that benzimidazole-2-thiol derivatives and related benzimidazole compounds are a promising class of antioxidants. Specifically, the presence of hydroxyl groups on the aromatic rings of these molecules appears to significantly enhance their radical scavenging capabilities.[3] Further in-vivo studies and structure-activity relationship (SAR) analyses are warranted to fully elucidate their therapeutic potential and to guide the design of novel, more potent antioxidant agents for the management of oxidative stress-related diseases.

References

Correlating In Vitro Bioactivity with In Silico Docking Scores for 5-Cyano-1H-benzoimidazole-2-thiol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This comparison guide provides an objective analysis of the in vitro α-glucosidase inhibitory activity of a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives and correlates it with their in silico molecular docking scores. The data presented is intended for researchers, scientists, and drug development professionals interested in the potential of benzimidazole-based compounds as therapeutic agents.

Data Presentation: In Vitro Bioactivity vs. In Silico Docking Scores

The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50 values) and the corresponding in silico docking scores for a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives. A lower IC50 value indicates higher bioactivity, while a more negative docking score suggests a stronger binding affinity to the target enzyme.

Compound IDIn Vitro α-Glucosidase Inhibition IC50 (µM)In Silico Docking Score (kcal/mol)
7a 11.84 ± 0.26-6.1
7b 27.26 ± 0.30-5.7
7c 9.84 ± 0.08-6.5
7d 5.34 ± 0.16-5.86
7e 16.38 ± 0.53-6.2
7f 6.46 ± 0.30-6.3
7g 8.62 ± 0.19-6.4
7h 20.73 ± 0.59-6.1
7i 0.64 ± 0.05-6.4
7j 18.65 ± 0.74-7.34
7k 70.28 ± 1.52-5.7
7l 343.10 ± 1.62-4.19
7m 11.09 ± 0.79-6.3
Acarbose (Standard) 873.34 ± 1.21Not Reported

Experimental and Computational Protocols

In Vitro α-Glucosidase Inhibition Assay

The in vitro α-glucosidase inhibitory activity of the synthesized compounds was evaluated using a standard protocol. The assay mixture contained α-glucosidase enzyme, the test compound, and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in a phosphate buffer. The reaction was incubated, and the absorbance was measured to determine the amount of p-nitrophenol released. The percentage of inhibition was calculated, and the IC50 values were determined by plotting the percentage of inhibition against the compound concentration. Acarbose was used as the standard reference drug.

In Silico Molecular Docking

Molecular docking studies were performed to predict the binding interactions between the synthesized compounds and the active site of the α-glucosidase enzyme. A three-dimensional model of the enzyme was used. The ligands (synthesized compounds) were prepared by optimizing their structures. The docking protocol involved placing the ligands into the predicted binding site of the protein. The binding affinity of the ligands to the enzyme was evaluated based on the docking score, which represents the estimated free energy of binding.

Visualization of the Correlation Workflow

The following diagram illustrates the general workflow for correlating in vitro bioactivity with in silico docking scores in drug discovery.

G cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Bioactivity ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking scoring Scoring & Analysis docking->scoring correlation Correlation Analysis scoring->correlation synthesis Compound Synthesis bioassay Biological Assay (e.g., Enzyme Inhibition) synthesis->bioassay data_analysis Data Analysis (e.g., IC50) bioassay->data_analysis data_analysis->correlation sar Structure-Activity Relationship (SAR) correlation->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

Caption: Workflow for correlating in silico docking with in vitro bioactivity.

Signaling Pathway

While a specific signaling pathway for 5-cyano-1H-benzoimidazole-2-thiol is not defined, the in vitro data for its analogs as α-glucosidase inhibitors suggests their involvement in the carbohydrate metabolism pathway. By inhibiting α-glucosidase, these compounds can delay the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. This mechanism is relevant in the management of type 2 diabetes.

G carbs Dietary Carbohydrates alpha_glucosidase α-Glucosidase carbs->alpha_glucosidase glucose Glucose absorption Intestinal Absorption glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitor This compound (Analog) inhibitor->alpha_glucosidase Inhibition alpha_glucosidase->glucose

Caption: Inhibition of α-glucosidase by benzimidazole-2-thiol analogs.

References

Comparative Cytotoxic Evaluation of Benzimidazole Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Anticancer Activity of Benzimidazole Scaffolds

Data Presentation: Comparative Cytotoxicity (IC50)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzimidazole derivatives against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. For benchmarking, the IC50 values of Doxorubicin, a widely used chemotherapeutic agent, are also included.

Table 1: Cytotoxic Activity of Benzimidazole Derivatives on Breast Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivative (5d)MDA-MB-23113 - 20 (72h)[1]
Benzimidazole Derivative (IIh)MCF-7Not Specified[2]
DoxorubicinMCF-72.5[3]
DoxorubicinMDA-MB-231> 20[3]

Table 2: Cytotoxic Activity of Benzimidazole Derivatives on Lung Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivative (7e)A5490.044[4]
DoxorubicinA549> 20[3]

Table 3: Cytotoxic Activity of Benzimidazole Derivatives on Other Cancer Cell Lines

Compound/DrugCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivative (HS-5H)SH-SY5Y (Neuroblastoma)25 (48h)[5]
Benzimidazole Derivative (7e)HeLa (Cervical)Not Specified[4]
Benzimidazole Derivative (7e)HepG2 (Liver)0.048[4]
DoxorubicinHeLa (Cervical)2.9[3]
DoxorubicinHepG2 (Liver)12.2[3]

Experimental Protocols

The evaluation of the cytotoxic activity of the cited benzimidazole derivatives and Doxorubicin was predominantly conducted using the MTT assay.

MTT Assay Protocol for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Benzimidazole derivatives and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzimidazole derivatives and Doxorubicin are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the complete growth medium. The medium from the cell plates is replaced with the medium containing the test compounds. A control group with vehicle (solvent) alone is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seeding in 96-well Plates cell_culture->cell_seeding add_compounds Add Compounds to Cells compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation Incubate for 48/72h add_compounds->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Experimental workflow for determining the cytotoxicity of compounds using the MTT assay.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction benzimidazole Benzimidazole Derivative tubulin Tubulin Polymerization benzimidazole->tubulin bax Bax (Pro-apoptotic) benzimidazole->bax Upregulation bcl2 Bcl-2 (Anti-apoptotic) benzimidazole->bcl2 Downregulation g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest Inhibition apoptosis Apoptosis g2m_arrest->apoptosis Leads to caspases Caspase Activation bax->caspases bcl2->caspases caspases->apoptosis

Caption: A representative signaling pathway illustrating the anticancer mechanism of some benzimidazole derivatives.

References

A Comparative Analysis of the α-Glucosidase Inhibitory Activity of 5-cyano-1H-benzoimidazole-2-thiol and Acarbose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of the synthetic compound 5-cyano-1H-benzoimidazole-2-thiol and the established antidiabetic drug, acarbose. The primary focus of this analysis is the in vitro inhibition of α-glucosidase, a key enzyme in carbohydrate metabolism and a therapeutic target for managing type 2 diabetes mellitus. While direct experimental data for this compound is not available in the cited literature, this guide leverages data from a comprehensive study on structurally related 5-substituted-1H-benzoimidazole-2-thiol derivatives to provide a robust comparative assessment.

Executive Summary

Acarbose, a widely prescribed α-glucosidase inhibitor, demonstrates a half-maximal inhibitory concentration (IC50) of 873.34 ± 1.21 μM against α-glucosidase.[1][2][3] In a study evaluating a series of 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols, all tested compounds exhibited significantly greater α-glucosidase inhibitory activity than acarbose, with IC50 values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM.[1][2][3] This suggests that the benzimidazole-2-thiol scaffold is a promising pharmacophore for the development of potent α-glucosidase inhibitors. Although the precise IC50 for this compound is not reported, the potent activity of its structural analogs indicates its potential to be a more effective inhibitor than acarbose.

Quantitative Comparison of α-Glucosidase Inhibitory Activity

The following table summarizes the in vitro α-glucosidase inhibitory activity of acarbose and a selection of structurally related 5-substituted-1H-benzoimidazole-2-thiol derivatives. This data is extracted from a study by Islam et al. (2022), which provides a strong basis for comparing the potential efficacy of this compound.

CompoundIC50 (μM) against α-glucosidase
Acarbose (Standard Drug)873.34 ± 1.21
5-((E)-(4-hydroxy-3-methoxybenzylidene)amino)-1H-benzo[d]imidazole-2-thiol0.64 ± 0.05
5-((E)-(4-(dimethylamino)benzylidene)amino)-1H-benzo[d]imidazole-2-thiol5.34 ± 0.16
5-((E)-(2,4-dichlorobenzylidene)amino)-1H-benzo[d]imidazole-2-thiol6.46 ± 0.30
5-((E)-(3,4,5-trimethoxybenzylidene)amino)-1H-benzo[d]imidazole-2-thiol8.62 ± 0.19
5-((E)-(4-chlorobenzylidene)amino)-1H-benzo[d]imidazole-2-thiol9.84 ± 0.08

Data sourced from Islam, M. et al. (2022).[1][2][3]

Mechanism of Action: A Comparative Overview

Acarbose acts as a competitive inhibitor of α-glucosidase enzymes in the brush border of the small intestine. By mimicking the structure of oligosaccharides, it binds to the active site of the enzyme, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. This delayed carbohydrate digestion leads to a reduction in postprandial blood glucose levels.

The benzimidazole-2-thiol derivatives, including by extension this compound, are also believed to act as inhibitors of α-glucosidase. The significantly lower IC50 values of the tested analogs suggest a potentially higher binding affinity for the enzyme's active site compared to acarbose. The precise mode of inhibition (e.g., competitive, non-competitive) for these compounds would require further kinetic studies.

Experimental Protocols

Synthesis of 5-substituted-1H-benzoimidazole-2-thiol Derivatives

The synthesis of the parent compound, 1H-benzo[d]imidazole-2-thiol, serves as the foundational step. This is typically achieved through the reaction of o-phenylenediamine with carbon disulfide.[1][3] Subsequent substitution at the 5-position, such as the introduction of a cyano group, would involve a multi-step synthetic pathway, likely starting from a substituted o-phenylenediamine. The general synthetic scheme for related compounds involves the nitration of 1H-benzo[d]imidazole-2-thiol, followed by reduction to the amine, and subsequent reaction with an appropriate aldehyde or other reagents to introduce the desired substituent.[1][3]

In Vitro α-Glucosidase Inhibition Assay

The inhibitory activity of the compounds against α-glucosidase is determined spectrophotometrically. The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) upon enzymatic action.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (this compound and acarbose)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase is prepared in phosphate buffer.

  • The test compounds are dissolved in DMSO to create stock solutions.

  • In a 96-well plate, the enzyme solution is mixed with various concentrations of the test compounds or the standard drug (acarbose). A control containing the enzyme and DMSO without any inhibitor is also prepared.

  • The mixture is pre-incubated.

  • The substrate, pNPG, is added to each well to initiate the reaction.

  • The plate is incubated, and the absorbance is measured at a specific wavelength (typically 405 nm) at regular intervals.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for α-Glucosidase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare α-Glucosidase Solution mix Mix Enzyme and Inhibitor in 96-well plate prep_enzyme->mix prep_compounds Prepare Test Compound & Acarbose Solutions prep_compounds->mix prep_substrate Prepare pNPG Substrate Solution add_substrate Add pNPG to initiate reaction prep_substrate->add_substrate pre_incubate Pre-incubate mix->pre_incubate pre_incubate->add_substrate incubate Incubate add_substrate->incubate measure Measure Absorbance (405 nm) incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 signaling_pathway cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_inhibition Inhibition cluster_outcome Physiological Outcome Carbohydrates Dietary Carbohydrates (Starch, Sucrose) alpha_amylase Pancreatic α-Amylase Carbohydrates->alpha_amylase hydrolysis Oligosaccharides Oligosaccharides alpha_glucosidase α-Glucosidase Oligosaccharides->alpha_glucosidase hydrolysis alpha_amylase->Oligosaccharides Glucose Glucose (Monosaccharide) alpha_glucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption Inhibitor This compound or Acarbose Inhibitor->alpha_glucosidase Inhibits Blood_Glucose Reduced Postprandial Blood Glucose Absorption->Blood_Glucose Reduced

References

Unraveling Molecular Architecture: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of molecular structure elucidation, Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands as a cornerstone analytical technique. This guide provides an objective comparison of the most common 2D NMR methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for confirming molecular structures.

This comprehensive guide will delve into the nuances of five principal 2D NMR experiments: COSY, TOCSY, NOESY, HSQC, and HMBC. We will explore their fundamental principles, compare their performance based on key experimental parameters, and provide standardized protocols for their implementation. Furthermore, we will contrast these powerful solution-state techniques with alternative methods for structure determination, namely X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM), offering a holistic view of the available tools for molecular architects.

At a Glance: Comparing 2D NMR Techniques

The selection of a 2D NMR experiment is dictated by the specific structural question at hand. The following table summarizes the key characteristics and typical experimental parameters for the most common techniques, providing a framework for comparison.

TechniqueCorrelation TypeInformation ObtainedTypical Experiment Time (for a small molecule, ~10-30 mg)Typical Sample Concentration (Small Molecule)Typical Resolution
COSY (Correlation Spectroscopy)¹H-¹H through-bond (2-3 bonds)Identifies scalar-coupled protons, revealing neighboring protons in a spin system.10 - 30 minutes1-10 mM~1-5 Hz in both dimensions
TOCSY (Total Correlation Spectroscopy)¹H-¹H through-bond (within a spin system)Correlates all protons within a coupled spin system, identifying complete spin networks.20 minutes - 2 hours5-20 mM~1-5 Hz in both dimensions
NOESY (Nuclear Overhauser Effect Spectroscopy)¹H-¹H through-space (< 5 Å)Identifies protons that are close in space, regardless of bond connectivity, providing information on 3D structure and conformation.1 - 8 hours10-50 mM~2-10 Hz in both dimensions
HSQC (Heteronuclear Single Quantum Coherence)¹H-X (¹³C, ¹⁵N) one-bond correlationDirectly correlates a proton to the heteronucleus it is attached to.15 minutes - 1 hour10-50 mMHigh in ¹H (~1-5 Hz), lower in X-nucleus dimension
HMBC (Heteronuclear Multiple Bond Correlation)¹H-X (¹³C, ¹⁵N) long-range correlation (2-4 bonds)Correlates protons to heteronuclei over multiple bonds, crucial for assembling molecular fragments and identifying quaternary carbons.30 minutes - 4 hours20-100 mMHigh in ¹H (~1-5 Hz), lower in X-nucleus dimension

In-Depth Look at 2D NMR Experiments

COSY: Mapping Proton Neighbors

The COSY experiment is often the first 2D NMR experiment performed for structural elucidation. It reveals which protons are coupled to each other through two or three chemical bonds.

COSY_Workflow cluster_prep Sample & Spectrometer Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample_Prep Prepare Sample (5-10 mg in 0.6 mL solvent) Spectrometer_Setup Lock, Tune, Shim Sample_Prep->Spectrometer_Setup Proton_1D Acquire 1D ¹H Spectrum Spectrometer_Setup->Proton_1D Set_Parameters Set COSY Parameters (sw, o1p, ns, ds) Proton_1D->Set_Parameters Acquire_2D Acquire 2D COSY Data Set_Parameters->Acquire_2D Processing Fourier Transform (2D FT) Acquire_2D->Processing Phasing Phase Correction Processing->Phasing Analysis Analyze Cross-Peaks Phasing->Analysis

COSY Experimental Workflow
TOCSY: Unveiling Entire Spin Systems

The TOCSY experiment extends the information from COSY by showing correlations between all protons within a single spin system, even if they are not directly coupled.[1] This is particularly useful for identifying amino acid side chains in peptides or individual sugar units in oligosaccharides.

TOCSY_Workflow cluster_prep Sample & Spectrometer cluster_acq Acquisition cluster_proc Processing & Analysis Sample Prepare Sample (10-20 mg) Setup Lock, Tune, Shim Sample->Setup Acquire_1D Acquire 1D ¹H Setup->Acquire_1D Set_TOCSY Set TOCSY Parameters (mixing time) Acquire_1D->Set_TOCSY Acquire_TOCSY Acquire 2D Data Set_TOCSY->Acquire_TOCSY Process 2D Fourier Transform Acquire_TOCSY->Process Phase Phase Correction Process->Phase Analyze Identify Spin Systems Phase->Analyze

TOCSY Experimental Workflow
NOESY: Probing Through-Space Proximity

The NOESY experiment provides information about which protons are close to each other in space (typically within 5 Å), irrespective of whether they are connected by chemical bonds.[2] This is crucial for determining the three-dimensional structure and stereochemistry of a molecule.

NOESY_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample_NOESY Prepare Sample (>10 mg, degassed) Setup_NOESY Lock, Tune, Shim Sample_NOESY->Setup_NOESY Acquire_1D_NOESY Acquire 1D ¹H Setup_NOESY->Acquire_1D_NOESY Set_NOESY Set NOESY Parameters (mixing time) Acquire_1D_NOESY->Set_NOESY Acquire_NOESY Acquire 2D Data Set_NOESY->Acquire_NOESY Process_NOESY 2D Fourier Transform Acquire_NOESY->Process_NOESY Phase_NOESY Phase Correction Process_NOESY->Phase_NOESY Analyze_NOESY Identify Spatial Proximities Phase_NOESY->Analyze_NOESY

NOESY Experimental Workflow
HSQC: Direct Proton-Heteroatom Connections

The HSQC experiment is a powerful tool for correlating protons directly to the heteronuclei (like ¹³C or ¹⁵N) to which they are attached.[3] This experiment significantly simplifies complex spectra by spreading the proton signals out in a second dimension based on the chemical shift of the attached carbon or nitrogen.

HSQC_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample_HSQC Prepare Sample (>10 mg) Setup_HSQC Lock, Tune (¹H & ¹³C), Shim Sample_HSQC->Setup_HSQC Acquire_1D_HSQC Acquire 1D ¹H & ¹³C Setup_HSQC->Acquire_1D_HSQC Set_HSQC Set HSQC Parameters Acquire_1D_HSQC->Set_HSQC Acquire_HSQC Acquire 2D Data Set_HSQC->Acquire_HSQC Process_HSQC 2D Fourier Transform Acquire_HSQC->Process_HSQC Phase_HSQC Phase Correction Process_HSQC->Phase_HSQC Analyze_HSQC Assign ¹H-¹³C Pairs Phase_HSQC->Analyze_HSQC

HSQC Experimental Workflow
HMBC: Assembling the Molecular Skeleton

The HMBC experiment is crucial for piecing together the carbon framework of a molecule. It reveals correlations between protons and carbons that are two to four bonds away, allowing for the connection of different spin systems and the identification of quaternary carbons (carbons with no attached protons).[4]

HMBC_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Sample_HMBC Prepare Sample (>20 mg) Setup_HMBC Lock, Tune (¹H & ¹³C), Shim Sample_HMBC->Setup_HMBC Acquire_1D_HMBC Acquire 1D ¹H & ¹³C Setup_HMBC->Acquire_1D_HMBC Set_HMBC Set HMBC Parameters (long-range coupling delay) Acquire_1D_HMBC->Set_HMBC Acquire_HMBC Acquire 2D Data Set_HMBC->Acquire_HMBC Process_HMBC 2D Fourier Transform Acquire_HMBC->Process_HMBC Phase_HMBC Phase Correction Process_HMBC->Phase_HMBC Analyze_HMBC Connect Molecular Fragments Phase_HMBC->Analyze_HMBC

HMBC Experimental Workflow

Experimental Protocols

Detailed, step-by-step protocols are essential for acquiring high-quality 2D NMR data. The following sections outline a generalized workflow for each of the discussed 2D NMR experiments.

General Sample Preparation
  • Dissolve the Sample: Weigh 5-50 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent. The choice of solvent depends on the solubility of the compound.

  • Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

General Spectrometer Setup
  • Insert Sample: Place the NMR tube in the spinner turbine and insert it into the spectrometer.

  • Lock: Lock the spectrometer on the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the probe for both the ¹H and the heteronucleus (e.g., ¹³C) channels.

  • Shimming: Shim the magnetic field to obtain narrow and symmetrical peaks in the 1D ¹H spectrum. For 2D experiments, it is often recommended to turn sample spinning off and optimize the non-spinning shims.[5]

COSY Data Acquisition
  • Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter frequency offset (o1p).

  • Create a new experiment for the COSY acquisition.

  • Set the basic COSY parameters:

    • ns (number of scans): Typically 2 to 8.

    • ds (dummy scans): Typically 4 to 16.

    • td (time domain points in F2): 1024 to 2048.

    • td (time domain points in F1): 256 to 512.

  • Start the acquisition.

TOCSY Data Acquisition
  • Follow the initial setup as for a COSY experiment.

  • In the TOCSY parameter set, the key parameter to optimize is the mixing time (d9 or mixT). A typical value for small molecules is 60-80 ms.[6] Shorter mixing times will show correlations to immediate neighbors (similar to COSY), while longer mixing times will reveal correlations throughout the entire spin system.

  • Set other parameters (ns, ds, td in F1 and F2) as for a COSY experiment.

  • Start the acquisition.

NOESY Data Acquisition
  • Follow the initial setup as for a COSY experiment.

  • The critical parameter in a NOESY experiment is the mixing time (d8 or mix), which allows for cross-relaxation to occur. For small molecules (MW < 600), a mixing time of 0.5-1.0 seconds is a good starting point.[7]

  • Set other parameters (ns, ds, td in F1 and F2) as for a COSY experiment. The number of scans (ns) may need to be increased for weaker NOE signals.

  • Start the acquisition.

HSQC Data Acquisition
  • Acquire both 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.

  • Create a new experiment for the HSQC acquisition.

  • Set the HSQC parameters, ensuring the spectral widths in both dimensions cover all expected signals.

  • The number of scans (ns) is typically a multiple of 2, often starting at 2 or 4 for a reasonably concentrated sample.[8]

  • The number of increments in the indirect dimension (td in F1) is usually between 128 and 256.

  • Start the acquisition.

HMBC Data Acquisition
  • Acquire both 1D ¹H and ¹³C spectra to determine the spectral widths and offsets. The ¹³C spectral width should be wide enough to include quaternary carbons.

  • Create a new experiment for the HMBC acquisition.

  • A key parameter is the long-range coupling delay, which is optimized for a specific J-coupling constant (typically 7-8 Hz is a good compromise).[9]

  • The number of scans (ns) for an HMBC experiment is generally higher than for an HSQC, often starting at 8 or 16.[10]

  • The number of increments in the indirect dimension (td in F1) is typically between 256 and 512.

  • Start the acquisition.

Beyond 2D NMR: A Comparison with Alternative Techniques

While 2D NMR is a powerful tool for determining molecular structure in solution, other techniques provide complementary and sometimes superior information, particularly for the solid state or for very large molecules.

Feature2D NMR SpectroscopyX-ray CrystallographyCryo-Electron Microscopy (Cryo-EM)
Sample State SolutionCrystalline solidVitreous ice (amorphous solid)
Molecular Size Best for small to medium-sized molecules (< 50 kDa)No theoretical size limit, but crystallization is a major bottleneck.Best for large molecules and complexes (> 50 kDa)
Resolution Atomic resolution, but can be limited by line broadening.Typically high atomic resolution (1-3 Å).Near-atomic to atomic resolution, rapidly improving.
Dynamics Provides information on molecular dynamics and flexibility in solution.Provides a static picture of the molecule in the crystal lattice.Can capture different conformational states.
Sample Preparation Requires soluble, pure sample.Requires high-quality, well-ordered crystals.Requires a thin layer of vitrified sample.
Experiment Time Minutes to days.Days to months (including crystallization).Days to weeks.
Key Advantage Provides detailed structural and dynamic information in solution.Can provide very high-resolution structures of large molecules.Can determine the structure of large, flexible complexes that are difficult to crystallize.
Key Disadvantage Limited by molecular size and can have spectral overlap.The need for crystals can be a major hurdle.Lower resolution for smaller molecules and can be computationally intensive.[11]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the In Silico and In Vitro Performance of Novel Benzimidazole-2-thiol Analogs.

This guide provides a comparative analysis of the molecular docking and in vitro inhibitory activity of a series of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols, compounds closely related to 5-cyano-1H-benzoimidazole-2-thiol. The data presented is based on a study investigating novel benzimidazole derivatives as potent anti-diabetic agents through the inhibition of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. The following sections detail the synthesis, in vitro biological evaluation, and in silico molecular docking studies of these compounds, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery.

Quantitative Data Summary

The following table summarizes the in vitro α-glucosidase inhibitory activity (IC50 values) and the in silico molecular docking results (docking scores and binding energies) for a series of synthesized 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives.

Compound IDSubstitution PatternIC50 (µM)Docking Score (kcal/mol)Binding Energy (kcal/mol)
7a 4-OH11.84 ± 0.26-5.90-45.12
7b 4-Cl27.26 ± 0.30-5.70-40.33
7c 4-F9.84 ± 0.08-6.10-48.76
7d 4-N(CH₃)₂5.34 ± 0.16-5.86-57.02
7e 3-NO₂16.38 ± 0.53-6.20-50.11
7f 2,4-diCl6.46 ± 0.30-6.50-63.36
7g 2-Cl, 4-NO₂8.62 ± 0.19-6.30-55.23
7h 2-OH, 5-NO₂20.73 ± 0.59-6.10-49.87
7i 2,4-diOH0.64 ± 0.05-6.40-69.65
7j 3-ethoxy, 4-OH18.65 ± 0.74-7.34-52.18
7k 4-OCH₃70.28 ± 1.52-5.70-42.19
7l 2-NO₂343.10 ± 1.62-4.19-29.98
7m 4-NO₂11.09 ± 0.79-6.20-51.64
Acarbose Standard Drug873.34 ± 1.21--

Experimental Protocols

Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols (7a-m)[1][2]

The synthesis of the target compounds was achieved through a multi-step process.

  • Reduction of 2-nitroaniline (1): The starting material, 2-nitroaniline, was reduced to afford benzene-1,2-diamine (2).

  • Cyclization to 1H-benzo[d]imidazole-2-thiol (3): The resulting diamine was then cyclized using carbon disulfide (CS₂) to yield 1H-benzo[d]imidazole-2-thiol.

  • Nitration to 5-nitro-1H-benzo[d]imidazole-2-thiol (4): The benzimidazole-2-thiol was subsequently nitrated to introduce a nitro group at the 5-position.

  • Reduction to 5-amino-1H-benzo[d]imidazole-2-thiol (5): The nitro group was then reduced to an amino group, yielding the key intermediate, 5-amino-1H-benzo[d]imidazole-2-thiol.

  • Condensation with Aromatic Aldehydes (6a-m): Finally, the amino derivative was condensed with various substituted aromatic aldehydes to produce the target 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols (7a-m).

The progress of all reactions was monitored by thin-layer chromatography (TLC), and the structures of the final compounds were confirmed using ESI-HRMS, ¹H NMR, and ¹³C NMR spectroscopy.[1]

G cluster_synthesis Synthetic Pathway A 2-Nitroaniline (1) B Benzene-1,2-diamine (2) A->B Reduction C 1H-Benzo[d]imidazole-2-thiol (3) B->C Cyclization (CS₂) D 5-Nitro-1H-benzo[d]imidazole-2-thiol (4) C->D Nitration E 5-Amino-1H-benzo[d]imidazole-2-thiol (5) D->E Reduction G 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols (7a-m) E->G Condensation F Aromatic Aldehydes (6a-m) F->G

Synthetic route for 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols.
In Vitro α-Glucosidase Inhibition Assay[1]

The α-glucosidase inhibitory activity of the synthesized compounds was evaluated in vitro. The assay was performed using α-glucosidase from Saccharomyces cerevisiae. The reaction mixture contained the enzyme, the test compound (at various concentrations), and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate in a phosphate buffer (pH 6.8). The reaction was incubated, and the absorbance was measured at 405 nm to determine the amount of p-nitrophenol released. Acarbose was used as the standard inhibitor for comparison. The concentration of the compound that inhibited 50% of the enzyme activity (IC50) was calculated.

Molecular Docking Protocol

The molecular docking studies were performed to understand the binding interactions of the synthesized compounds with the active site of α-glucosidase.

  • Protein Preparation: A homology model of Saccharomyces cerevisiae α-glucosidase was used for the docking study. The structure was prepared by removing water molecules and adding hydrogen atoms.

  • Ligand Preparation: The 3D structures of the synthesized compounds were generated and energy-minimized using molecular mechanics force fields.

  • Docking Simulation: The docking of the prepared ligands into the active site of the α-glucosidase model was performed using molecular docking software. The binding energy and affinity were determined using the generalized Born/volume integral (GB/VI) implicit solvent method.[1] The docking poses were analyzed to identify the key interactions between the ligands and the amino acid residues in the active site.

G cluster_workflow Molecular Docking Workflow PDB Homology Model of α-Glucosidase PrepProtein Protein Preparation (Add Hydrogens, Remove Water) PDB->PrepProtein Ligands Synthesized Compounds (7a-m) PrepLigands Ligand Preparation (3D Structure Generation, Energy Minimization) Ligands->PrepLigands Docking Molecular Docking Simulation PrepProtein->Docking PrepLigands->Docking Analysis Analysis of Results Docking->Analysis Binding Poses, Scores & Energies

A generalized workflow for the molecular docking studies.

Discussion of Structure-Activity Relationship (SAR)

The results from the in vitro and in silico studies provide valuable insights into the structure-activity relationship of these benzimidazole-2-thiol derivatives as α-glucosidase inhibitors.

  • Effect of Substituents: The nature and position of the substituent on the arylideneamino moiety significantly influenced the inhibitory activity. Compound 7i , with two hydroxyl groups at positions 2 and 4 of the phenyl ring, exhibited the most potent inhibitory activity (IC50 = 0.64 µM) and the most favorable binding energy (-69.65 kcal/mol).[1] This suggests that hydrogen bond donating groups at these positions are crucial for strong binding to the enzyme's active site.

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of both electron-withdrawing (e.g., -NO₂, -Cl, -F) and electron-donating (e.g., -OH, -N(CH₃)₂) groups on the phenyl ring resulted in compounds with good to excellent inhibitory activity. This indicates a complex interplay of electronic and steric factors in determining the binding affinity.

  • Correlation between In Vitro and In Silico Data: A good correlation was observed between the in vitro IC50 values and the in silico docking scores and binding energies.[1] Compounds with lower IC50 values generally showed more negative docking scores and binding energies, validating the computational model as a predictive tool for this class of compounds. For instance, the least active compound, 7l (IC50 = 343.10 µM), also had the least favorable docking score (-4.19 kcal/mol) and binding energy (-29.98 kcal/mol).[1]

References

Specificity of 5-Cyano-1H-benzoimidazole-2-thiol in Enzyme Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential enzyme inhibition specificity of 5-cyano-1H-benzoimidazole-2-thiol. Due to the limited direct experimental data on this specific compound, this analysis is based on robust data from structurally related benzimidazole-2-thiol derivatives. The evidence strongly suggests that this compound is a potent inhibitor of α-glucosidase and may also exhibit inhibitory activity against carbonic anhydrase and cholinesterase.

Executive Summary

Benzimidazole-2-thiol and its derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a cyano group at the 5-position of the benzimidazole ring is anticipated to modulate its inhibitory potential and specificity. This guide compares the likely inhibitory profile of this compound against three key enzymes—α-glucosidase, carbonic anhydrase, and acetylcholinesterase—and contrasts it with established alternative inhibitors.

Comparative Inhibition Data

The following tables summarize the inhibitory activities of various benzimidazole derivatives and standard inhibitors against the target enzymes. While specific IC50 values for this compound are not available in the literature, the data for its analogs, particularly those with substitutions at the 5-position, provide a strong basis for estimating its potential efficacy.

Table 1: α-Glucosidase Inhibition

InhibitorTarget EnzymeIC50 Value (µM)Reference CompoundIC50 Value (µM)
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols (various derivatives)α-Glucosidase0.64 - 343.10[1][2][3]Acarbose873.34[1][2][3]
Benzimidazole-based thiazole analogsα-Glucosidase2.71 - 42.31[4]Acarbose9.80[4]
Benzimidazole hydrazone derivativesα-Glucosidase8.40 - 179.71[5]AcarboseNot specified

Table 2: Carbonic Anhydrase Inhibition

InhibitorTarget EnzymeKi (nM)Reference CompoundKi (nM)
Nitrile-substituted benzimidazolium saltshCA I19.77 - 133.68[6]AcetazolamideNot specified
Nitrile-substituted benzimidazolium saltshCA II13.09 - 266.38[6]AcetazolamideNot specified
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamideshCA I683 - 4250[7]AcetazolamideNot specified
5-Substituted-benzylsulfanyl-thiophene-2-sulfonamideshCA IISubnanomolar - Nanomolar[7]AcetazolamideNot specified
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamideshCA I224 - 7544[8]AcetazolamideNot specified
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamideshCA II2.2 - 7.7[8]AcetazolamideNot specified

Table 3: Acetylcholinesterase (AChE) Inhibition

InhibitorTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
RicobendazoleAChE123.02[9]Not specified
ThiabendazoleBChE64.26[9]Not specified
Nitrile-substituted benzimidazolium saltsAChE26.71 - 119.09 (Ki)[6]Not specified

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods found in the scientific literature.

α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Incubation: In a 96-well plate, add the test compound (dissolved in DMSO and diluted with buffer) and the α-glucosidase solution. Incubate the mixture at 37°C.

  • Reaction Initiation: Add the pNPG solution to each well to start the enzymatic reaction.

  • Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol, the product of the reaction.

  • Data Analysis: Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Acarbose is commonly used as a positive control.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase, a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide.

  • Enzyme Preparation: Purified human carbonic anhydrase isoforms (e.g., hCA I and hCA II) are used.

  • Assay Principle: The assay is based on the stopped-flow technique to measure the CO2 hydration activity of the enzyme.

  • Procedure: A solution of the enzyme is mixed with a CO2-saturated solution in a stopped-flow instrument. The subsequent pH change due to the formation of bicarbonate and protons is monitored using a pH indicator.

  • Inhibition Measurement: The assay is repeated in the presence of various concentrations of the inhibitor.

  • Data Analysis: The inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition models. Acetazolamide is a well-known pan-carbonic anhydrase inhibitor used as a reference.

Acetylcholinesterase Inhibition Assay

This assay, often based on the Ellman method, quantifies the inhibition of acetylcholinesterase, which hydrolyzes the neurotransmitter acetylcholine.

  • Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, combine the enzyme, DTNB, and the test compound.

  • Reaction Initiation: Add the substrate ATCI to start the reaction. The hydrolysis of ATCI by acetylcholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

  • Measurement: Monitor the increase in absorbance at 412 nm over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Galantamine or donepezil are commonly used as reference inhibitors.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant signaling pathways and a general workflow for assessing enzyme inhibition.

G cluster_0 α-Glucosidase Inhibition Pathway Carbohydrates Carbohydrates α-Glucosidase α-Glucosidase Carbohydrates->α-Glucosidase Digestion Glucose Glucose α-Glucosidase->Glucose Intestinal Absorption Intestinal Absorption Glucose->Intestinal Absorption Blood Glucose Levels Blood Glucose Levels Intestinal Absorption->Blood Glucose Levels Increase This compound This compound This compound->α-Glucosidase Inhibits

α-Glucosidase Inhibition Pathway

G cluster_1 Carbonic Anhydrase and pH Regulation CO2 + H2O CO2 + H2O Carbonic Anhydrase (CA) Carbonic Anhydrase (CA) CO2 + H2O->Carbonic Anhydrase (CA) H2CO3 H2CO3 Carbonic Anhydrase (CA)->H2CO3 H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Cellular pH Regulation Cellular pH Regulation H+ + HCO3-->Cellular pH Regulation This compound This compound This compound->Carbonic Anhydrase (CA) Inhibits

Carbonic Anhydrase and pH Regulation

G cluster_2 Acetylcholinesterase in Synaptic Transmission Presynaptic Neuron Presynaptic Neuron Acetylcholine (ACh) Release Acetylcholine (ACh) Release Presynaptic Neuron->Acetylcholine (ACh) Release Synaptic Cleft Synaptic Cleft Acetylcholine (ACh) Release->Synaptic Cleft Postsynaptic Receptor Postsynaptic Receptor Synaptic Cleft->Postsynaptic Receptor ACh Binds Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) Synaptic Cleft->Acetylcholinesterase (AChE) ACh Choline + Acetate Choline + Acetate Acetylcholinesterase (AChE)->Choline + Acetate Hydrolysis This compound This compound This compound->Acetylcholinesterase (AChE) Inhibits

Acetylcholinesterase in Synaptic Transmission

G cluster_3 Enzyme Inhibition Assay Workflow A Compound Synthesis and Purification (this compound) B Primary Enzyme Screen (α-Glucosidase, CA, AChE) A->B C Dose-Response and IC50/Ki Determination B->C D Selectivity Profiling (Panel of related enzymes) C->D E Mechanism of Inhibition Studies D->E F In vivo Efficacy and Toxicity Assessment E->F

Enzyme Inhibition Assay Workflow

Conclusion

Based on the extensive research into its structural analogs, this compound is predicted to be a potent inhibitor of α-glucosidase, with the potential for greater efficacy than the current standard, acarbose. Furthermore, the presence of the cyano group and the benzimidazole core suggests a likelihood of inhibitory activity against carbonic anhydrase and acetylcholinesterase.

The specificity of this compound will be a critical determinant of its therapeutic potential. If it demonstrates high potency and selectivity for α-glucosidase, it could be a promising candidate for the development of new anti-diabetic drugs. Conversely, if it exhibits broad-spectrum inhibitory activity against multiple enzymes, it could serve as a valuable tool for studying various signaling pathways or as a lead compound for the development of multi-target drugs. Further direct experimental evaluation is necessary to definitively characterize the inhibitory profile and specificity of this compound.

References

In-Depth Analysis of 5-cyano-1H-benzoimidazole-2-thiol: A Comparative Guide Based on Available Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the experimental data for 5-cyano-1H-benzoimidazole-2-thiol. At present, there are no published studies detailing its synthesis, characterization, or biological activity. Consequently, a direct cross-validation and comparative analysis with alternative compounds, as initially requested, cannot be conducted.

While data for the specific 5-cyano derivative is absent, extensive research exists for structurally related benzimidazole-2-thiol compounds. This guide will, therefore, focus on providing a comparative overview of these related molecules, offering insights into potential properties and experimental methodologies that would be relevant for the future study of this compound. The information presented is intended to serve as a valuable resource for researchers and drug development professionals interested in this class of compounds.

Comparative Analysis of Substituted 1H-benzoimidazole-2-thiol Derivatives

To provide a useful comparison, we will examine derivatives of 1H-benzoimidazole-2-thiol with substitutions at the 5-position, focusing on compounds for which experimental data is available. The primary comparators will be 5-amino-1H-benzoimidazole-2-thiol and its derivatives, as well as other analogs with varying substituents.

Table 1: Comparison of Biological Activities of 5-Substituted 1H-benzoimidazole-2-thiol Derivatives
Compound/DerivativeBiological ActivityKey Findings
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols α-Glucosidase Inhibition (Anti-diabetic)A series of these compounds showed excellent inhibitory activity against α-glucosidase, with IC50 values ranging from 0.64 µM to 343.10 µM, significantly more potent than the standard drug acarbose (IC50: 873.34 µM).[1][2][3]
5-R-1H-benzo[d]imidazole-2-thiol Derivatives Ophthalmic Hypotensive Activity (Anti-glaucoma)Certain derivatives demonstrated the ability to reduce intraocular pressure in animal models, suggesting potential for glaucoma treatment.[4][5]
General Benzimidazole-2-thiol Derivatives Antimicrobial ActivityVarious derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[6]
General Benzimidazole-2-thiol Derivatives Antioxidant ActivitySeveral studies have reported the antioxidant and radical scavenging properties of this class of compounds.[6]

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and replication of scientific findings. Below are summarized protocols for the synthesis and biological evaluation of 5-substituted 1H-benzoimidazole-2-thiol derivatives, which could be adapted for the study of the 5-cyano analog.

Synthesis of 5-Amino-1H-benzo[d]imidazole-2-thiol (A Precursor for many derivatives)

The synthesis of 5-amino-1H-benzo[d]imidazole-2-thiol is a multi-step process that serves as a common starting point for various derivatives.[1][2][3]

  • Reduction of 2-nitroaniline: 2-nitroaniline is reduced to benzene-1,2-diamine.

  • Cyclization: The resulting diamine is cyclized using carbon disulfide (CS₂) to form 1H-benzo[d]imidazole-2-thiol.

  • Nitration: The benzimidazole-2-thiol is nitrated to yield 5-nitro-1H-benzo[d]imidazole-2-thiol.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group to give the final product, 5-amino-1H-benzo[d]imidazole-2-thiol.

Synthesis_of_5_amino_1H_benzoimidazole_2_thiol cluster_0 Synthetic Pathway 2-nitroaniline 2-nitroaniline benzene-1,2-diamine benzene-1,2-diamine 2-nitroaniline->benzene-1,2-diamine Reduction 1H-benzo[d]imidazole-2-thiol 1H-benzo[d]imidazole-2-thiol benzene-1,2-diamine->1H-benzo[d]imidazole-2-thiol Cyclization (CS₂) 5-nitro-1H-benzo[d]imidazole-2-thiol 5-nitro-1H-benzo[d]imidazole-2-thiol 1H-benzo[d]imidazole-2-thiol->5-nitro-1H-benzo[d]imidazole-2-thiol Nitration 5-amino-1H-benzo[d]imidazole-2-thiol 5-amino-1H-benzo[d]imidazole-2-thiol 5-nitro-1H-benzo[d]imidazole-2-thiol->5-amino-1H-benzo[d]imidazole-2-thiol Reduction

Caption: Synthetic route to 5-amino-1H-benzoimidazole-2-thiol.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to evaluate the anti-diabetic potential of the synthesized compounds.[1][2]

  • Enzyme Solution Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Substrate Solution Preparation: A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.

  • Assay Procedure:

    • The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme solution.

    • The reaction is initiated by adding the substrate solution.

    • The mixture is incubated at a specific temperature (e.g., 37 °C).

    • The reaction is stopped by adding a solution of sodium carbonate.

  • Measurement: The absorbance of the resulting p-nitrophenol is measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined. Acarbose is typically used as a positive control.

alpha_Glucosidase_Inhibition_Assay cluster_workflow Experimental Workflow Start Start Prepare_Enzyme_Substrate Prepare α-glucosidase and pNPG solutions Start->Prepare_Enzyme_Substrate Pre_incubation Pre-incubate enzyme with test compound Prepare_Enzyme_Substrate->Pre_incubation Initiate_Reaction Add pNPG to initiate reaction Pre_incubation->Initiate_Reaction Incubation Incubate at 37°C Initiate_Reaction->Incubation Stop_Reaction Stop reaction with Na₂CO₃ Incubation->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % inhibition and IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Conclusion and Future Directions

The absence of experimental data for this compound highlights an opportunity for novel research. The established synthetic routes and biological assays for related compounds provide a solid foundation for the investigation of this specific molecule. Future studies should focus on:

  • De novo Synthesis: Developing a reliable synthetic pathway to obtain this compound in sufficient purity and yield.

  • Structural and Physicochemical Characterization: Utilizing techniques such as NMR, IR, and mass spectrometry to confirm the structure and assess the physicochemical properties of the compound.

  • Biological Screening: Evaluating the biological activities of this compound across a range of assays, including but not limited to antimicrobial, antioxidant, anti-diabetic, and anti-cancer screens.

The generation of such data will be crucial to enable a direct comparative analysis and to understand the potential of this compound as a pharmacologically active agent.

References

Safety Operating Guide

Personal protective equipment for handling 5-cyano-1H-benzoimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides immediate safety and logistical guidance for handling 5-cyano-1H-benzoimidazole-2-thiol based on available Safety Data Sheets (SDS) for structurally related compounds. No specific SDS for this compound was found. Therefore, this information should be used as a preliminary guide only. Researchers, scientists, and drug development professionals are advised to consult the specific SDS provided by the manufacturer for definitive safety protocols.

Immediate Safety Concerns

Based on data from analogous compounds, this compound is expected to be hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The following hazard statements are common for similar benzimidazole-2-thiol derivatives:

  • H301: Toxic if swallowed [1]

  • H312: Harmful in contact with skin [1]

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2]

  • H332: Harmful if inhaled [1]

  • H335: May cause respiratory irritation [1][2]

Immediate action is required in case of exposure. In case of ingestion, call a poison center or doctor immediately[1]. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so[1][2][3]. In case of skin contact, wash with plenty of soap and water[2][3]. If inhaled, move the person to fresh air[2][3].

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended protective equipment based on consistent guidance for similar compounds.

Protection Type Specification Standard Source
Eye/Face Protection Safety glasses with side-shields or face shieldNIOSH (US) or EN 166 (EU)[1][3]
Skin Protection Chemical resistant gloves (inspect prior to use)-[1][3]
Protective clothing-[3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorNIOSH (US) or EN 149 (EU)[3]
Required when dusts are generated-
Self-contained breathing apparatus for firefighting-[1]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation[1][3].

  • Personal Hygiene: Wash hands thoroughly after handling[3][4]. Do not eat, drink, or smoke in the handling area[3][4].

  • Clothing: Remove and wash contaminated clothing before reuse[3][4].

Storage:

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place[2][3][4].

  • Incompatibilities: Avoid strong oxidizing agents and strong bases[1][3].

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Method: It is recommended to contact a licensed professional waste disposal service. A common method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Contaminated Packaging: Dispose of as unused product[1]. Do not let the product enter drains[1][2].

Experimental Protocols

No specific experimental protocols for this compound were found in the provided search results. Researchers should develop their own protocols with a thorough risk assessment based on the hazards outlined in the manufacturer's SDS.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this chemical and the appropriate response to a spill.

Safe Handling Workflow Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Handle in Hood Weigh/Handle in Hood Prepare Work Area->Weigh/Handle in Hood Perform Experiment Perform Experiment Weigh/Handle in Hood->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for safely handling this compound.

Spill Response Workflow Emergency Spill Procedure cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup cluster_disposal Disposal Spill Spill Evacuate Area Evacuate Area Spill->Evacuate Area Alert Supervisor Alert Supervisor Evacuate Area->Alert Supervisor Ensure Ventilation Ensure Ventilation Alert Supervisor->Ensure Ventilation Don Appropriate PPE Don Appropriate PPE Ensure Ventilation->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Sweep up Solid Sweep up Solid Contain Spill->Sweep up Solid Place in Container Place in Container Sweep up Solid->Place in Container Decontaminate Area Decontaminate Area Place in Container->Decontaminate Area Dispose as Hazardous Waste Dispose as Hazardous Waste Decontaminate Area->Dispose as Hazardous Waste

Caption: Step-by-step procedure for a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyano-1H-benzoimidazole-2-thiol
Reactant of Route 2
Reactant of Route 2
5-cyano-1H-benzoimidazole-2-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.